Behenyl arachidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
docosyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-26-24-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBFFXWJPXHRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195064 | |
| Record name | Behenyl arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42232-87-1 | |
| Record name | Docosyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42232-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenyl arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenyl arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEHENYL ARACHIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SAW92S93G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Behenyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidate (docosyl eicosanoate) is a saturated wax ester composed of behenyl alcohol and arachidic acid. Its long, saturated hydrocarbon chains confer upon it a waxy, lipophilic nature, making it a valuable excipient in the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and a summary of its synthesis. This information is intended to support researchers and formulation scientists in leveraging the unique properties of this molecule for advanced applications.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its functionality in various formulations. These properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Docosyl eicosanoate | [1][2][3][4] |
| Synonyms | This compound, Docosanyl eicosanoate, n-Docosyl n-eicosanoate | [3] |
| CAS Number | 42232-87-1 | |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.12 g/mol | |
| Physical State | White crystalline solid |
Table 2: Thermal and Solubility Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 75-80 °C | |
| Boiling Point (Predicted) | 608.3 ± 23.0 °C | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | Soluble in ethanol, ether, and dimethylformamide. Generally soluble in nonpolar organic solvents, with solubility increasing with temperature. |
Experimental Protocols
Accurate characterization of the physicochemical properties of this compound is crucial for its application. The following section details standard experimental methodologies.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point and other thermal transitions of crystalline materials like this compound.
Objective: To determine the melting temperature (Tm) of this compound.
Materials and Equipment:
-
This compound sample (high purity)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Analytical balance (accurate to ±0.001 mg)
-
Inert purge gas (e.g., Nitrogen)
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Ensure a constant flow of inert purge gas through the cell to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back to the starting temperature at the same controlled rate.
-
Reheat the sample using the same heating rate as the first scan.
-
-
Data Analysis: The melting point is determined from the second heating scan to ensure the analysis is performed on a sample with a consistent thermal history. The peak temperature of the endothermic event on the thermogram corresponds to the melting point (Tm). The area under the peak can be integrated to determine the enthalpy of fusion.
Protocol 2: Analysis by Gas Chromatography (GC) after Derivatization
Gas chromatography is a common technique for separating and analyzing volatile compounds. As this compound is a large molecule with a high boiling point, it is not suitable for direct GC analysis. It must first be transesterified to form its constituent fatty acid methyl ester (FAME), which is more volatile.
Objective: To analyze the fatty acid composition of this compound.
Materials and Equipment:
-
This compound sample
-
Boron trichloride-methanol solution (12-14% w/v) or other esterification reagents
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for FAME analysis (e.g., polar stationary phase like biscyanopropyl polysiloxane)
-
Reaction vials with screw caps
-
Heating block or water bath
Methodology:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Accurately weigh approximately 10-20 mg of the this compound sample into a reaction vial.
-
Add 2 mL of boron trichloride-methanol solution to the vial.
-
Seal the vial and heat at 60-100°C for 5-10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Shake the vial vigorously and then allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Gas Chromatography Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the hexane solution containing the FAMEs into the GC.
-
Separation: The FAMEs are separated on the capillary column based on their boiling points and interaction with the stationary phase. A temperature gradient program is typically used to ensure good separation of all components.
-
Detection: The separated FAMEs are detected by the flame ionization detector.
-
Identification: The resulting arachidic acid methyl ester is identified by comparing its retention time with that of a known standard.
-
Synthesis of this compound
This compound is synthesized through the esterification of arachidic acid with behenyl alcohol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.
References
An In-depth Technical Guide to Behenyl Arachidate (CAS Number: 42232-87-1) for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidate (CAS: 42232-87-1), a wax ester, is a specialty lipid with growing interest in the pharmaceutical and cosmetic industries.[1][2] Composed of behenyl alcohol and arachidic acid, its highly lipophilic nature and solid-state properties at room temperature make it a compelling candidate for various applications, including as a matrix-forming agent in controlled-release drug delivery systems and as a stabilizing component in topical formulations.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential pharmaceutical applications of this compound, with a focus on its utility in drug development. While specific research on this compound in advanced drug delivery systems is emerging, this guide will also draw upon data from structurally similar and well-researched lipids, such as behenyl behenate and glyceryl behenate, to illustrate its potential applications.
Chemical and Physical Properties
This compound, also known as docosyl eicosanoate, is a long-chain saturated wax ester.[3] Its chemical structure consists of a C22 fatty alcohol (behenyl alcohol) esterified with a C20 saturated fatty acid (arachidic acid).[2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42232-87-1 | |
| Synonyms | Docosyl eicosanoate, Docosanyl eicosanoate, n-Docosyl n-eicosanoate | |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.12 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and dimethylformamide. | |
| Melting Point | Approximately 75-80 °C | |
| Purity (typical) | >99% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct esterification of behenyl alcohol and arachidic acid. This reaction is generally carried out at an elevated temperature in the presence of an acid catalyst. The resulting ester is then purified, often through crystallization or freeze crystallization, to yield a high-purity product.
Representative Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, combine equimolar amounts of arachidic acid and behenyl alcohol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (e.g., 1-2 mol%).
-
Reaction Conditions: Heat the mixture to a temperature of 140-160°C under an inert atmosphere (e.g., nitrogen) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent. Wash the organic phase with a dilute solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to obtain a high-purity product.
Analytical Methods for Characterization
The characterization of this compound and formulations containing it is crucial for quality control and research purposes. A combination of chromatographic and thermal analysis techniques is typically employed for the analysis of wax esters.
Table 2: Analytical Techniques for the Characterization of Wax Esters
| Technique | Application | Key Parameters and Observations | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination, identification, and quantification of isomers. | Requires high temperatures; may necessitate derivatization. Provides detailed structural information. | |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Quantification of a broad range of wax esters, including high molecular weight and thermally labile compounds. | Minimal sample preparation; universal detection for non-volatile analytes. | |
| Differential Scanning Calorimetry (DSC) | Determination of melting point, crystallinity, and polymorphism. | A sharp endothermic peak is expected around the melting point. | |
| X-ray Diffraction (XRD) | Investigation of the crystalline structure and polymorphism. | The diffraction pattern provides a fingerprint of the crystalline lattice. |
Representative Experimental Protocol for HPLC-ELSD Analysis
The following protocol is a representative method for the analysis of wax esters and can be adapted for this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using two solvents, such as methanol (A) and chloroform (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
ELSD Conditions:
-
Drift Tube Temperature: Optimize based on the mobile phase composition (e.g., 40-60°C).
-
Nebulizer Gas Flow: Typically nitrogen, at a pressure of 2-3 bar.
-
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
Pharmaceutical Applications in Drug Development
While this compound is more commonly found in cosmetic formulations as a stabilizer and thickener, its physicochemical properties suggest significant potential as a pharmaceutical excipient, particularly in the development of controlled-release drug delivery systems. Its high lipophilicity, solid nature, and sharp melting point make it an excellent candidate for creating solid lipid nanoparticles (SLNs) and matrix-based tablets.
Potential as a Matrix for Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers that can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release. The solid lipid matrix is a key component of SLNs, and this compound's properties are well-suited for this application.
5.1.1. Representative Experimental Protocol for SLN Preparation (Hot Homogenization Technique)
This protocol, commonly used for lipids like glyceryl behenate, can be adapted for this compound.
-
Lipid Phase Preparation: Melt this compound at a temperature approximately 5-10°C above its melting point. Disperse or dissolve the lipophilic active pharmaceutical ingredient (API) in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., polysorbate 80, poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Crystallization: Cool the resulting nanoemulsion in an ice bath to facilitate the crystallization of the lipid, forming the solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release profile.
Potential in Oral and Topical Formulations
This compound's waxy nature makes it suitable for use in oral solid dosage forms as a matrix-forming agent to achieve sustained drug release. In topical formulations, it can act as a structuring agent, viscosity modifier, and emollient, potentially enhancing the stability and skin feel of creams and ointments.
Safety and Toxicology
Available safety data for this compound and similar long-chain esters indicate a low order of toxicity. It is generally considered a non-irritating and non-sensitizing material, making it suitable for use in both pharmaceutical and cosmetic products. A safety data sheet for this compound indicates that it is not classified as a hazardous substance.
Table 3: Safety Profile of this compound
| Endpoint | Observation | Reference(s) |
| Acute Toxicity | Generally considered a low-toxic substance. | |
| Skin Irritation | Not classified as a skin irritant. | |
| Eye Irritation | Not classified as an eye irritant. | |
| Sensitization | Not expected to be a sensitizer. |
Conclusion
This compound (CAS: 42232-87-1) is a high-purity wax ester with well-defined chemical and physical properties. Its characteristics, particularly its lipophilicity, solid-state nature, and favorable safety profile, make it a promising excipient for the pharmaceutical industry. While direct research into its application in advanced drug delivery systems is still developing, the extensive data available for structurally similar lipids strongly suggest its potential as a valuable component in the formulation of controlled-release oral dosage forms and as a functional ingredient in topical preparations. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their formulation endeavors. Further research is warranted to fully elucidate its performance in various drug delivery platforms and to establish its role as a key excipient in modern pharmaceutical development.
References
An In-depth Technical Guide to Behenyl Arachidate for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of behenyl arachidate, a long-chain wax ester. It covers its chemical identity, physicochemical properties, relevant experimental protocols, and biological significance, tailored for professionals in research and drug development.
Chemical Identity and Synonyms
This compound is the ester formed from behenyl alcohol (docosanol) and arachidic acid (eicosanoic acid). Its chemical structure consists of a 20-carbon fatty acid chain linked to a 22-carbon fatty alcohol chain.
For clarity in scientific literature and databases, a comprehensive list of synonyms and identifiers for this compound is provided below.
| Identifier Type | Identifier | Citation |
| Systematic Name | Docosyl eicosanoate | [1][2][3] |
| Common Synonyms | Docosanyl eicosanoate, n-Docosyl n-eicosanoate | [2] |
| CAS Number | 42232-87-1 | [2] |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.12 g/mol | |
| InChI Key | XRBFFXWJPXHRME-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a waxy solid at room temperature with low solubility in water and good solubility in non-polar organic solvents. While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related behenyl behenate (the ester of behenyl alcohol and behenic acid) provide a reliable estimate of its characteristics.
| Property | Value (for Behenyl Behenate as an analogue) | Citation |
| Melting Point | 70 - 74 °C | |
| Physical State | Waxy Solid | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the esterification of arachidic acid and behenyl alcohol. A general protocol using a solid acid catalyst is described below.
Materials:
-
Arachidic acid
-
Behenyl alcohol
-
Sulfated zirconia or a similar solid acid catalyst
-
Toluene (or another suitable solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, combine equimolar amounts of arachidic acid and behenyl alcohol.
-
Add the solid acid catalyst (e.g., 10 wt% of the limiting reagent).
-
Add a suitable solvent like toluene to facilitate the reaction, and equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a waxy solid.
Synthesis workflow for this compound.
Analysis of this compound
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of wax esters like this compound.
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable organic solvent such as hexane or chloroform.
-
For analysis of the constituent fatty acid and alcohol, a derivatization step (transesterification) to form fatty acid methyl esters (FAMEs) and the free fatty alcohol is necessary. This can be achieved by heating the sample with methanolic HCl or BF3-methanol.
GC-MS Conditions (for intact ester):
-
Column: A high-temperature, non-polar capillary column (e.g., DB-5HT).
-
Injector Temperature: 300-350°C.
-
Oven Program: Start at a low temperature (e.g., 150°C), then ramp up to a high final temperature (e.g., 350-380°C) to ensure elution of the high molecular weight wax ester.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show characteristic fragmentation patterns, including ions corresponding to the fatty acid and fatty alcohol moieties.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of this compound without the need for derivatization.
HPLC Conditions:
-
Column: A C18 or C30 reverse-phase column.
-
Mobile Phase: A gradient of non-polar solvents such as isopropanol, acetonitrile, and/or chloroform.
-
Detector: Since this compound lacks a UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is required.
-
Column Temperature: Elevated temperatures (e.g., 40-60°C) may be necessary to improve solubility and peak shape.
Analytical workflows for this compound.
Biological Significance and Metabolism
Metabolism of Wax Esters
This compound, as a wax ester, is generally considered to be metabolized in the mammalian body through hydrolysis by lipases and carboxylesterases, primarily in the small intestine. This enzymatic action breaks the ester bond, releasing the constituent behenyl alcohol and arachidic acid, which are then available for absorption and further metabolism.
Metabolic fate of ingested this compound.
Biological Roles of Constituent Molecules
The biological effects of this compound are primarily attributed to its hydrolysis products:
-
Behenyl Alcohol (Docosanol): This long-chain saturated fatty alcohol is used in topical applications as an emollient, emulsifier, and thickener. It is known to have antiviral properties and is the active ingredient in some topical treatments for herpes simplex virus (cold sores).
-
Arachidic Acid (Eicosanoic Acid): A saturated fatty acid found in some vegetable oils. As a saturated fatty acid, it can be a source of metabolic energy.
The consumption of wax esters from marine sources has been studied for potential health benefits, including anti-inflammatory and anti-obesogenic effects, which are attributed to the combined effects of the released fatty acids and fatty alcohols.
Dermal Absorption
For topical applications, long-chain wax esters like this compound are generally considered to have low dermal penetration. They primarily remain on the surface of the skin, where they can act as emollients and form a protective barrier to reduce water loss. The systemic absorption of mineral oils and waxes through the skin is reported to be negligible, suggesting a low risk of systemic toxicity from topical use.
References
An In-depth Technical Guide to the Physical Properties of Docosyl Eicosanoate
For Researchers, Scientists, and Drug Development Professionals
Docosyl eicosanoate (CAS RN: 42232-87-1), a long-chain wax ester, is of significant interest in various scientific and industrial fields, including pharmaceuticals and cosmetics, due to its unique physicochemical properties. This technical guide provides a detailed overview of its melting and boiling points, complete with experimental methodologies for their determination.
Data Presentation
The physical properties of docosyl eicosanoate are critical for its application and formulation. The following table summarizes the available quantitative data for its melting and boiling points.
| Property | Value | Units | Notes |
| Melting Point | 75 - 80 | °C | [1] |
| Boiling Point | 608.3 ± 23.0 | °C | Predicted |
Experimental Protocols
The determination of accurate melting and boiling points is fundamental to characterizing a chemical substance. The following are detailed methodologies representative of the techniques used for determining these properties for long-chain esters like docosyl eicosanoate.
1. Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[2]
-
Apparatus:
-
Procedure:
-
Sample Preparation: The docosyl eicosanoate sample must be thoroughly dried to remove any solvent, as impurities can depress the melting point. The dried sample is then finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.
-
Approximate Melting Point Determination: A preliminary, rapid heating of the sample (e.g., a ramp rate of 10-20 °C per minute) is conducted to determine an approximate melting range.
-
Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 15-20 °C below the rough melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1.0 °C).
-
Replicate Measurements: The procedure should be repeated at least twice with fresh samples to ensure the reproducibility of the results.
-
2. Boiling Point Determination (Distillation Method)
For high-boiling-point compounds like docosyl eicosanoate, standard distillation methods are employed. Due to its very high boiling point, vacuum distillation is often necessary to prevent decomposition.
-
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
-
Vacuum source and pressure gauge (for vacuum distillation)
-
-
Procedure:
-
Apparatus Assembly: A simple or vacuum distillation apparatus is assembled. The distillation flask is charged with the docosyl eicosanoate sample and a few boiling chips or a stir bar to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side arm of the distillation flask leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: The flask is gently heated. The heating rate is controlled to achieve a slow and steady distillation rate, typically 1-2 drops of distillate per second.
-
Boiling Point Observation: The temperature is recorded when it stabilizes during the distillation process. This stable temperature, observed while the liquid is actively boiling and condensing, is the boiling point at the recorded atmospheric or vacuum pressure.
-
Pressure Correction: If the boiling point is determined at a pressure other than standard atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a synthesized chemical compound like docosyl eicosanoate.
Caption: Workflow for Physical Property Characterization.
References
The Solubility of Behenyl Arachidate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of behenyl arachidate (docosyl eicosanoate), a long-chain wax ester. A thorough understanding of its solubility characteristics is crucial for its application in pharmaceuticals, cosmetics, and other industries where it functions as a thickener, structuring agent, and in controlled-release formulations. Due to the scarcity of publicly available quantitative solubility data for this compound, this guide also includes data for structurally similar compounds to provide a comparative framework.
Core Principles of this compound Solubility
This compound (C42H84O2) is a large, non-polar molecule due to its long hydrocarbon chains. Its solubility is primarily governed by the "like dissolves like" principle. Consequently, it exhibits poor solubility in polar solvents such as water and greater solubility in non-polar organic solvents.[1] The dissolution of this compound, like other wax esters, is an endothermic process, meaning its solubility generally increases with a rise in temperature.
Qualitative solubility information suggests that this compound is soluble in organic solvents such as ethanol, ether, and dimethylformamide.
Quantitative Solubility Data
Table 1: Qualitative Solubility of this compound and Similar Wax Esters
| Compound | Solvent Classification | Solvent | Solubility |
| This compound | Polar Aprotic | Dimethylformamide | Soluble |
| Ether | Diethyl Ether | Soluble | |
| Alcohol | Ethanol | Soluble | |
| Behenyl Stearate | Halogenated Hydrocarbon | Chloroform | Soluble (when heated) |
| Ether | Ether | Soluble (when heated) | |
| Cetyl Palmitate | Alcohol | Boiling Anhydrous Ethanol | Soluble[2] |
| Halogenated Hydrocarbon | Methylene Chloride | Soluble[2] | |
| Aliphatic Hydrocarbon | Light Petroleum | Slightly Soluble[2] | |
| Alcohol | Anhydrous Ethanol | Practically Insoluble[2] |
Table 2: Comparative Quantitative Solubility Data of Stearic Acid
Stearic acid is a component of many wax esters and its solubility provides a useful, albeit imperfect, proxy for the behavior of larger ester molecules.
| Solvent Classification | Solvent | Temperature (°C) | Solubility (g / 100g solvent) |
| Polar Protic | Ethanol | 28 | ~4.5 |
| 40 | ~10.5 | ||
| Polar Protic | Methanol | 28 | ~1.5 |
| 40 | ~3.5 | ||
| Polar Aprotic | Ethyl Acetate | 28 | ~11.5 |
| 40 | ~23.5 | ||
| Polar Aprotic | Acetone | 28 | ~3.0 |
| 40 | ~7.0 |
Note: The data for stearic acid is adapted from Heryanto et al. (2007) and is provided for illustrative purposes.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the isothermal gravimetric method is a standard and reliable approach.
Isothermal Gravimetric Method
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvent of choice
-
Temperature-controlled shaker or water bath
-
Analytical balance (accuracy ±0.0001 g)
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Syringe with a compatible filter (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum desiccator
-
Pre-weighed evaporation dishes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several sealed vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
-
Gravimetric Analysis:
-
Record the total weight of the evaporation dish and the filtered solution.
-
Place the evaporation dish in a drying oven or vacuum desiccator at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Mass of dissolved this compound: (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility: (Mass of dissolved this compound / Mass of solvent) * 100. This expresses the solubility in g/100g of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the isothermal gravimetric solubility determination of this compound.
References
Natural sources and occurrence of behenyl arachidate
An In-depth Technical Guide to the Natural Sources and Occurrence of Behenyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CH₃(CH₂)₂₁COO(CH₂)₁₉CH₃) is a saturated wax ester composed of behenyl alcohol and arachidic acid. As a member of the long-chain wax ester family, it possesses properties that make it of interest in various industrial applications, including cosmetics, pharmaceuticals, and as a specialty lubricant. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, details experimental protocols for its analysis, and presents the available data on its concentration in natural waxes. While specific quantitative data for this compound remains elusive in the current body of scientific literature, this guide synthesizes the existing knowledge to infer its likely presence and potential concentration in various natural sources.
Natural Occurrence of this compound
This compound is found as a minor component of the complex mixture of lipids that constitute natural waxes. These waxes are typically found on the cuticle of plant leaves and in the secretions of certain insects, where they serve as a protective barrier against environmental stressors.
Plant-Based Sources
The primary natural sources of this compound are plant-derived waxes, where it exists alongside a variety of other wax esters, free fatty acids, fatty alcohols, and hydrocarbons.
-
Carnauba Wax (Copernicia prunifera): Carnauba wax, obtained from the leaves of the Brazilian palm tree, is a complex mixture of esters. While specific percentages for this compound are not detailed, the composition includes esterified fatty diols (around 20%), methoxylated or hydroxylated cinnamic acid (10%), and hydroxylated fatty acids (6%)[1]. The fatty acid esters, which make up 80-85% of the wax, are primarily derived from C16-C24 fatty acids and C18, C30, and C32 fatty alcohols[1][2]. This compound, a C42 ester, falls within the expected range of wax esters in carnauba wax.
-
Sunflower Wax (Helianthus annuus): The wax found in sunflower oil is composed mainly of esters with carbon atom numbers ranging from 36 to 48, with a high concentration in the C40 to C42 fraction[3][4]. This strongly suggests the presence of this compound (a C42 ester). The constituent fatty acids in sunflower wax esters are primarily C20 and C22, while the major fatty alcohols range from C24 to C28.
-
Rice Bran Wax (Oryza sativa): Rice bran wax is another potential source, although the typical composition suggests that this compound may be less prevalent than in other waxes. The main components are esters of C22 (behenic) and C24 (lignoceric) fatty acids with C26 (ceryl) and C30 (melissyl) alcohols, leading to longer-chain wax esters.
-
Other Plant Cuticular Waxes: this compound is likely a component of the cuticular waxes of various other plants. Plant cuticular waxes are complex mixtures of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, ketones, and wax esters. The specific composition of these waxes varies significantly between plant species.
Animal-Based Sources
While less documented, there is a possibility of this compound occurrence in animal-derived waxes.
-
Human Meibum: Research into the composition of human meibomian gland secretions, the oily layer of the tear film, has utilized this compound as a standard for the analysis of wax esters. This suggests that it may be present, albeit likely in very small quantities, in human physiological secretions.
Quantitative Data on this compound Occurrence
Table 1: Composition of Select Natural Waxes Potentially Containing this compound
| Natural Source | Total Wax Ester Content (%) | Predominant Wax Ester Carbon Numbers | Fatty Acid Chain Lengths | Fatty Alcohol Chain Lengths | Inferred Presence of this compound (C42) |
| Carnauba Wax | 80-85 | C36-C62 | C16-C24 | C18, C30, C32 | Likely, as a minor component |
| Sunflower Wax | ~66 (in crude wax) | C36-C48 (high in C40-C42) | C20, C22 | C24-C28 | Highly Likely |
| Rice Bran Wax | >90 | C44-C64 | C22, C24 | C26, C30 | Unlikely to be a major component |
Experimental Protocols for Analysis
The analysis of this compound in natural sources involves extraction of the total lipid content, followed by separation and quantification of the wax ester fraction. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are the most common analytical techniques employed.
Extraction of Waxes from Plant Material
A general protocol for the extraction of cuticular waxes from plant leaves is as follows:
-
Sample Preparation: Fresh or dried plant leaves are collected and cleaned of any surface debris.
-
Solvent Extraction: The leaves are immersed in a non-polar solvent such as chloroform or hexane for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the crude wax extract.
Separation and Quantification of Wax Esters by GC-MS
The following is a generalized protocol for the analysis of wax esters using GC-MS.
-
Sample Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the fatty acid components of the wax esters can be transesterified to their corresponding fatty acid methyl esters (FAMEs) by heating the sample with methanolic HCl or BF₃-methanol. The resulting fatty alcohols can then be silylated (e.g., with BSTFA) to form trimethylsilyl (TMS) ethers.
-
Gas Chromatography (GC):
-
Column: A high-temperature, non-polar capillary column (e.g., DB-5ht, VF-5ht) is typically used.
-
Injector: A split/splitless or on-column injector is used, with a high inlet temperature (e.g., 320-340 °C) to ensure volatilization of the high molecular weight wax esters.
-
Oven Temperature Program: A temperature program is employed to separate the different wax ester components, typically starting at a lower temperature (e.g., 150 °C) and ramping up to a high final temperature (e.g., 350-380 °C).
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The identification of this compound is based on its retention time and the fragmentation pattern of its mass spectrum. The characteristic fragment ions for this compound would include the molecular ion (m/z 620.6) and fragment ions corresponding to the behenyl alcohol and arachidic acid moieties. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
-
A study on human meibum utilized this compound as a standard and reported its fragmentation pattern in GC-ion trap MS. The analysis produced a molecular ion at m/z 620.4 and fragment ions corresponding to the arachidic acid residue (m/z 312.3) and the behenyl alcohol moiety (m/z 353.4).
Visualizations
Caption: Occurrence of this compound in Natural Sources.
Caption: GC-MS Analysis Workflow for this compound.
Conclusion
This compound is a naturally occurring wax ester found primarily in plant cuticular waxes, with sunflower wax and carnauba wax being the most probable significant sources. While direct quantitative data for this specific ester is lacking in the current scientific literature, its presence can be inferred from the detailed compositional analyses of these waxes. The established analytical protocols, particularly GC-MS, provide a robust framework for the future quantification of this compound in these and other natural sources. Further research is warranted to elucidate the precise concentrations of this compound in various natural waxes to better understand its distribution and potential for commercial exploitation.
References
Behenyl Arachidate: A Technical Guide to its Function in Applied Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenyl arachidate is a long-chain wax ester, a class of lipids characterized by their chemical inertness and physical properties that make them suitable for a variety of applications in cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of the known functions of this compound in the context of biological systems. A thorough review of the existing scientific literature reveals that the primary role of this compound is not as a biologically active molecule with specific signaling or metabolic functions, but rather as an excipient that imparts desirable physical characteristics to topical formulations. Its principal function is to support and enhance the skin's natural barrier through its emollient and occlusive properties. This document summarizes the physicochemical properties of this compound and related compounds, outlines its role in topical applications, and discusses the general metabolism of ingested wax esters. Experimental protocols for assessing the impact of formulations containing such esters on skin barrier function are also provided.
Introduction
This compound (C42H84O2) is the ester of behenyl alcohol (a 22-carbon fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). It belongs to the class of compounds known as wax esters, which are prevalent in nature, serving as protective coatings on plant leaves and in the sebum of animal skin[1][2][3]. In commercial applications, this compound is utilized primarily in the cosmetic and personal care industries as a skin-conditioning agent, emollient, and viscosity-increasing agent. While it is applied to biological systems, its role is largely understood to be passive and structural, rather than interactive in a metabolic or signaling capacity. This guide will synthesize the available information to provide a clear understanding of its function.
Physicochemical and Toxicological Data
The properties of this compound are similar to other long-chain wax esters, such as the more frequently studied behenyl behenate. These properties, particularly its solid, waxy nature at room temperature and its lipophilicity, are key to its function in topical formulations.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Behenyl Behenate | Source |
| CAS Number | 42232-87-1 | 17671-27-1 | [4][5] |
| Molecular Formula | C42H84O2 | C44H88O2 | |
| Molecular Weight | 621.12 g/mol | 649.17 g/mol | |
| Appearance | Solid | White to yellowish, hard granules | |
| Solubility | Insoluble in water | Water-insoluble | |
| Melting Point | Not specified | 70 - 74°C (158 - 165°F) |
Table 2: Summary of Toxicological Information for Related Alkyl Esters
| Endpoint | Result | Source |
| Acute Toxicity | Not classified as acutely toxic | |
| Skin Irritation | Not expected to cause irritation in formulations | |
| Sensitization | Not a sensitizer | |
| Systemic Toxicity | Unlikely following skin contact | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| Safety Assessment | Safe for use in cosmetics when formulated to be non-irritating |
Function in Topical Biological Systems: Skin Barrier Support
The primary function of this compound in biological systems is as an inactive but functional ingredient in topical products. It acts as an emollient and an occlusive agent, enhancing the skin's barrier function.
-
Emollient Properties: As an emollient, it helps to soften and smooth the skin by filling in the spaces between corneocytes.
-
Occlusive Properties: It forms a thin, non-greasy, water-repellent film on the skin's surface. This film reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration.
The interaction is physical, occurring at the level of the stratum corneum, rather than pharmacological.
Experimental Protocol: In Vivo Evaluation of Transepidermal Water Loss (TEWL)
This protocol describes a standard non-invasive method to quantify the effect of a topical formulation containing this compound on the skin's barrier function.
-
Subject Recruitment: Recruit healthy volunteers with no active skin conditions on the test sites (e.g., volar forearm). Acclimatize subjects to the testing room conditions (e.g., 20-22°C, 40-60% humidity) for at least 20 minutes.
-
Baseline Measurement: Measure baseline TEWL on designated test sites using an open-chamber evaporimeter (e.g., Tewameter®).
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound) and a control formulation (vehicle without this compound) to the respective test sites. A site with no application will also be monitored.
-
Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: Calculate the mean TEWL values for each treatment group at each time point. A statistically significant decrease in TEWL for the this compound formulation compared to baseline and the control indicates an improvement in skin barrier function through occlusion.
Metabolism of Ingested Long-Chain Wax Esters
While this compound is primarily used topically, it is useful to understand the biological fate of wax esters when ingested, as this represents a direct metabolic interaction. Dietary wax esters are known to be hydrolyzed in the gastrointestinal tract.
Wax esters are hydrolyzed by a bile salt-dependent pancreatic carboxyl esterase, which breaks the ester bond to release a long-chain fatty acid and a long-chain fatty alcohol. These components are then absorbed by the intestinal mucosa. The efficiency of this process in mammals is noted to be lower than for triglycerides. Some studies suggest that the absorbed very-long-chain fatty acids and alcohols may play a role in regulating cholesterol metabolism.
Experimental Protocol: In Vitro Hydrolysis of a Wax Ester
This protocol provides a method to assess the susceptibility of a wax ester like this compound to enzymatic hydrolysis.
-
Substrate Preparation: Prepare an emulsion of this compound. Dissolve a known quantity of the wax ester in a minimal amount of a suitable solvent (e.g., ethanol) and then disperse it in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (e.g., sodium taurocholate) to create a stable emulsion.
-
Enzyme Solution: Prepare a solution of pancreatic lipase or a specific carboxyl ester lipase in the same buffer.
-
Reaction Initiation: Add the enzyme solution to the substrate emulsion to start the reaction. Incubate the mixture at 37°C with constant stirring.
-
Reaction Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution to lower the pH or a lipase inhibitor).
-
Product Quantification: Extract the lipids from the aliquots using a solvent system (e.g., hexane:isopropanol). Analyze the extracted lipids using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the remaining this compound and the released arachidic acid and behenyl alcohol.
-
Data Analysis: Plot the concentration of the hydrolysis products over time to determine the rate of the enzymatic reaction.
Conclusion
The available scientific evidence indicates that the function of this compound in biological systems is primarily as a functional, yet biologically inert, excipient in topical applications. Its value lies in its physicochemical properties as a wax ester, which allow it to act as an effective emollient and occlusive agent. In this role, it supports the integrity of the skin's lipid barrier and aids in maintaining hydration by reducing transepidermal water loss. There is currently no substantial evidence in the public domain to suggest that this compound possesses specific, intrinsic biological activity, such as engaging in cell signaling or acting as a substrate in metabolic pathways within the skin. While ingested wax esters are known to be hydrolyzed and absorbed, the primary use and function of this compound remain in the realm of topical formulation science, where it contributes to the physical structure and performance of the product on the skin surface.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Behenyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidate, also known as behenyl behenate, is a saturated wax ester derived from the esterification of behenyl alcohol (a C22 fatty alcohol) and arachidic acid (a C20 saturated fatty acid). Its chemical formula is C42H84O2. Due to its high melting point, waxy texture, and excellent emollient properties, this compound finds applications in various industries, including cosmetics, pharmaceuticals, and food as a structuring agent, thickener, and stabilizer. In the pharmaceutical industry, it is of particular interest for its potential use in controlled-release drug delivery systems, where its thermal stability is a critical parameter for manufacturing processes such as hot-melt extrusion and spray congealing. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available scientific literature and data from analogous long-chain esters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Behenyl behenate, Docosyl eicosanoate | |
| CAS Number | 20249-53-6 | |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.1 g/mol | |
| Melting Point | 70 - 74 °C | [1] |
Thermal Stability and Degradation Profile
The thermal stability of this compound is a crucial factor for its application in manufacturing processes that involve elevated temperatures. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
While specific TGA and DSC data for pure this compound are not extensively available in the public domain, a representative thermal profile can be constructed based on the analysis of similar long-chain wax esters and general knowledge of lipid thermal decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting transition.
Key Thermal Events for this compound (DSC)
| Parameter | Estimated Value |
| Melting Onset Temperature (Tonset) | ~ 65 - 70 °C |
| Melting Peak Temperature (Tpeak) | ~ 71 - 74 °C |
| Enthalpy of Fusion (ΔHf) | High (characteristic of waxes) |
The sharp melting endotherm indicates a high degree of crystallinity. The enthalpy of fusion, which is the energy required to melt the substance, is expected to be significant, a common characteristic of crystalline waxes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and decomposition kinetics of the material. Based on data from analogous long-chain esters like behenyl stearate and other waxes, the thermal degradation of this compound is expected to occur at temperatures significantly above its melting point.
Estimated Thermal Degradation Profile of this compound (TGA)
| Parameter | Estimated Value Range |
| Onset of Decomposition (Tonset) | 200 - 250 °C |
| Temperature of Maximum Weight Loss (Tmax) | 250 - 350 °C |
| Final Residue at 600 °C | < 1% |
The degradation of this compound is likely to proceed in a single major step, corresponding to the cleavage of the ester bond and subsequent decomposition of the resulting fatty acid and fatty alcohol. The low residual mass at high temperatures indicates a clean decomposition into volatile products.
Experimental Protocols
Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard methods for analyzing waxes and long-chain esters.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The pan is then hermetically sealed.
-
Atmosphere: The DSC cell is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat from 25 °C to 100 °C at a constant heating rate of 10 °C/min. This initial heating scan is used to erase the sample's prior thermal history.
-
Hold at 100 °C for 5 minutes to ensure complete melting.
-
Cool from 100 °C to 25 °C at a controlled rate of 10 °C/min to observe crystallization behavior.
-
Heat from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min to observe the melting and any subsequent thermal events.
-
-
Data Analysis: The melting point (onset and peak) and the enthalpy of fusion are determined from the second heating scan.
Thermogravimetric Analysis (TGA) Protocol
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: The analysis is typically performed under a dynamic inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to sweep away volatile decomposition products.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA analysis of this compound.
Putative Thermal Degradation Pathway
The thermal degradation of long-chain esters like this compound is generally initiated by the cleavage of the ester bond.
Caption: Proposed initial step in the thermal degradation of this compound.
Conclusion
This compound is a thermally stable wax ester with a melting point in the range of 70-74 °C. Its decomposition begins at temperatures exceeding 200 °C, making it suitable for pharmaceutical manufacturing processes that utilize elevated temperatures. The degradation proceeds primarily through the cleavage of the ester linkage, followed by the decomposition of the resulting fatty alcohol and fatty acid into smaller volatile fragments, leaving minimal residue. For critical applications, it is recommended to perform specific TGA and DSC analyses on the particular grade of this compound being used to obtain precise thermal stability data.
References
The Crystalline Architecture of Behenyl Arachidate: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Behenyl Arachidate and its Crystalline Nature
This compound is a saturated wax ester composed of behenyl alcohol (a C22 fatty alcohol) and arachidic acid (a C20 saturated fatty acid). Its long, linear hydrocarbon chains confer a highly crystalline nature at ambient temperatures, a property pivotal to its applications in pharmaceuticals, cosmetics, and material science. The precise arrangement of molecules in the solid state, or its crystal structure, governs critical physicochemical properties including melting point, solubility, dissolution rate, and mechanical strength.
Long-chain lipids like this compound are well-known to exhibit polymorphism—the ability to exist in multiple crystalline forms, each with a distinct molecular packing arrangement and thermodynamic stability. Understanding and controlling this polymorphism is a critical aspect of research and product development.
Expected Polymorphism in this compound
Based on extensive studies of similar long-chain esters, this compound is expected to exhibit at least three primary polymorphic forms: α (alpha), β' (beta-prime), and β (beta). These forms differ in their sub-cell packing, which describes the cross-sectional arrangement of the long hydrocarbon chains.
-
α (Alpha) Form: This is the thermodynamically least stable polymorph, typically formed upon rapid cooling from the molten state. It is characterized by a hexagonal sub-cell packing, which allows for rotational disorder of the alkyl chains. This form has a lower melting point and is often translucent or waxy in appearance.
-
β' (Beta-Prime) Form: Exhibiting intermediate stability, the β' form possesses an orthorhombic sub-cell packing. This arrangement is more ordered than the α form but less so than the β form. In many applications, such as in fats and cosmetics, the β' form is desirable due to its small, fine-grained crystalline structure which can impart a smooth texture.
-
β (Beta) Form: This is the most stable polymorphic form, characterized by a triclinic sub-cell packing. The molecules are packed in a more ordered, parallel arrangement, resulting in a higher melting point and greater density. Over time, less stable forms (α and β') will tend to transition to the β form.
The transitions between these polymorphic forms are influenced by factors such as temperature, cooling rate, solvent presence, and impurities.
Quantitative Data on Analogous Long-Chain Esters
While specific quantitative data for this compound is unavailable, the following tables summarize representative data for analogous long-chain esters and related compounds to provide a comparative framework.
Table 1: Thermal Properties of Common Polymorphs in Long-Chain Esters (Representative Data)
| Polymorph | Sub-Cell Packing | Typical Melting Point Range (°C) | Enthalpy of Fusion (ΔH) | Characteristics |
| α | Hexagonal | Lower | Lowest | Least stable, formed by rapid cooling |
| β' | Orthorhombic | Intermediate | Intermediate | Metastable, often desired for texture |
| β | Triclinic | Higher | Highest | Most stable, highest density |
Note: Absolute values are highly dependent on the specific molecule, including chain length and purity.
Table 2: X-ray Diffraction Short Spacings for Identifying Polymorphs in Waxes and Fats
| Polymorph | Characteristic Short Spacing(s) (Å) |
| α | ~4.15 (single, strong peak) |
| β' | ~4.2 and ~3.8 (two strong peaks) |
| β | ~4.6 (strongest peak) and multiple other peaks |
Table 3: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C42H84O2 | 621.12 | ~75-80 |
| Behenyl Behenate | C44H88O2 | 649.17 | ~70-74[1] |
| Glyceryl Behenate | (C21H43COO)3C3H5 | 1140.96 | ~70 |
Experimental Protocols for Crystalline Structure Characterization
The characterization of the crystalline structure of this compound would involve a combination of analytical techniques. The detailed methodologies for the key experiments are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine thermal transition temperatures (melting, crystallization) and enthalpies, and to identify polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its melting point (e.g., 100°C) for 5 minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point (e.g., 0°C). This records the crystallization exotherm.
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to 100°C. This records the melting endotherm(s).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization events. Integrate the peak areas to calculate the enthalpy of transitions. The presence of multiple peaks during heating can indicate polymorphic transitions.
Powder X-ray Diffraction (PXRD)
Objective: To identify the polymorphic form(s) present and determine the crystal lattice parameters.
Methodology:
-
Sample Preparation: Gently grind the solid this compound sample to a fine, homogenous powder. Pack the powder into a sample holder, ensuring a flat, even surface.
-
Instrument Setup: Mount the sample holder in the diffractometer. Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
Data Acquisition: Scan the sample over a range of 2θ angles. A typical scan for lipids would cover both the wide-angle region (WAXS, 2θ = 15-25°), which provides information on the sub-cell packing, and the small-angle region (SAXS, 2θ = 1-10°), which reveals the long-range lamellar spacing.
-
Data Analysis:
-
Polymorph Identification: Analyze the WAXS pattern. A single strong peak around 4.15 Å indicates the α form. Two strong peaks around 4.2 Å and 3.8 Å suggest the β' form. A strong peak at approximately 4.6 Å is characteristic of the β form.
-
Lattice Parameters: Index the peaks in the SAXS and WAXS patterns to determine the unit cell dimensions and space group.
-
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology and size of the this compound crystals.
Methodology:
-
Sample Preparation: Mount a small amount of the crystalline sample onto an SEM stub using double-sided carbon tape. For samples crystallized from a solvent, a drop of the suspension can be placed on the stub and the solvent allowed to evaporate.
-
Sputter Coating: As this compound is non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
Imaging: Introduce the coated sample into the SEM vacuum chamber. Apply an appropriate accelerating voltage (e.g., 5-15 kV) and scan the electron beam across the sample.
-
Data Analysis: Capture images at various magnifications to observe the overall crystal habit (e.g., needles, platelets, spherulites) and surface features. The morphology can often be correlated with the polymorphic form.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization process.
Caption: Workflow for the characterization of this compound crystalline structure.
Caption: Relationship and transitions between the common polymorphs of long-chain esters.
Conclusion
While the definitive crystal structure of this compound remains to be published, a robust understanding of its likely polymorphic behavior can be extrapolated from the extensive research on analogous long-chain wax esters. It is anticipated to exhibit α, β', and β polymorphs, each with distinct thermal and structural characteristics. The application of standard analytical techniques such as DSC, PXRD, and SEM is essential for a comprehensive characterization of its solid-state properties. For researchers and drug development professionals, a thorough investigation of these crystalline properties is paramount for ensuring product performance, stability, and regulatory compliance. Further research involving single-crystal X-ray diffraction would be invaluable in providing a definitive solution to its crystal structure.
References
Behenyl Arachidate: A Comprehensive Safety and Toxicity Profile for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the safety and toxicity profile of behenyl arachidate, a wax ester commonly used in the cosmetics industry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental methodologies, and metabolic insights.
Executive Summary
This compound, the ester of behenyl alcohol and arachidic acid, belongs to the broader class of alkyl esters. Extensive reviews by regulatory and scientific bodies, such as the Cosmetic Ingredient Review (CIR) Expert Panel, have consistently found these compounds to be safe for their intended use in cosmetics, provided they are formulated to be non-irritating.[1][2][3][4] While specific quantitative toxicity data for this compound is limited in publicly accessible literature, a comprehensive safety profile can be extrapolated from data on structurally related alkyl esters and their constituent fatty acids and alcohols. This guide synthesizes the available information to provide a robust overview of the toxicological profile of this compound.
Chemical and Physical Properties
This compound is a saturated wax ester with the following properties:
| Property | Value | Reference |
| Chemical Name | Docosyl eicosanoate | [5] |
| CAS Number | 42232-87-1 | |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.12 g/mol | |
| Physical State | Solid at room temperature | |
| Purity (Typical) | >99% |
Toxicological Data Summary
Table 1: Summary of Toxicological Endpoints for this compound and Related Alkyl Esters
| Toxicological Endpoint | Result/Conclusion | Comments |
| Acute Oral Toxicity | Data not available for this compound. Alkyl esters are generally considered to have low acute oral toxicity. | Based on the safety assessment of the alkyl esters group by the CIR. |
| Acute Dermal Toxicity | Data not available for this compound. Expected to be low due to poor dermal absorption. | Based on the safety assessment of the alkyl esters group by the CIR. |
| Skin Irritation | Not classified as a skin irritant. | Formulations containing this compound should be designed to be non-irritating. |
| Eye Irritation | May cause slight irritation. | As with most cosmetic ingredients, direct contact with eyes should be avoided. |
| Skin Sensitization | Not classified as a skin sensitizer. | Based on the safety assessment of the alkyl esters group by the CIR. |
| Genotoxicity/Mutagenicity | Data not available for this compound. No mutagenic activity would be expected based on its structure. | The Ames test is a common method for assessing mutagenicity. |
| Reproductive and Developmental Toxicity | Data not available for this compound. No adverse effects are expected based on the safety of its constituents. | Studies on related compounds like behenyl alcohol show no evidence of reproductive or developmental toxicity. |
Experimental Protocols
While specific experimental data for this compound is scarce, the following sections describe the standard methodologies that would be employed to assess the safety of a substance like this compound, according to internationally recognized guidelines.
Acute Dermal Irritation/Corrosion
The potential for a substance to cause skin irritation or corrosion is typically assessed using the OECD Test Guideline 404.
Experimental Workflow for OECD 404
Skin Sensitization: Local Lymph Node Assay (LLNA)
The Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of a substance, as detailed in OECD Test Guideline 442B.
Experimental Workflow for LLNA
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical, following OECD Test Guideline 471.
Experimental Workflow for Ames Test
Metabolism and Potential Pathways
This compound, as a wax ester, is expected to undergo hydrolysis in the body, breaking down into its constituent fatty alcohol (behenyl alcohol) and fatty acid (arachidic acid). This process is catalyzed by esterases.
Metabolic Fate of this compound
Following oral ingestion, wax esters are hydrolyzed by lipases and carboxylesterases in the digestive tract. The resulting behenyl alcohol and arachidic acid are then absorbed and can enter into their respective metabolic pathways. Behenyl alcohol can be oxidized to the corresponding fatty acid, while arachidic acid can undergo β-oxidation for energy production or be incorporated into other lipids.
Generalized Metabolic Pathway of this compound
Conclusion
The available data, primarily from the comprehensive safety assessment of alkyl esters by the Cosmetic Ingredient Review, supports the safety of this compound in cosmetic applications when formulations are non-irritating. While direct quantitative toxicity data for this compound is limited, its expected metabolic fate into generally recognized as safe (GRAS) components (long-chain fatty acids and alcohols) provides a strong basis for its low toxicity profile. Standard toxicological testing methodologies, such as those outlined by the OECD, provide a framework for any further investigation into the safety of this compound. Researchers and drug development professionals can proceed with the use of this compound with a high degree of confidence in its safety, adhering to good formulation practices to ensure the final product is non-irritating.
References
The Unseen Component: Behenyl Arachidate's Putative Role in the Plant's Protective Armor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The epicuticular wax layer of plants is a complex, hydrophobic shield crucial for their survival. This microscopic barrier is the plant's first line of defense against a multitude of environmental stressors, including non-stomatal water loss, UV radiation, and pathogen attack. The intricate composition of these waxes, a cocktail of very-long-chain fatty acids (VLCFAs) and their derivatives, dictates the physicochemical properties of the plant surface. While much is known about the major components of plant waxes, such as alkanes, primary alcohols, and aldehydes, the specific roles of less abundant wax esters remain an area of active investigation. This technical guide delves into the potential role and characteristics of a specific long-chain wax ester, behenyl arachidate, within the complex matrix of plant waxes.
This compound (docosyl eicosanoate) is the ester formed from behenyl alcohol (a C22 saturated primary alcohol) and arachidic acid (a C20 saturated fatty acid). Although not widely reported as a major constituent of plant waxes, its building blocks are known to be present in the cuticles of various plant species.[1][2] The presence of C20-C24 fatty acids and primary alcohols in some plant waxes suggests that the formation of this compound is biochemically feasible.[1] This document will explore the biosynthesis, physicochemical properties, potential functions, and analytical methodologies relevant to this compound, providing a foundational understanding for researchers in plant biology, biochemistry, and drug development who may encounter or be interested in this class of compounds.
Physicochemical Properties of this compound
This compound is a saturated long-chain wax ester with the chemical formula C42H84O2 and a molecular weight of 621.12 g/mol .[3][4] Its long, unbranched hydrocarbon chains confer a highly nonpolar and hydrophobic nature, making it virtually insoluble in water but soluble in organic solvents like chloroform and hexane. These properties are fundamental to its putative role in forming a waterproof barrier on the plant surface.
Table 1: Physicochemical Properties of this compound and its Constituents
| Property | This compound | Behenyl Alcohol | Arachidic Acid |
| Chemical Formula | C42H84O2 | C22H46O | C20H40O2 |
| Molecular Weight | 621.12 g/mol | 326.6 g/mol | 312.5 g/mol |
| Melting Point | High (exact value not readily available in literature for the pure compound in a biological context, but expected to be high due to its long saturated chains) | ~70 °C | ~75 °C |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Insoluble in water; Soluble in ethanol, chloroform, ether | Slightly soluble in ethanol; Soluble in ether, benzene |
Biosynthesis of this compound in Plants
The biosynthesis of long-chain wax esters like this compound is a multi-step process that occurs primarily in the epidermal cells of plants. It begins with the synthesis of very-long-chain fatty acids (VLCFAs) and subsequently involves the reduction of a fatty acid to an alcohol and the esterification of that alcohol with another fatty acid.
-
VLCFA Elongation: The process starts in the endoplasmic reticulum (ER) with the elongation of C16 or C18 fatty acids by a fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain to produce VLCFAs, including arachidic acid (C20:0) and behenic acid (C22:0).
-
Fatty Acyl-CoA Reduction: A portion of the very-long-chain acyl-CoAs is then reduced to their corresponding primary alcohols. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). In the context of this compound, a C22:0-CoA would be reduced to behenyl alcohol (C22:0-OH).
-
Wax Ester Synthesis: The final step is the esterification of a fatty alcohol with a fatty acyl-CoA, catalyzed by a wax synthase (WS), which is an acyl-CoA:fatty alcohol acyltransferase. To form this compound, behenyl alcohol would be esterified with arachidoyl-CoA (C20:0-CoA).
Putative Functions of this compound in Plant Waxes
As a long-chain, saturated wax ester, this compound likely contributes to the overall integrity and functionality of the plant cuticle. Its primary roles are presumed to be related to its physicochemical properties:
-
Water Repellency: The hydrophobic nature of this compound contributes to the formation of a waterproof barrier, minimizing water loss from the plant surface and preventing water from accumulating, which could foster fungal growth.
-
Structural Integrity: Long-chain wax esters can influence the crystallinity and mechanical properties of the epicuticular wax layer. This compound may contribute to the formation of a solid, rigid wax matrix, enhancing the physical protection of the plant.
-
UV Radiation Shielding: While not a primary UV-absorbing compound, the crystalline structure of the wax layer, to which this compound may contribute, can scatter UV radiation, providing a degree of protection to the underlying tissues.
-
Interaction with the Biotic Environment: The composition of the epicuticular wax can influence interactions with insects and pathogens. The specific chemical makeup of the wax surface, including the presence of esters like this compound, can act as a signal or a deterrent.
Experimental Protocols for the Analysis of this compound
The analysis of this compound in plant waxes requires a multi-step approach involving extraction, separation, and identification.
Extraction of Epicuticular Waxes
This protocol describes a general method for the extraction of total epicuticular waxes from plant leaves.
-
Materials:
-
Fresh plant leaves
-
Chloroform (analytical grade)
-
Glass beakers or vials with Teflon-lined caps
-
Nitrogen gas stream or rotary evaporator
-
Analytical balance
-
-
Procedure:
-
Determine the surface area of the fresh leaves if quantification per unit area is required.
-
Immerse the leaves in a sufficient volume of chloroform for 30-60 seconds to dissolve the epicuticular waxes. Avoid prolonged immersion to minimize extraction of intracuticular lipids.
-
Carefully remove the leaves from the solvent.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Weigh the dried wax residue to determine the total wax load.
-
Saponification and Analysis of Constituent Fatty Acids and Alcohols
To confirm the presence of this compound, the wax ester fraction can be saponified to release the constituent fatty acid and alcohol, which are then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Materials:
-
Extracted plant wax
-
Methanolic HCl or NaOH
-
Hexane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system
-
-
Procedure:
-
Saponification: Dissolve the wax extract in a known volume of methanolic HCl or NaOH and heat at 80-90°C for 1-2 hours to hydrolyze the esters.
-
Extraction of Fatty Alcohols and Fatty Acid Methyl Esters (FAMEs): After cooling, add water and extract the fatty alcohols and FAMEs with hexane.
-
Derivatization: Evaporate the hexane extract and derivatize the fatty alcohols by adding BSTFA and heating at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Identify arachidic acid methyl ester and behenyl alcohol-TMS ether by comparing their mass spectra and retention times with authentic standards.
-
Direct Analysis of Intact Wax Esters by High-Temperature GC-MS
Advancements in GC column technology allow for the direct analysis of intact long-chain wax esters.
-
GC-MS Parameters:
-
Column: A high-temperature, nonpolar capillary column (e.g., DB-1ht, VF-1ht).
-
Injector: Programmable Temperature Vaporization (PTV) inlet is recommended to prevent discrimination of high-boiling point compounds.
-
Oven Program: A temperature program that ramps up to a high final temperature (e.g., 350-400°C) is necessary to elute the large wax esters.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound would show characteristic fragments corresponding to the acylium ion of arachidic acid and fragments related to the behenyl alcohol moiety.
-
Table 2: Summary of Analytical Techniques for this compound in Plant Waxes
| Technique | Purpose | Advantages | Disadvantages |
| Solvent Extraction | Isolation of total epicuticular waxes | Simple, efficient for total wax quantification | May co-extract intracuticular lipids with prolonged exposure |
| Saponification followed by GC-MS | Identification of constituent fatty acids and alcohols | Confirms the presence of the building blocks of the ester | Indirect identification; information about the intact ester is lost |
| High-Temperature GC-MS | Direct analysis of intact wax esters | Provides direct evidence of this compound | Requires specialized high-temperature columns and GC conditions; potential for thermal degradation |
Conclusion
While this compound has not been extensively documented as a major component of plant waxes, its constituent parts, behenyl alcohol and arachidic acid, are known to occur in the plant cuticle. The biosynthetic machinery for its formation is present in plant epidermal cells. As a long-chain, saturated wax ester, this compound would be expected to contribute significantly to the protective functions of the epicuticular wax layer, particularly in enhancing its hydrophobicity and structural integrity.
For researchers in plant science and drug development, a deeper understanding of the full spectrum of wax components, including potentially minor but functionally important esters like this compound, is crucial. The development of more sensitive analytical techniques will likely reveal a greater diversity of wax esters in plant cuticles than is currently appreciated. Further research into the specific distribution and abundance of this compound across different plant species and its response to environmental cues will provide valuable insights into the complex chemistry and biology of the plant surface. This knowledge can be leveraged for the development of more effective agrochemicals, the breeding of stress-tolerant crops, and the discovery of novel bio-based materials.
References
Behenyl Arachidate: A Technical Guide to Research Applications in Advanced Drug Delivery
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidate (C42H84O2) is a long-chain wax ester, a class of lipids recognized for their unique physicochemical properties that make them highly suitable for advanced pharmaceutical and cosmeceutical formulations.[1][2][3] Composed of behenyl alcohol and arachidic acid, this lipid is characterized by its solid state at room temperature, high lipophilicity, and excellent biocompatibility. These attributes position this compound as a prime candidate for the development of controlled-release drug delivery systems, particularly in the fabrication of Solid Lipid Nanoparticles (SLNs).
This technical guide provides an in-depth overview of the core properties of this compound, its primary research applications, detailed experimental protocols for nanoparticle synthesis, and quantitative performance data, using closely related lipids as benchmarks where specific data is not publicly available.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in formulation science. While specific experimental data for this compound is sparse in publicly accessible literature, its properties can be reliably inferred from its chemical structure and data from similar long-chain wax esters, such as the closely related behenyl behenate.
| Property | Value / Description | Reference(s) |
| Molecular Formula | C42H84O2 | [1][2] |
| Molecular Weight | ~621.12 g/mol | |
| CAS Number | 42232-87-1 | |
| Synonyms | Docosyl eicosanoate, Docosanyl eicosanoate | |
| Physical State | Solid at room temperature | |
| Melting Point | 70 - 74°C (158 - 165°F) (Data for Behenyl Behenate, a close structural analog) | |
| Solubility | Water: Insoluble. Organic Solvents: Soluble in nonpolar organic solvents like cyclohexane and toluene, particularly when heated. Poorly soluble in polar solvents. | |
| Chemical Stability | Stable under standard storage conditions (cool, dry place). Avoid strong oxidizing agents. | |
| Biocompatibility | Considered biocompatible and biodegradable, suitable for pharmaceutical and cosmetic use. |
Core Research Application: Solid Lipid Nanoparticles (SLNs) for Controlled Drug Delivery
The primary research application of this compound and similar solid lipids is in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal drug carriers ranging from 50 to 1000 nm, where a solid lipid core encapsulates a therapeutic agent. This lipid matrix is particularly advantageous for delivering lipophilic drugs, enhancing their bioavailability, and providing sustained release profiles.
The solid nature of the lipid core, conferred by materials like this compound, protects encapsulated drugs from chemical degradation and allows for precise control over the drug release rate. Release is typically governed by diffusion through the lipid matrix and erosion of the particle.
Logical Relationship: Properties to Function
The utility of this compound in SLNs is a direct result of its inherent properties. The following diagram illustrates the logical relationship between its key physicochemical characteristics and its function as a drug delivery vehicle.
Experimental Protocol: SLN Synthesis via Hot Homogenization
The hot high-pressure homogenization (HPH) technique is a reliable and scalable method for producing SLNs. It involves emulsifying a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-pressure homogenization and cooling to form solid nanoparticles.
Objective: To prepare drug-loaded Solid Lipid Nanoparticles using this compound (or a suitable analog) by the hot HPH method.
Materials:
-
This compound (or Glyceryl Behenate as a representative solid lipid)
-
Lipophilic model drug (e.g., Curcumin, Haloperidol)
-
Surfactant/Emulsifier (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
Organic Solvent (optional, for dissolving drug if needed)
Equipment:
-
High-pressure homogenizer
-
High-shear stirrer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Water bath
-
Analytical balance
Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., 5-10% w/v of the final dispersion).
-
Heat the lipid to a temperature 5-10°C above its melting point (e.g., ~85°C for a lipid melting at 70-75°C) until completely molten.
-
Dissolve the lipophilic drug in the molten lipid. If necessary, the drug can first be dissolved in a minimal amount of a volatile organic solvent, which is then added to the molten lipid and evaporated.
-
-
Preparation of Aqueous Phase:
-
Accurately weigh the surfactant (e.g., 0.5-5% w/w) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (~85°C).
-
-
Formation of Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under continuous high-shear stirring (e.g., 10,000 rpm) for several minutes. This creates a coarse oil-in-water (o/w) macroemulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the emulsion at high pressure (e.g., 300-500 bar) for 3-5 cycles. This process reduces the droplet size to the nanometer range, forming a hot nanoemulsion.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion to room temperature. This can be done by placing the beaker in an ice bath or allowing it to cool under ambient conditions.
-
During cooling, the lipid droplets recrystallize, forming solid lipid nanoparticles with the drug encapsulated within the matrix.
-
Experimental Workflow Diagram
The following diagram visualizes the step-by-step workflow for the hot homogenization protocol described above.
Quantitative Performance Data (Representative)
As specific performance data for this compound is limited, this section presents typical results obtained with glyceryl behenate, a well-studied solid lipid with similar properties, to provide a benchmark for expected performance.
| Parameter | Formulation / Drug | Result | Key Finding | Reference(s) |
| Particle Size | Haloperidol-loaded SLNs | 103 ± 09 nm | Achieves a particle size well within the optimal range (<300 nm) for potential gastrointestinal uptake. | |
| Polydispersity Index (PDI) | Haloperidol-loaded SLNs | 0.190 ± 0.029 | A low PDI value (<0.3) indicates a narrow and uniform particle size distribution, which is desirable for stability. | |
| Encapsulation Efficiency (EE%) | Haloperidol-loaded SLNs | 79.46 ± 1.97% | Demonstrates high capacity for encapsulating the lipophilic drug within the lipid matrix. | |
| Zeta Potential | Haloperidol-loaded SLNs | -23.5 ± 1.07 mV | A sufficiently high zeta potential suggests good colloidal stability, preventing particle aggregation. | |
| In Vitro Drug Release | Haloperidol-loaded SLNs | 87.21 ± 3.63% release over 24 hours | Exhibits a sustained-release profile, which can reduce dosing frequency and improve patient compliance. | |
| Release Kinetics Model | Budesonide-loaded SLNs | Best fit to Higuchi model | Suggests that drug release is primarily governed by a diffusion-controlled process from the lipid matrix. |
Other Potential Applications
Beyond drug delivery, the properties of this compound make it valuable in other research and commercial areas:
-
Cosmetics and Personal Care: Used as a structuring and gelling agent in products like lipsticks, balms, and creams to provide desirable texture, hardness, and thermal stability.
-
Material Science: Investigated as a component in oleogels and wax mixtures to modify the rheological and thermal properties of lipid-based systems.
Conclusion
This compound is a promising excipient for researchers in drug development due to its ideal properties for creating stable, controlled-release formulations. Its primary application lies in the synthesis of Solid Lipid Nanoparticles, a versatile platform for enhancing the delivery of lipophilic active pharmaceutical ingredients. The detailed protocols and representative data provided in this guide serve as a foundational resource for scientists looking to harness the potential of this compound and similar long-chain lipids in their research endeavors. Future work should focus on generating specific quantitative data for this compound to further solidify its role in advanced drug delivery systems.
References
Methodological & Application
Enzymatic Synthesis of Behenyl Arachidate: A Practical Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of high-purity wax esters like behenyl arachidate is of significant interest due to their diverse applications in cosmetics, pharmaceuticals, and as specialty lubricants. Traditional chemical synthesis methods often require harsh conditions, leading to undesirable byproducts and environmental concerns. Lipase-catalyzed enzymatic synthesis offers a green and highly specific alternative, operating under mild conditions to produce high-quality this compound.
This document provides a detailed guide to the enzymatic synthesis of this compound, a wax ester formed from arachidic acid and behenyl alcohol. It includes optimized reaction conditions, detailed experimental protocols, and methods for analysis.
Overview of the Synthesis
The enzymatic synthesis of this compound involves the esterification of arachidic acid and behenyl alcohol, catalyzed by a lipase. Lipases, a class of hydrolases, can effectively catalyze ester formation in non-aqueous environments. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards the formation of the desired wax ester. Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective.
Key Reaction Parameters and Optimization
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. The following table summarizes the typical ranges and optimal conditions for the synthesis of long-chain wax esters, which can be adapted for this compound production.
| Parameter | Typical Range | Optimal Condition (Example) | Reference |
| Enzyme Source | Various lipases (e.g., Candida antarctica, Rhizomucor miehei) | Immobilized Candida antarctica lipase B (Novozym® 435) | [1] |
| Substrate Molar Ratio (Arachidic Acid:Behenyl Alcohol) | 1:1 to 1:5 | 1:1.2 | [2] |
| Enzyme Concentration | 1% - 20% (w/w of substrates) | 10% (w/w) | [3] |
| Reaction Temperature | 30°C - 70°C | 60°C | [4] |
| Reaction Time | 1 - 48 hours | 24 hours | [5] |
| Solvent | Solvent-free or organic solvents (e.g., hexane, heptane, isooctane) | Solvent-free | |
| Water Removal | Molecular sieves, vacuum | Addition of 3Å molecular sieves | |
| Agitation Speed | 100 - 250 rpm | 200 rpm |
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis and subsequent analysis of this compound.
Materials and Reagents
-
Arachidic acid (≥99% purity)
-
Behenyl alcohol (≥99% purity)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Hexane (analytical grade)
-
Ethanol (95%)
-
Saturated sodium carbonate solution
-
3Å Molecular sieves
-
Deionized water
Protocol for Enzymatic Synthesis of this compound
-
Reactant Preparation: In a clean, dry reaction vessel (e.g., a 100 mL round-bottom flask), add arachidic acid and behenyl alcohol in a 1:1.2 molar ratio.
-
Solvent Addition (Optional): If a solvent is used, add hexane to dissolve the substrates. For a solvent-free system, gently heat the mixture to melt the substrates.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture, typically at a concentration of 10% of the total substrate weight.
-
Water Removal: Add activated 3Å molecular sieves to the mixture to adsorb the water produced during the reaction.
-
Reaction Incubation: Place the reaction vessel in a temperature-controlled shaker or a stirred reactor. Incubate the mixture at 60°C with constant agitation (e.g., 200 rpm) for 24 hours.
-
Reaction Termination: After the incubation period, stop the reaction by filtering out the immobilized lipase. The lipase can be washed with hexane, dried, and stored for reuse.
-
Product Purification:
-
If a solvent was used, evaporate the solvent under reduced pressure.
-
To remove unreacted behenyl alcohol, wash the product with warm ethanol. .
-
To remove unreacted arachidic acid, wash the product with a saturated sodium carbonate solution, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the final product (this compound) under vacuum.
-
Protocol for GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound and to determine the conversion yield. Due to the low volatility of the wax ester, a derivatization step to form fatty acid methyl esters (FAMEs) is often employed.
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Add 1 mL of a 2% sulfuric acid solution in methanol.
-
Seal the vial and heat it at 70°C for 2 hours to facilitate transesterification of the this compound into methyl arachidate and release of behenyl alcohol.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs and behenyl alcohol to a clean vial for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp 1: Increase to 250°C at 10°C/min, hold for 5 min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 10 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-700.
-
-
Data Analysis:
-
Identify the peaks for methyl arachidate and behenyl alcohol by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the peak areas to determine the conversion of the starting materials to this compound.
-
Visualization of Reaction Mechanism and Workflow
To better understand the enzymatic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
References
- 1. Lipase-catalyzed process for biodiesel production: protein engineering and lipase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Synthetic Behenyl Arachidate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of synthetic behenyl arachidate, a long-chain wax ester, using column chromatography. This compound and similar lipid esters are of significant interest in pharmaceutical sciences for their application in controlled-release drug delivery systems, such as solid lipid nanoparticles (SLNs) and matrix tablets. Ensuring the high purity of these excipients is critical for formulation consistency and performance. The following sections detail the materials, experimental procedures for purification via silica gel chromatography, and subsequent purity analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound
This compound (docosanyl eicosanoate) is a saturated wax ester formed from the esterification of behenyl alcohol (C22) and arachidic acid (C20).[1][2] Its chemical formula is C42H84O2 with a molecular weight of approximately 621.12 g/mol .[1][2] Due to its highly lipophilic and waxy nature, along with its biocompatibility, this compound and structurally similar lipids like behenyl stearate are valuable excipients in the pharmaceutical industry.[3] They are primarily used to create lipid-based matrices that control the release of therapeutic agents.
The synthesis of this compound can result in impurities, including unreacted starting materials (behenyl alcohol and arachidic acid) and side-products. Column chromatography is an effective method for removing these impurities to achieve the high degree of purity required for pharmaceutical applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Identifier | Value |
| IUPAC Name | Docosyl eicosanoate |
| Synonyms | This compound, n-Docosyl n-eicosanoate |
| CAS Number | 42232-87-1 |
| Molecular Formula | C42H84O2 |
| Molecular Weight | 621.12 g/mol |
| Physical State | Solid at room temperature |
| Purity (Commercial) | >99% |
Purification Workflow
The overall process for the purification and analysis of synthetic this compound is outlined below. This workflow ensures the removal of impurities and confirms the purity of the final product.
Caption: Workflow for this compound Purification and Analysis.
Experimental Protocol: Column Chromatography
This protocol is designed for the purification of gram-scale quantities of synthetic this compound. Adjustments may be necessary based on the specific impurity profile and the scale of the synthesis.
4.1. Materials and Reagents
-
Crude synthetic this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Chloroform or Ethyl Acetate (ACS grade or higher)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Potassium permanganate stain
-
Rotary evaporator
4.2. Column Preparation
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, allowing the silica to pack evenly without air bubbles.
-
Drain the excess hexane until the solvent level is just above the top of the silica bed. Do not allow the column to run dry.
4.3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of hexane. Gentle warming may be required.
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent completely.
-
Carefully add the dissolved sample or the silica-adsorbed sample to the top of the prepared column.
4.4. Elution and Fraction Collection
The separation of wax esters from more polar impurities (like fatty alcohols) and less polar impurities is achieved by gradually increasing the polarity of the mobile phase.
-
Begin elution with 100% hexane to elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase. A common gradient for wax esters involves a mixture of hexane and a slightly more polar solvent like chloroform or ethyl acetate. A suggested gradient is as follows:
-
Step 1: 100% Hexane (elutes non-polar impurities)
-
Step 2: 98:2 (v/v) Hexane:Chloroform (elutes the this compound)
-
Step 3: More polar mixtures (e.g., 90:10 Hexane:Chloroform) to elute residual starting materials like behenyl alcohol.
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
4.5. Fraction Analysis
-
Monitor the separation using Thin Layer Chromatography (TLC). Spot a small aliquot from each fraction onto a TLC plate.
-
Develop the TLC plate in a solvent system similar to the elution conditions (e.g., 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots using a potassium permanganate stain. This compound, being a saturated ester, will appear as a spot against a colored background.
-
Combine the fractions that contain the pure this compound (identified by a single spot on the TLC plate at the correct Rf value).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid product.
Purity Validation by Analytical Techniques
Following purification, the purity of the this compound must be quantitatively confirmed. HPLC and GC-MS are powerful techniques for this purpose.
5.1. GC-MS Analysis
Gas chromatography is highly effective for the analysis of volatile and semi-volatile compounds like wax esters. High-temperature GC is often required due to the low volatility of long-chain esters.
| Parameter | GC-MS Conditions |
| Column | DB-1 HT or HP-5MS (or equivalent high-temperature capillary column) |
| Injector Temperature | 390°C |
| Oven Program | Initial 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, hold for 6 min. |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Expected Fragments | Molecular ion (M+) at m/z 620.5, and characteristic fragments from the fatty acid and fatty alcohol moieties. |
5.2. HPLC Analysis
Reverse-Phase HPLC (RP-HPLC) is suitable for analyzing high-molecular-weight, non-volatile compounds like this compound without the need for derivatization. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
| Parameter | HPLC Conditions |
| Column | C18 reverse-phase column (e.g., Nova-Pak C18) |
| Mobile Phase | Gradient of acetonitrile and isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | ELSD, CAD, or Mass Spectrometry (MS) |
Applications in Drug Development
High-purity this compound is a valuable excipient for creating controlled-release drug delivery systems. Its hydrophobic and solid nature allows it to form an inert matrix from which a drug can slowly diffuse. This property is leveraged in the formulation of:
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers where the drug is encapsulated within a solid lipid matrix. This compound can protect the drug from degradation and control its release profile.
-
Matrix Tablets: Oral solid dosage forms where the drug is dispersed within a hydrophobic wax matrix, retarding its dissolution and release.
The workflow for incorporating purified this compound into a solid lipid nanoparticle formulation is depicted below.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation.
Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Purification of Behenyl Arachidate by Recrystallization
Introduction
This compound (docosyl eicosanoate) is a wax ester composed of behenyl alcohol and arachidic acid.[1][2] It finds applications in cosmetics, pharmaceuticals, and as a phase-change material. For many of these applications, high purity of the compound is a critical requirement. Synthesis of this compound can result in a crude product containing unreacted starting materials (behenyl alcohol and arachidic acid), residual catalyst, and other side products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds like wax esters.[1] This document provides detailed protocols and application notes for the recrystallization of this compound.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent. The core principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[4] In an ideal recrystallization process, the crude material is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.
Solvent Selection
The choice of solvent is the most critical step in developing a recrystallization protocol. An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of this compound near its boiling point.
-
Low solubility at low temperatures: this compound should be sparingly soluble in the solvent at room temperature or below to ensure a good recovery yield.
-
Impurities should be either highly soluble or insoluble: Impurities should either remain in the cold solvent after crystallization or be insoluble in the hot solvent to be removed by hot filtration.
-
Chemically inert: The solvent should not react with this compound.
-
Volatile: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and inexpensive.
Based on the properties of similar long-chain esters, the following solvents are recommended for screening.
Table 1: Qualitative Solubility and Potential Solvents for Recrystallization of this compound
| Solvent Class | Solvent | Expected Solubility of this compound (Qualitative) | Rationale and Comments |
| Ketones | Acetone | Good solubility when hot, poor when cold | A commonly used and effective solvent for the recrystallization of similar long-chain esters like behenyl stearate. |
| Alcohols | Isopropanol | Moderate solubility when hot, poor when cold | May require larger volumes of solvent compared to acetone. |
| Ethanol | Low solubility | Can be used for washing the crystals to remove more polar impurities. | |
| Hydrocarbons | Hexane, Heptane | Good solubility when hot, moderate when cold | May lead to co-crystallization of impurities with similar polarity. Fractional crystallization with hydrocarbon solvents can be inefficient for long-chain fatty acids and their derivatives. |
| Esters | Ethyl Acetate | Good solubility when hot, moderate when cold | A potential alternative to ketones and hydrocarbons. |
| Chlorinated | Dichloromethane | High solubility | May be difficult to achieve good crystal recovery due to high solubility even at low temperatures. Use with caution due to toxicity. |
Note: The qualitative solubility is inferred from general principles and data on similar long-chain wax esters.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol describes a standard method for recrystallization from a single solvent. Acetone is used as an example.
Materials and Equipment:
-
Crude this compound
-
Acetone (reagent grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of acetone and a boiling chip. Heat the mixture to boiling with stirring. Continue adding small portions of hot acetone until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound or in a vacuum desiccator to remove all traces of the solvent.
Protocol 2: Determination of Optimal Solvent and Purity
To develop a robust recrystallization process, it is essential to screen different solvents and quantify the purity of the resulting product.
Procedure:
-
Solubility Screening:
-
Place a small, known amount of crude this compound (e.g., 100 mg) into several test tubes.
-
Add a small volume (e.g., 1 mL) of a different potential solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes and observe the solubility at elevated temperatures.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Quantitative Purity Analysis:
-
Perform small-scale recrystallizations using the most promising solvents identified in the screening step.
-
Determine the purity of the crude and recrystallized this compound using analytical techniques such as:
-
Gas Chromatography (GC): To quantify the main component and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and melting range. A sharper and higher melting point generally indicates higher purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the functional groups and compare the spectrum of the recrystallized product to a standard.
-
-
Table 2: Example Data Table for Recrystallization Solvent Screening
| Solvent | Amount of Crude (g) | Volume of Solvent (mL) | Recovery Yield (%) | Purity of Crude (%) | Purity of Recrystallized Product (%) | Melting Point (°C) |
| Acetone | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Isopropanol | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Heptane | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Ethyl Acetate | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
Note: This table should be populated with experimental data.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the purification of this compound.
Caption: General workflow for the recrystallization of this compound.
Caption: Workflow for selecting an optimal recrystallization solvent.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.
-
No Crystal Formation: This can occur if too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Low Recovery: This may be due to the compound having significant solubility in the cold solvent or using too much solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath, not an open flame.
-
Refer to the Safety Data Sheet (SDS) for each solvent before use.
References
Application Notes and Protocols for Thin-Layer Chromatography (TLC) of Behenyl Arachidate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Behenyl arachidate (CH₃(CH₂)₂₀COO(CH₂)₂₁CH₃) is a long-chain wax ester composed of behenyl alcohol and arachidic acid. As a nonpolar lipid, Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for its qualitative identification, purity assessment, and preparative separation from complex mixtures. This document provides a detailed protocol for the TLC analysis of this compound, including stationary phase selection, mobile phase optimization, visualization techniques, and quantitative analysis.
Data Presentation
The retention factor (Rf) is a key parameter in TLC for compound identification. The Rf value is dependent on the specific chromatographic conditions. Below is a summary of expected Rf values for this compound and related lipid classes under typical normal-phase TLC conditions.
| Compound Class | Analyte | Stationary Phase | Mobile Phase (v/v/v) | Approximate Rf Value |
| Wax Ester | This compound | Silica Gel 60 | Hexane : Diethyl Ether : Acetic Acid (80:20:1) | 0.65 - 0.75 |
| Triacylglycerols | Tristearin | Silica Gel 60 | Hexane : Diethyl Ether : Acetic Acid (80:20:1) | 0.45 - 0.55 |
| Free Fatty Acids | Arachidic Acid | Silica Gel 60 | Hexane : Diethyl Ether : Acetic Acid (80:20:1) | 0.30 - 0.40 |
| Fatty Alcohols | Behenyl Alcohol | Silica Gel 60 | Hexane : Diethyl Ether : Acetic Acid (80:20:1) | 0.20 - 0.30 |
| Polar Lipids | Phosphatidylcholine | Silica Gel 60 | Hexane : Diethyl Ether : Acetic Acid (80:20:1) | < 0.1 |
Note: Rf values are estimates and can vary based on experimental conditions such as temperature, humidity, and plate quality.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F₂₅₄ plates (glass or aluminum backing).
-
Solvents (HPLC grade or equivalent):
-
n-Hexane
-
Diethyl ether
-
Glacial acetic acid
-
Chloroform
-
Methanol
-
-
Standards:
-
This compound standard (≥98% purity)
-
Other lipid standards as required (e.g., triacylglycerols, free fatty acids, fatty alcohols)
-
-
Visualization Reagents:
-
Iodine crystals
-
50% (v/v) Sulfuric acid in ethanol or methanol
-
Primuline solution (0.05% w/v in acetone/water 80:20 v/v)
-
-
Apparatus:
-
TLC developing chamber with a tight-fitting lid
-
Capillary tubes or micropipette for sample application
-
Fume hood
-
Hot plate or oven for charring
-
UV lamp (254 nm and 365 nm)
-
Densitometer or camera with image analysis software for quantification
-
Protocol for Qualitative TLC of this compound
2.1. Preparation of Mobile Phase
-
In a clean, dry glass container inside a fume hood, prepare the mobile phase. For the separation of nonpolar lipids like this compound, a common solvent system is Hexane : Diethyl Ether : Acetic Acid in a ratio of 80:20:1 (v/v/v) .[1][2]
-
Mix the solvents thoroughly. Prepare a sufficient volume to have a solvent depth of 0.5 - 1.0 cm in the developing chamber.
2.2. Chamber Saturation
-
Pour the prepared mobile phase into the TLC developing chamber.
-
Line the inside walls of the chamber with filter paper, ensuring it is saturated with the mobile phase.
-
Close the chamber with the lid and allow it to equilibrate for at least 30 minutes. This ensures a saturated vapor environment, leading to better and more reproducible separation.
2.3. Sample Preparation
-
Dissolve the this compound sample and standards in a volatile solvent such as chloroform or hexane to a concentration of approximately 1-5 mg/mL.
2.4. Sample Application (Spotting)
-
Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube or micropipette, apply 1-5 µL of the dissolved sample and standard solutions as small, discrete spots on the origin line.
-
Ensure the spots are small and uniform in size. Allow the solvent to evaporate completely between applications if multiple applications are needed for a more concentrated spot.
2.5. Plate Development
-
Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
2.6. Visualization Several methods can be used to visualize the separated lipid spots:
-
Iodine Vapor: Place the dried TLC plate in a closed chamber containing a few crystals of iodine. Nonpolar lipids will appear as yellow-brown spots as the iodine reversibly adsorbs to the compounds.[1]
-
Sulfuric Acid Charring: Spray the plate evenly with a 50% sulfuric acid solution. Heat the plate on a hot plate or in an oven at 110-120°C for 5-10 minutes. Organic compounds will char and appear as dark brown or black spots. This method is destructive.
-
Primuline Spray (Non-destructive): Spray the plate with the primuline solution until it is damp. Allow it to dry and then visualize under a UV lamp at 365 nm. Lipids will appear as fluorescent yellow spots. This method is non-destructive and allows for the subsequent extraction of the lipid from the silica.[2]
2.7. Calculation of Rf Value The retention factor (Rf) is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Compare the Rf value of the sample spot with that of the this compound standard for identification.
Protocol for Quantitative TLC of this compound
For quantitative analysis, densitometry is a common technique following charring.
3.1. Procedure
-
Follow the TLC protocol as described above (Sections 2.1 - 2.5).
-
Apply a series of known concentrations of the this compound standard alongside the unknown sample to create a calibration curve.
-
Visualize the spots using sulfuric acid charring (Section 2.6) to ensure a stable and measurable result.
-
Scan the charred plate using a densitometer in reflectance mode. The instrument measures the intensity of the reflected light from the spots.
-
Integrate the peak areas corresponding to the spots.
-
Plot a calibration curve of peak area versus the amount of standard applied.
-
Determine the amount of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Alternatively, digital images of the stained plate can be analyzed using software like ImageJ to determine spot intensity, which can then be used for quantification against a standard curve.
Mandatory Visualizations
Caption: Workflow for the TLC analysis of this compound.
Caption: Logical workflow for quantitative TLC analysis.
References
Application Note: Analysis of Behenyl Arachidate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and an experimental protocol for the analysis of behenyl arachidate (docosyl eicosanoate), a long-chain wax ester, using Gas Chromatography-Mass Spectrometry (GC-MS). The successful analysis of high molecular weight, low-volatility compounds like this compound requires specialized high-temperature GC techniques. This guide outlines the necessary steps from sample preparation to data interpretation, providing a robust framework for quality control, purity assessment, and quantitative analysis in research and development settings.
Introduction
This compound (C42H84O2, M.W. 621.12) is a wax ester composed of behenic acid (a C22 saturated fatty acid) and arachidyl alcohol (a C20 saturated fatty alcohol). It is used in cosmetics, pharmaceuticals, and other industries as an emollient, thickener, and stabilizer. Accurate and reliable analytical methods are essential for verifying the purity and concentration of this compound in raw materials and finished products.
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the low volatility of long-chain wax esters presents a challenge. High-Temperature Gas Chromatography (HTGC), which utilizes specialized columns and instrumentation capable of operating at temperatures up to 400°C or higher, is required for the direct analysis of intact wax esters like this compound.[1]
This application note details a direct HTGC-MS method, which avoids chemical derivatization, simplifying sample preparation and preventing potential side reactions.
Experimental Workflow
The overall process for the GC-MS analysis of this compound is outlined in the workflow diagram below.
Caption: Experimental workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol
This protocol is designed for the direct quantitative analysis of this compound.
Materials and Reagents
-
This compound Standard: Purity >98%
-
Solvents: High-purity Toluene or Hexane (GC grade)
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with toluene. Gentle heating (up to 80°C) may be required to ensure complete dissolution.[2]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with toluene. A typical concentration range would be 0.1 mg/mL to 1.0 mg/mL.[1][3]
-
Sample Preparation: Dissolve the sample matrix containing this compound in toluene to achieve a final concentration within the calibration range. For complex matrices, a Solid-Phase Extraction (SPE) cleanup using a silica gel column may be necessary to isolate the wax ester fraction.[2]
-
Final Step: Transfer the prepared standards and samples into GC vials for analysis.
GC-MS Instrumentation and Conditions
The analysis of long-chain wax esters requires a high-temperature capable GC-MS system.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent, capable of high-temperature operation. |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent. |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column. |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 390°C |
| Injection Volume | 1 µL |
| Split Ratio | 5:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 120°C, hold for 1 minRamp 1: 15°C/min to 240°CRamp 2: 8°C/min to 390°C, hold for 6 min |
| MS Transfer Line Temp. | 390°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-850 |
Data Presentation and Interpretation
Chromatographic Data
Under the specified conditions, this compound (C42) will elute at a high temperature. The retention time is highly correlated with the carbon number of the wax ester. Based on data for similar long-chain esters, the retention time for this compound is expected to be in the range of 15-20 minutes .
Mass Spectral Data
The Electron Ionization (EI) mass spectrum of a saturated wax ester like this compound is characterized by specific fragmentation patterns. While a molecular ion (M+) at m/z 621.1 is often weak or absent, key diagnostic ions arise from the cleavage of the ester bond.
The primary fragments expected for this compound are:
-
Acylium ion [RCO]+: From the arachidic acid moiety (C20:0).
-
Alkyl radical cation [R']+: From the arachidyl alcohol moiety (C20:0).
| Expected Ion | Description | Calculated m/z |
| [C19H39CO]+ | Acylium ion from arachidic acid (C20:0) | 295.3 |
| [C20H41]+ | Alkyl radical cation from arachidyl alcohol (C20:0) | 281.3 |
| [M-C20H41O2]+ | Loss of the arachidyl ester group | 295.3 |
| [M-C20H40]+ | Loss of the alkene from the alcohol moiety | 341.3 |
Quantitative Analysis
Quantitative analysis is performed by generating a calibration curve. Plot the peak area of the this compound standard against its concentration. The concentration of this compound in unknown samples can then be determined from this curve using their respective peak areas. The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Quantitative Parameter | Typical Expected Value | Notes |
| Linearity (R²) | > 0.995 | Over a concentration range of 0.1 - 1.0 mg/mL. |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/mL | Dependent on instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/mL | Typically 3x the LOD. |
Conclusion
The high-temperature GC-MS method detailed in this application note provides a reliable and robust protocol for the direct analysis of this compound. By utilizing a high-temperature capillary column and optimizing instrumental parameters, this method achieves excellent separation and allows for accurate identification and quantification without the need for derivatization. This approach is highly suitable for quality control in the pharmaceutical and cosmetic industries, as well as for advanced research applications involving wax esters.
References
Application Note: Analysis of Behenyl Arachidate by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of behenyl arachidate. Due to the absence of a significant UV chromophore in this compound, an Evaporative Light Scattering Detector (ELSD) is employed for universal detection.[1][2] This method is applicable for the analysis of this compound in raw materials and finished products within the pharmaceutical and cosmetic industries. The protocol details the chromatographic conditions, sample preparation, and a proposed framework for method validation.
Introduction
This compound (docosyl eicosanoate) is a wax ester, a class of lipids known for their challenging analysis due to their non-volatile nature and lack of UV absorbance.[3] HPLC coupled with a universal detector such as an ELSD offers a robust solution for the analysis of such compounds.[1][2] The ELSD is a mass-sensitive detector that is capable of measuring any non-volatile and many semi-volatile analytes, making it ideal for lipid analysis. This document provides a starting point for researchers, scientists, and drug development professionals to develop and validate a quantitative HPLC method for this compound.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for initial method development.
-
Solvents: HPLC grade acetonitrile, isopropanol, and water.
-
Reference Standard: this compound (>99% purity).
2.2. Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation of the nonpolar this compound.
Table 1: Proposed HPLC-ELSD Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: AcetonitrileB: Isopropanol |
| Gradient | Isocratic, 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| ELSD Drift Tube Temp. | 50°C |
| ELSD Nebulizer Gas | Nitrogen, 3.0 L/min |
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of isopropanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in isopropanol to achieve a final concentration within the calibration range. Filtration of the sample solution through a 0.45 µm PTFE syringe filter is recommended prior to injection.
Detailed Protocol
-
System Preparation:
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject each working standard solution in triplicate.
-
Plot the logarithm of the peak area versus the logarithm of the concentration. The ELSD response is often non-linear and can be fitted with a logarithmic or polynomial function.
-
-
Sample Analysis:
-
Inject the prepared sample solutions in triplicate.
-
Identify the this compound peak by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Diagrams
Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.
Caption: Principle of Evaporative Light Scattering Detection (ELSD).
Conclusion
The proposed reversed-phase HPLC method with ELSD provides a reliable and robust starting point for the quantification of this compound. The method is suitable for quality control and research applications where direct UV detection is not feasible. Method optimization and validation should be performed according to the specific requirements of the analysis and relevant regulatory guidelines.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Behenyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of behenyl arachidate. Given the absence of publicly available experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of its constituent parts, behenyl alcohol and arachidic acid, and known chemical shifts for long-chain esters.[1][2]
Introduction to this compound and its NMR Analysis
This compound (C42H84O2) is a wax ester formed from the esterification of behenyl alcohol (a 22-carbon saturated fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). It is a waxy solid at room temperature and sees use in cosmetics and pharmaceuticals as an emollient and thickening agent.
NMR spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation and quantification of organic molecules like this compound.[3][4] ¹H and ¹³C NMR can provide detailed information about the molecular structure, confirming the identity and purity of the substance.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift ranges for long-chain esters.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (-CH₃, arachidate) | 0.88 | Triplet | 3H |
| b (-CH₃, behenyl) | 0.88 | Triplet | 3H |
| c, d (-(CH₂)n-) | 1.25 | Multiplet | ~72H |
| e (-CH₂-CH₂-COO-) | 1.63 | Multiplet | 2H |
| f (-CH₂-COO-) | 2.28 | Triplet | 2H |
| g (-O-CH₂-) | 4.05 | Triplet | 2H |
| h (-O-CH₂-CH₂-) | 1.63 | Multiplet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 (C=O) | 173.9 |
| 2 (-CH₂-COO-) | 34.4 |
| 3 (-CH₂-CH₂-COO-) | 25.0 |
| 4-18, 2'-20' (-(CH₂)n-) | 29.0 - 29.7 |
| 19 (-CH₂-CH₃, arachidate) | 22.7 |
| 20 (-CH₃, arachidate) | 14.1 |
| 1' (-O-CH₂-) | 64.4 |
| 2' (-O-CH₂-CH₂-) | 28.7 |
| 21' (-CH₂-CH₃, behenyl) | 22.7 |
| 22' (-CH₃, behenyl) | 14.1 |
Molecular Structure and NMR Assignment
The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.
Caption: Molecular structure of this compound with key proton and carbon assignments for NMR.
Experimental Protocol for NMR Spectroscopy
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
Due to the waxy nature of this compound, proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 10-30 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gentle warming in a water bath may be necessary to fully dissolve the waxy solid.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (for Quantitative NMR): For quantitative analysis (qNMR), a known amount of an internal standard that does not have overlapping signals with the analyte should be added.
4.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
4.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ is recommended.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
4.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds. For quantitative analysis, a longer delay (e.g., 30s) and an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
4.3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding atoms in the this compound molecule based on the predicted data and known chemical shift ranges.
Experimental Workflow
The following diagram outlines the logical flow of the NMR analysis process.
Caption: Workflow for the NMR spectroscopic analysis of this compound.
References
Application Note: 1H and 13C NMR Chemical Shifts for Docosyl Eicosanoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information on the expected 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for docosyl eicosanoate. It also includes a standardized protocol for sample preparation and data acquisition.
Introduction
Docosyl eicosanoate is a wax ester composed of eicosanoic acid and docosanol. As a long-chain ester, its characterization is crucial in various fields, including cosmetics, pharmaceuticals, and material science. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. This application note presents the predicted 1H and 13C NMR chemical shifts to aid in the identification and analysis of docosyl eicosanoate.
Predicted 1H and 13C NMR Chemical Shifts
The chemical shifts for docosyl eicosanoate can be predicted based on the well-established values for long-chain fatty acid esters. Due to the long aliphatic chains, significant overlap of methylene signals is expected in both 1H and 13C NMR spectra.
Data Presentation
The following tables summarize the predicted chemical shifts for docosyl eicosanoate. The assignments are based on analogous long-chain esters and general principles of NMR spectroscopy.
Table 1: Predicted 1H NMR Chemical Shifts for Docosyl Eicosanoate in CDCl3.
| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |
| a | CH3 -(CH2)18-COO-CH2-(CH2)20-CH3 | ~ 0.88 | Triplet |
| b | CH3-(CH2)18-COO-CH2-(CH2)20-CH3 | ~ 0.88 | Triplet |
| c | CH3-(CH2 )16-CH2-CH2-COO-CH2-CH2-(CH2 )18-CH2-CH3 | ~ 1.25 | Multiplet |
| d | CH3-(CH2)16-CH2-CH2 -COO-CH2-CH2-(CH2)18-CH2-CH3 | ~ 1.63 | Multiplet |
| e | CH3-(CH2)16-CH2 -CH2-COO-CH2-CH2-(CH2)18-CH2-CH3 | ~ 2.28 | Triplet |
| f | CH3-(CH2)18-COO-CH2 -CH2-(CH2)18-CH2-CH3 | ~ 4.05 | Triplet |
| g | CH3-(CH2)18-COO-CH2-CH2 -(CH2)18-CH2-CH3 | ~ 1.61 | Multiplet |
Table 2: Predicted 13C NMR Chemical Shifts for Docosyl Eicosanoate in CDCl3.
| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) |
| 1 | C H3-(CH2)18-COO-CH2-(CH2)20-CH3 | ~ 14.1 |
| 2 | CH3-(CH2)18-COO-CH2-(CH2)20-C H3 | ~ 14.1 |
| 3 | CH3-(C H2)16-CH2-CH2-COO-CH2-CH2-(C H2)18-CH2-CH3 | ~ 29.7 (multiple peaks) |
| 4 | CH3-(CH2)16-CH2-C H2-COO-CH2-CH2-(CH2)18-CH2-CH3 | ~ 25.0 |
| 5 | CH3-(CH2)16-C H2-CH2-COO-CH2-CH2-(CH2)18-CH2-CH3 | ~ 34.4 |
| 6 | CH3-(CH2)18-C OO-CH2-(CH2)20-CH3 | ~ 173.9 |
| 7 | CH3-(CH2)18-COO-C H2-CH2-(CH2)18-CH2-CH3 | ~ 64.4 |
| 8 | CH3-(CH2)18-COO-CH2-C H2-(CH2)18-CH2-CH3 | ~ 28.7 |
| 9 | CH3-C H2-(CH2)17-COO-CH2-(CH2)19-C H2-CH3 | ~ 22.7 |
| 10 | C H3-CH2-(CH2)17-COO-CH2-(CH2)19-CH2-C H3 | ~ 31.9 |
Experimental Protocol
This section provides a detailed methodology for acquiring 1H and 13C NMR spectra of docosyl eicosanoate.
1. Sample Preparation:
-
Sample Quantity: For 1H NMR, dissolve 5-25 mg of docosyl eicosanoate in 0.6-0.7 mL of deuterated solvent. For 13C NMR, a higher concentration of 50-100 mg is recommended.[1]
-
Solvent Selection: Chloroform-d (CDCl3) is a commonly used solvent for long-chain esters due to its excellent dissolving power and relatively clean spectral window.[1]
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid in dissolution.
-
Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube to ensure homogeneity.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for analyzing long-chain molecules with significant signal overlap.
-
1H NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquisition Time: 2-3 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
13C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30-45° to reduce the relaxation delay.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the 1H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
Mandatory Visualization
The following diagram illustrates the general workflow for NMR analysis of docosyl eicosanoate.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
Conclusion
The provided tables of predicted 1H and 13C NMR chemical shifts and the detailed experimental protocol serve as a valuable resource for researchers working with docosyl eicosanoate and other long-chain wax esters. While 1D NMR provides fundamental structural information, 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment of all signals, especially in the highly overlapped methylene region of the spectrum.
References
Application Notes and Protocols for Fourier-Transform Infrared (FTIR) Spectroscopy of Behenyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidate, the ester of behenyl alcohol and arachidic acid, is a long-chain fatty acid ester commonly used in cosmetics, pharmaceuticals, and as a component in lipid-based drug delivery systems. Its physicochemical properties, including its melting point, crystallinity, and interaction with other molecules, are crucial for its function. Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure and molecular vibrations of materials like this compound. This application note provides a detailed protocol for the FTIR analysis of this compound and summarizes its characteristic spectral data.
Principle of FTIR Spectroscopy for Lipid Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds and functional groups present in the molecule. For a lipid ester like this compound (C42H84O2), key vibrational modes include the stretching and bending of C-H bonds in the long alkyl chains, the stretching of the C=O ester bond, and the stretching of C-O bonds. The positions and shapes of these absorption bands can provide information on the conformational order and packing of the lipid chains.
Key Spectral Features of this compound
The FTIR spectrum of this compound is characterized by several distinct absorption bands. The most prominent peaks are associated with the vibrations of the long hydrocarbon chains and the ester functional group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~2955 | Asymmetric C-H stretching | -CH₃ | Indicates the presence of terminal methyl groups in the alkyl chains. |
| ~2918 | Asymmetric C-H stretching | -CH₂- | A strong band indicative of the long methylene chains. The exact position is sensitive to the packing density and conformational order. |
| ~2872 | Symmetric C-H stretching | -CH₃ | Complements the asymmetric stretching of the methyl groups. |
| ~2850 | Symmetric C-H stretching | -CH₂- | Another strong band from the methylene chains. The peak position can shift with changes in lipid packing. |
| ~1740 | C=O stretching | Ester (-C=O) | A sharp, strong band characteristic of the ester carbonyl group. Its position can be influenced by hydrogen bonding and local environment.[1] |
| ~1472 | CH₂ scissoring/bending | -CH₂- | Related to the bending vibration of the methylene groups. Splitting of this band can indicate specific crystal packing (e.g., orthorhombic). |
| ~1463 | CH₂ scissoring/bending | -CH₂- | Often appears as a doublet with the ~1472 cm⁻¹ peak in crystalline lipids. |
| ~1175 | C-O stretching | Ester (-C-O) | Associated with the stretching of the C-O bond adjacent to the carbonyl group. |
| ~720 | CH₂ rocking | -(CH₂)n- (n ≥ 4) | A characteristic band for long, straight alkyl chains in an all-trans conformation, often seen in crystalline lipids. |
Note: The exact peak positions may vary slightly depending on the physical state of the sample (e.g., solid, melt, solution) and the specific instrumentation used.
Experimental Protocol: ATR-FTIR Spectroscopy of this compound
This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR, a common and convenient method for analyzing solid or liquid samples with minimal preparation.
Materials and Equipment
-
This compound sample
-
Spatula
-
Solvent (e.g., chloroform or hexane, if preparing a film)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Nitrogen gas supply (for purging the spectrometer)
-
Software for data acquisition and analysis
Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Purge the spectrometer with dry nitrogen gas for at least 30 minutes to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere.
-
Typical parameters for background collection are 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation and Application:
-
Solid Sample (Powder): Place a small amount of this compound powder directly onto the ATR crystal. Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Solvent-Casted Film: Dissolve a small amount of this compound in a volatile solvent like chloroform. Apply a few drops of the solution to the ATR crystal and allow the solvent to evaporate completely, leaving a thin film of the sample. This method can help achieve better contact with the crystal.[1]
-
-
Sample Spectrum Acquisition:
-
Collect the FTIR spectrum of the this compound sample using the same acquisition parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution). The typical spectral range is 4000-600 cm⁻¹.[1]
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction to ensure the absorption peaks originate from a flat baseline.
-
Identify the characteristic peaks of this compound and record their wavenumbers and intensities.
-
For quantitative analysis, the area under specific peaks (e.g., the C=O ester peak at ~1740 cm⁻¹ or the CH₂ stretching peaks around 2918/2850 cm⁻¹) can be calculated.[2][3]
-
Diagrams
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Key spectral features of this compound in FTIR.
Applications in Research and Drug Development
-
Purity and Quality Control: FTIR can be used as a rapid screening tool to verify the identity and purity of this compound raw materials. The presence of unexpected peaks may indicate impurities or degradation.
-
Polymorphism and Phase Transitions: The positions of the CH₂ stretching and bending bands are sensitive to the packing and conformational order of the alkyl chains. This allows FTIR to be used to study different crystalline forms (polymorphs) of this compound and to monitor phase transitions (e.g., melting) as a function of temperature.
-
Formulation Analysis: In drug formulations, FTIR can be used to study the interaction between this compound and active pharmaceutical ingredients (APIs) or other excipients. Shifts in the C=O or other characteristic peaks can provide evidence of hydrogen bonding or other molecular interactions.
-
Lipid Nanoparticle Characterization: For this compound used in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), FTIR can help to characterize the encapsulation of drugs and the physical state of the lipid matrix.
Conclusion
FTIR spectroscopy is an invaluable tool for the structural characterization of this compound. The detailed information obtained from the FTIR spectrum provides insights into its chemical identity, purity, and solid-state properties. The protocol outlined in this note offers a straightforward and reproducible method for obtaining high-quality FTIR data for this compound, which is essential for its application in research, quality control, and the development of pharmaceutical and cosmetic products.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Behenyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of behenyl arachidate (docosyl eicosanoate), a long-chain saturated wax ester, using mass spectrometry. It outlines the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offers comprehensive experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents the anticipated key fragment ions in a structured format. This guide is intended to assist researchers in the identification, characterization, and quantification of this compound in various sample matrices.
Introduction
This compound is a wax ester composed of behenyl alcohol (a 22-carbon saturated fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). As a non-volatile and thermally stable compound, its analysis is crucial in fields such as cosmetics, pharmaceuticals, and industrial applications where it is used as an emollient, thickener, and structuring agent. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. Understanding the specific fragmentation patterns of this compound is essential for accurate identification and interpretation of mass spectral data.
Fragmentation Pattern of this compound
The fragmentation of this compound in mass spectrometry is primarily influenced by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), yield distinct yet complementary fragmentation information.
Electron Ionization (EI) Fragmentation
When analyzed by GC-MS, this compound undergoes fragmentation upon electron ionization. The high energy of EI leads to the formation of a molecular ion (M+•) which is often of low abundance or absent. The fragmentation is characterized by cleavages around the ester functional group. Key fragmentation pathways for saturated wax esters like this compound include:
-
Alpha-cleavage at the carbonyl group, resulting in the formation of an acylium ion ([RCO]+).
-
McLafferty rearrangement , which is more common in esters with shorter alcohol chains but can still contribute to the spectrum.
-
Cleavage of the C-O bond of the ester, leading to fragments representing the fatty acid and alcohol moieties.
-
Rearrangement reactions that can produce protonated carboxylic acid ions ([RCOOH2]+).
The resulting mass spectrum will show a series of characteristic ions that allow for the identification of both the fatty acid and the fatty alcohol components of the wax ester.
Electrospray Ionization (ESI) Fragmentation
In LC-MS/MS analysis using ESI, this compound is typically ionized as a protonated molecule ([M+H]+) or an adduct with a cation from the mobile phase, such as ammonium ([M+NH4]+) or sodium ([M+Na]+). Tandem mass spectrometry (MS/MS) of the selected precursor ion induces fragmentation through collision-induced dissociation (CID). The fragmentation of saturated wax esters in ESI-MS/MS is generally characterized by the formation of:
-
A prominent protonated carboxylic acid fragment ([RCOOH2]+).
-
An acylium ion ([RCO]+).
-
Fragments corresponding to the alcohol moiety , often observed as an alkene radical cation ([R'-H]+•) resulting from the elimination of the fatty acid.
The relative abundance of these fragment ions can be influenced by the collision energy applied during the MS/MS experiment.
Quantitative Data Summary
While a publicly available, validated mass spectrum with precise relative intensities for this compound is not readily found in scientific literature databases, the expected major fragment ions and their qualitative abundances can be predicted based on the well-established fragmentation patterns of long-chain saturated wax esters. The following table summarizes the key expected fragment ions for this compound (Molecular Weight: 621.16 g/mol ).
| Ion Type | Formula | m/z (calculated) | Ionization Mode | Expected Relative Abundance |
| Molecular Ion | C42H84O2+• | 621.6 | EI | Very Low to Absent |
| Protonated Molecule | [C42H84O2+H]+ | 622.6 | ESI | High (in MS1) |
| Ammonium Adduct | [C42H84O2+NH4]+ | 639.7 | ESI | High (in MS1) |
| Sodium Adduct | [C42H84O2+Na]+ | 644.6 | ESI | High (in MS1) |
| Arachidic Acylium Ion | [C20H39O]+ | 295.3 | EI, ESI-MS/MS | High |
| Protonated Arachidic Acid | [C20H40O2+H]+ | 313.3 | EI, ESI-MS/MS | High |
| Behenyl Alkene Radical Cation | [C22H44]+• | 308.3 | EI, ESI-MS/MS | Moderate to High |
Note: The exact relative abundances of fragment ions can vary significantly depending on the specific instrumentation, ionization source conditions, and collision energy used.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using GC-MS and LC-ESI-MS/MS. These protocols are based on established methods for wax ester analysis and can be adapted for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of intact this compound.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent such as hexane or chloroform to a final concentration of approximately 1 mg/mL.
-
If the sample is in a complex matrix, a prior extraction and clean-up step (e.g., solid-phase extraction) may be necessary.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a high-temperature capillary column.
-
Mass Spectrometer: Capable of electron ionization.
-
-
GC Conditions:
-
Column: A high-temperature, low-bleed capillary column suitable for high molecular weight compounds (e.g., DB-5ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 340 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp 1: 15 °C/min to 340 °C.
-
Hold at 340 °C for 15 min.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 340 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-700.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) Protocol
This protocol is suitable for the analysis of this compound, particularly in complex mixtures.
-
Sample Preparation:
-
Dissolve the this compound sample in a mixture of chloroform and methanol (2:1, v/v) to a final concentration of approximately 10 µg/mL.
-
For enhanced ionization, 1 mM ammonium acetate or sodium acetate can be added to the sample solution.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization source.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 150 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 40% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion Selection: m/z 622.6 ([M+H]+) or m/z 639.7 ([M+NH4]+).
-
Collision Energy: Optimize between 20-40 eV to achieve characteristic fragmentation.
-
Product Ion Scan Range: m/z 50-650.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of protonated this compound in ESI-MS/MS.
Application Notes and Protocols for the Use of Behenyl Arachidate as a Standard in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of lipids is essential for understanding their roles in cellular metabolism, signaling, and the pathogenesis of various diseases. In mass spectrometry-based lipidomics, the use of internal standards is crucial for correcting analytical variability, including sample extraction efficiency, matrix effects, and instrument response. Behenyl arachidate, a long-chain wax ester, presents itself as a suitable non-endogenous internal standard for the analysis of a broad range of lipids, particularly very-long-chain fatty acids (VLCFAs) and other non-polar lipid species. Its high molecular weight, chemical stability, and distinct retention time in chromatographic separations minimize interference with endogenous analytes.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of this compound
This compound (docosyl eicosanoate) is a saturated wax ester formed from behenyl alcohol (C22:0) and arachidic acid (C20:0). Its well-defined chemical and physical properties make it an excellent candidate for a quantitative standard.[1]
| Property | Value | Reference |
| Chemical Formula | C42H84O2 | [1][2] |
| Molecular Weight | 621.12 g/mol | [1][2] |
| CAS Number | 42232-87-1 | |
| Appearance | Solid | |
| Purity | >99% (commercially available) | |
| Solubility | Soluble in organic solvents (e.g., hexane, chloroform, ethanol) | |
| Chemical Stability | High (saturated molecule, resistant to oxidation) |
Rationale for Use as an Internal Standard
The ideal internal standard should be chemically similar to the analytes of interest but structurally distinct enough to be differentiated by the analytical instrumentation. It should not be naturally present in the biological samples being analyzed. This compound meets these criteria for the following reasons:
-
Non-Endogenous: As a wax ester of this specific composition, it is not typically found in significant amounts in mammalian cells and tissues, thus avoiding interference with the measurement of endogenous lipids.
-
Chemical Similarity: Its long aliphatic chains mimic the behavior of endogenous long-chain and very-long-chain fatty acids and other neutral lipids during extraction and chromatographic separation.
-
High Molecular Weight and Low Volatility: This ensures that it elutes late in most chromatographic runs, reducing the likelihood of co-elution with a wide range of analytes.
-
Stability: Being a saturated molecule, it is resistant to degradation during sample preparation and analysis.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in GC-MS and LC-MS based lipid analysis. Optimization of these protocols for specific lipid classes and sample matrices is recommended.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
This protocol is designed for the analysis of total fatty acids after hydrolysis and derivatization to fatty acid methyl esters (FAMEs).
1. Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 10-50 mg of tissue or 1x10^6 cells) in a glass tube with a Teflon-lined cap, add a precise amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute and incubate at room temperature for 30 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
2. Saponification and Derivatization to FAMEs:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol to the dried extract.
-
Heat at 100°C for 10 minutes to hydrolyze the ester linkages.
-
Cool the sample to room temperature and add 1 mL of 14% boron trifluoride in methanol.
-
Heat at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-MS Analysis:
-
GC Column: A polar capillary column (e.g., DB-23, SP-2560) is recommended for FAME analysis.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-700.
-
Data Analysis: Quantify individual FAMEs by integrating the peak area of their characteristic ions and normalizing to the peak area of a characteristic ion of the internal standard (this compound will also be hydrolyzed and its constituent fatty acid, arachidic acid, will be derivatized to its methyl ester).
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Intact Lipid Analysis
This protocol is suitable for the analysis of a broad range of intact lipid species.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described in the GC-MS protocol (Section I.1), adding the this compound internal standard at the beginning of the extraction.
2. LC-MS Analysis:
-
LC Column: A C18 or C30 reversed-phase column is suitable for separating a wide range of lipid classes.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 30% B, increase to 100% B over 20 minutes, hold for 10 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.5 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
MS Analysis: Full scan analysis (e.g., m/z 200-1200) followed by data-dependent MS/MS for lipid identification.
-
Data Analysis: Quantify individual lipid species by integrating the peak area from the extracted ion chromatogram and normalizing to the peak area of the this compound internal standard.
Quantitative Performance (Illustrative Data)
While specific validation data for this compound as an internal standard is not extensively published, the following tables provide illustrative performance characteristics that can be expected from a well-behaved, non-endogenous, long-chain wax ester internal standard in lipidomics applications. These values are based on typical performance criteria for analytical method validation.
Table 1: Illustrative Linearity and Range for GC-MS Analysis of a Representative Very-Long-Chain Fatty Acid (C24:0) using a Wax Ester Internal Standard.
| Analyte Concentration (ng/mL) | Response Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.122 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.145 |
| Linearity (R²) | >0.995 |
| Linear Range | 1 - 500 ng/mL |
Table 2: Illustrative Recovery and Precision for LC-MS Analysis using a Wax Ester Internal Standard.
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Precision (%RSD, n=6) |
| Palmitic Acid (C16:0) | 50 | 98.5 | 4.2 |
| Stearic Acid (C18:0) | 50 | 99.1 | 3.8 |
| Oleic Acid (C18:1) | 50 | 97.8 | 4.5 |
| Lignoceric Acid (C24:0) | 50 | 95.2 | 5.1 |
| Ceramide (d18:1/24:0) | 100 | 96.5 | 4.8 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for lipid analysis using this compound as an internal standard.
Caption: A generalized workflow for lipid analysis using this compound as an internal standard.
Relevant Biological Pathway: Fatty Acid Beta-Oxidation
The accurate quantification of fatty acids is critical for studying metabolic pathways such as beta-oxidation, where fatty acids are broken down to produce energy. Dysregulation of this pathway is associated with numerous metabolic disorders.
Caption: A simplified diagram of the fatty acid beta-oxidation pathway in the mitochondrion.
Conclusion
This compound is a promising internal standard for quantitative lipid analysis due to its non-endogenous nature, chemical stability, and distinct chromatographic behavior. The protocols provided herein offer a starting point for the development of robust and reliable analytical methods for the quantification of a wide range of lipid species. While specific performance data for this compound is not yet widely available, the illustrative data presented highlights the expected performance of a long-chain wax ester as an internal standard. As with any analytical method, validation of performance characteristics such as linearity, recovery, and precision is essential for ensuring data quality.
References
Behenyl Arachidate: Applications in Material Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidate, a wax ester composed of behenyl alcohol (C22) and arachidic acid (C20), is a long-chain saturated lipid with significant potential in various material science applications. Its well-defined molecular structure, thermal properties, and ability to self-assemble make it a valuable component in the development of advanced materials. These notes provide an overview of its applications in thin films, phase change materials (PCMs), and organogels, complete with experimental protocols and characterization data. While direct experimental data for this compound is emerging, data from structurally similar long-chain esters and fatty acids, such as behenyl behenate and arachidic acid, provide valuable insights into its expected behavior and performance.
Application in Thin Films: Langmuir-Blodgett Films
This compound is an excellent candidate for the formation of highly ordered thin films using the Langmuir-Blodgett (LB) technique. These films, with precise control over thickness and molecular orientation, are valuable in sensor technology, surface modification, and as model biological membranes. The amphiphilic nature of related long-chain fatty acids allows them to form stable monolayers at the air-water interface, which can then be transferred onto solid substrates.
Quantitative Data: Langmuir Film Properties of Analogous Fatty Acids
The behavior of this compound in Langmuir films can be inferred from studies on arachidic acid. The properties of these films are highly dependent on the subphase conditions and deposition parameters.
| Parameter | Arachidic Acid on Water Subphase | Arachidic Acid on CdCl₂ Subphase | Reference |
| Lift-off Area (Ų/molecule) | ~25 | ~21 | |
| Collapse Pressure (mN/m) | ~40 | >50 | |
| Compressional Modulus (Cs⁻¹) (mN/m) | 100-250 (liquid condensed) | >500 (solid) | [1] |
| Monolayer Thickness (nm) | ~2.7 | ~2.7 | [2] |
Experimental Protocol: Preparation of this compound Langmuir-Blodgett Films
This protocol describes the formation of a this compound monolayer at the air-water interface and its transfer onto a solid substrate.
Materials:
-
This compound
-
Chloroform (spectroscopic grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid substrate (e.g., silicon wafer, quartz slide)
-
Langmuir-Blodgett trough system with a Wilhelmy plate
Procedure:
-
Preparation of Spreading Solution: Dissolve this compound in chloroform to a concentration of 1 mg/mL.
-
Trough Preparation: Clean the Langmuir-Blodgett trough and barriers thoroughly with chloroform and then rinse extensively with ultrapure water. Fill the trough with ultrapure water.
-
Monolayer Formation: Using a microliter syringe, carefully spread the this compound solution onto the water surface. Allow 15-20 minutes for the solvent to evaporate completely.[2]
-
Isotherm Compression: Compress the monolayer at a constant rate (e.g., 10 cm²/min) while monitoring the surface pressure. The resulting surface pressure-area isotherm reveals the different phases of the monolayer.
-
Film Deposition:
-
Clean the substrate (e.g., with piranha solution for silicon wafers, followed by thorough rinsing with ultrapure water).
-
Immerse the substrate vertically into the trough before compressing the monolayer.
-
Compress the monolayer to the desired surface pressure (typically in the solid-condensed phase, e.g., 30 mN/m).
-
Slowly withdraw the substrate from the trough at a controlled speed (e.g., 2 mm/min) to deposit a monolayer.
-
For multilayer deposition, repeat the dipping and withdrawing cycles.
-
-
Characterization: Analyze the deposited films using techniques such as Atomic Force Microscopy (AFM) for surface morphology, X-ray Reflectivity (XRR) for thickness determination, and Fourier-Transform Infrared (FTIR) spectroscopy for chemical composition and molecular orientation.
Caption: Workflow for Langmuir-Blodgett film deposition.
Application as a Phase Change Material (PCM)
This compound, due to its long alkyl chains, exhibits a distinct solid-liquid phase transition with a significant latent heat, making it a promising organic phase change material for thermal energy storage. Applications include smart textiles, building materials for thermal regulation, and thermal protection of electronics. To overcome the issue of leakage in the molten state, it can be encapsulated or incorporated into a supporting matrix to form a shape-stabilized PCM (SS-PCM).
Quantitative Data: Thermal Properties of Waxes and Fatty Acids as PCMs
The thermal properties of this compound can be benchmarked against other common organic PCMs.
| Material | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) | Reference |
| Paraffin Wax | 52.97 | 202.91 | ~0.25 | |
| White Beeswax | 42.74 (dominant peak) | 210.51 | - | |
| Yellow Beeswax | 51.41 (dominant peak) | 172.54 | - | |
| Behenyl Behenate | 70 - 74 | - | - | |
| Arachidic Acid | ~75 | ~240 | - |
Experimental Protocol: Preparation and Characterization of this compound-Based Shape-Stabilized PCM
This protocol details the fabrication of a this compound/graphene aerogel composite as a shape-stabilized PCM.
Materials:
-
This compound
-
Graphene oxide (GO) dispersion
-
Deionized water
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Graphene Aerogel Synthesis (Hydrothermal Method):
-
Dilute the GO dispersion with deionized water to a concentration of 2 mg/mL.
-
Transfer the dispersion to a Teflon-lined autoclave and heat at 180°C for 12 hours.
-
After cooling, the resulting hydrogel is freeze-dried to obtain a porous graphene aerogel.
-
-
This compound Impregnation:
-
Melt the this compound in a beaker at a temperature approximately 10°C above its melting point.
-
Immerse the prepared graphene aerogel into the molten this compound.
-
Place the beaker in a vacuum oven for 2 hours to ensure complete infiltration of the molten wax into the aerogel pores.
-
Cool the composite to room temperature.
-
-
Characterization:
-
DSC Analysis: Determine the melting temperature and latent heat of fusion of the SS-PCM. Heat the sample from room temperature to 100°C at a rate of 10°C/min under a nitrogen atmosphere.
-
TGA Analysis: Evaluate the thermal stability of the SS-PCM. Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Leakage Test: Place the SS-PCM on a hot plate at a temperature above its melting point and observe for any leakage of the molten wax.
-
References
Application Notes and Protocols for Behenyl Arachidate in Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidate, a wax ester, presents as a promising lipid candidate for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its physicochemical properties, such as a high melting point and hydrophobicity, suggest its suitability for creating stable, solid-core nanoparticles for controlled drug delivery. These lipid-based nanosystems are designed to enhance the bioavailability of poorly water-soluble drugs, offer controlled release profiles, and enable targeted drug delivery.[1]
Disclaimer: Direct research and quantitative data on the specific use of this compound in nanoparticle formulations are limited in publicly available literature. Therefore, this document leverages data from structurally similar lipids, such as behenyl stearate and glyceryl behenate, to provide valuable insights and foundational protocols. Researchers should consider this information as a starting point for the development and optimization of this compound-based nanoparticle formulations.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its successful application in nanoparticle formulations.
| Property | Value | Reference(s) |
| Chemical Name | Docosyl eicosanoate | [2] |
| Synonyms | This compound, Docosanyl eicosanoate | [2] |
| CAS Number | 42232-87-1 | [2] |
| Molecular Formula | C42H84O2 | [3] |
| Molecular Weight | 621.12 g/mol | |
| Physical Form | Solid, white crystalline | |
| Melting Point | ~75-80 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether |
Application in Nanoparticle Formulations
This compound's solid state at room and physiological temperatures makes it a suitable lipid for forming the core matrix of SLNs. This solid matrix can encapsulate lipophilic drugs, protecting them from degradation and controlling their release. The long-chain nature of this compound contributes to the formation of a stable, crystalline lipid core.
The primary mechanism for drug delivery from such a lipid matrix involves the drug being physically entrapped within the solid lipid core. The rate of drug release is then governed by diffusion through the lipid matrix and erosion of the nanoparticle over time.
Quantitative Data on Analogous Lipid Nanoparticle Characteristics
The following table summarizes key performance attributes of solid lipid nanoparticles formulated with lipids structurally similar to this compound, such as glyceryl behenate and stearic acid. This data serves as a benchmark for formulating nanoparticles with this compound.
| Lipid Matrix | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Release Profile | Reference(s) |
| Glyceryl Behenate | Donepezil | 99.42 ± 7.26 | - | -21.1 | 67.95 ± 1.58 | 96.72 ± 5.89% in 24h | |
| Glyceryl Behenate | Haloperidol | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.98 | 87.21 ± 3.63% in 24h | |
| Glyceryl Behenate | Lopinavir | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 | - | |
| Glyceryl Behenate | Aceclofenac | 245 ± 5 | 0.470 | -11.0 to -16.4 | 68 - 90 | - | |
| Stearic Acid | Repaglinide | 197.9 | ~0.2 | - | 89.29 | ~87% in 24h | |
| Stearic Acid | Zataria multiflora essential oil | 255 - 486 | 0.251 - 0.369 | - | 95.2 | - |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This protocol describes a widely used method for the production of SLNs and can be adapted for this compound.
Materials:
-
This compound (Solid Lipid)
-
Lipophilic drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween 80, Lecithin)
-
Purified water
Equipment:
-
Water bath
-
High-speed stirrer (e.g., homogenizer)
-
Ultrasonicator (probe or bath)
-
Magnetic stirrer
-
Beakers
Protocol:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and the lipophilic drug.
-
Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of this compound (i.e., ~85-90°C).
-
Stir until a clear, homogenous molten liquid is formed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in purified water.
-
Heat this aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 5,000-10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
-
Homogenization/Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-power ultrasonication for a defined period (e.g., 3-10 minutes). This step is critical for reducing the particle size to the nanometer range.
-
Alternatively, a high-pressure homogenizer can be used for several cycles (typically 3-5 cycles) at high pressure (e.g., 500-1500 bar).
-
-
Cooling and Solidification:
-
The resulting hot nanoemulsion is then cooled in an ice bath. This allows the lipid to solidify and form the solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove any excess surfactant and unencapsulated drug.
-
-
Storage:
-
Store the final SLN dispersion at a suitable temperature, typically 4°C.
-
Characterization of Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for the stability and in vivo performance of the nanoparticles and are typically measured using Dynamic Light Scattering (DLS).
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at a constant temperature (e.g., 25°C).
-
Perform measurements in triplicate for reproducibility.
Entrapment Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the SLN dispersion using techniques like ultracentrifugation or centrifugal filter devices.
-
Quantification of Drug: Measure the concentration of the free drug in the supernatant and the total amount of drug in the formulation using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
Morphological Characterization
Transmission Electron Microscopy (TEM) is used to visualize the shape and morphology of the nanoparticles.
Procedure:
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
The sample can be air-dried or negatively stained (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the grid under the TEM.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is employed to investigate the melting and crystallization behavior of the lipid matrix and to confirm the physical state of the encapsulated drug.
Procedure:
-
A small amount of a lyophilized nanoparticle sample is placed in an aluminum pan.
-
The sample is heated at a controlled rate, and the heat flow is measured as a function of temperature.
Visualizations
Caption: Structure of a Solid Lipid Nanoparticle.
Caption: Experimental Workflow for Hot Homogenization.
References
Application Notes and Protocols for the Incorporation of Behenyl Arachidate into Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidate, the ester of behenyl alcohol and arachidic acid, is a wax-like solid at room temperature with a high melting point. Its lipophilic nature and crystalline structure make it a valuable excipient in the formulation of emulsions, particularly for cosmetic and pharmaceutical applications. When incorporated into the oil phase of an emulsion, this compound can serve as a structuring agent, viscosity modifier, and stabilizer. Upon heating and subsequent cooling during the emulsification process, it can recrystallize within the oil droplets, forming a solid or semi-solid lipid matrix. This process can enhance the physical stability of the emulsion by impeding droplet coalescence and can also be utilized to entrap lipophilic active pharmaceutical ingredients (APIs), potentially enabling modified release profiles.
These application notes provide a comprehensive protocol for the formulation of oil-in-water (O/W) emulsions incorporating this compound, along with methods for their characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful emulsion formulation.
| Property | Value | Reference |
| Chemical Name | Docosyl eicosanoate | [1] |
| Synonyms | This compound, Docosanyl eicosanoate, n-Docosyl n-eicosanoate | [1] |
| CAS Number | 42232-87-1 | [1] |
| Molecular Formula | C42H84O2 | [2] |
| Molecular Weight | 621.12 g/mol | [2] |
| Physical State | Solid wax | |
| Purity | >99% (typical for research grade) | |
| Storage | Room temperature |
Experimental Protocols
The following protocol describes a common and effective method for preparing O/W emulsions containing a solid lipid such as this compound. The high-pressure homogenization (HPH) technique is widely used due to its efficiency in producing fine and uniform emulsions and its scalability.
Materials
-
This compound
-
Liquid carrier oil (e.g., medium-chain triglycerides, mineral oil, or a suitable ester)
-
Oil-soluble co-emulsifier/stabilizer (e.g., cetearyl alcohol, glyceryl stearate) (Optional)
-
Aqueous phase (purified water)
-
Primary emulsifier (e.g., Polysorbate 80, Poloxamer 188)
-
Co-emulsifier (e.g., soy lecithin, sorbitan monooleate) (Optional)
-
Preservative (if required for long-term stability)
Equipment
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Heating magnetic stirrers
-
Water bath or heating mantle
-
Beakers and other standard laboratory glassware
-
Analytical balance
Protocol 1: Preparation of this compound Emulsions by High-Pressure Homogenization (HPH)
This method is suitable for producing fine and stable oil-in-water emulsions.
-
Preparation of the Oil Phase: a. In a beaker, accurately weigh the desired amounts of this compound and the liquid carrier oil. A typical starting concentration for this compound is 1-10% (w/w) of the total formulation. b. If using, add any oil-soluble co-emulsifiers or stabilizers to the beaker. c. Heat the oil phase on a magnetic stirrer to a temperature approximately 5-10°C above the melting point of this compound (Melting point of the related behenyl behenate is 70-74°C, so a temperature of ~80-85°C is a reasonable starting point). Stir until all components are completely melted and a clear, uniform oil phase is obtained.
-
Preparation of the Aqueous Phase: a. In a separate beaker, weigh the required amount of purified water. b. Add the primary emulsifier and any co-emulsifiers to the water. A typical emulsifier concentration ranges from 0.5% to 5% (w/w). c. Heat the aqueous phase to the same temperature as the oil phase while stirring to ensure complete dissolution of the emulsifiers.
-
Pre-emulsion Formation: a. Slowly add the hot aqueous phase to the molten oil phase while stirring with a high-shear homogenizer (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.
-
High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. b. Process the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar. The optimal number of cycles and pressure should be determined experimentally.
-
Cooling: a. Cool the resulting nanoemulsion to room temperature. This can be done using a water bath or by leaving it at ambient temperature. During cooling, the this compound will recrystallize within the oil droplets, forming solid or semi-solid lipid particles.
-
Storage: a. Store the final emulsion in a sealed container at a controlled temperature (e.g., 4°C or room temperature, depending on stability studies).
Caption: Workflow for preparing a this compound O/W emulsion.
Characterization of this compound Emulsions
The following are standard techniques used to characterize the physicochemical properties of the prepared emulsions.
| Parameter | Typical Range (based on similar lipids) | Method | Significance | Reference |
| Particle Size (Z-average) | 50 - 500 nm | Dynamic Light Scattering (DLS) | Affects stability, bioavailability, and appearance. | |
| Polydispersity Index (PDI) | 0.1 - 0.4 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the droplet size distribution. | |
| Zeta Potential | > |±30 mV| | Electrophoretic Light Scattering (ELS) | Predicts the long-term stability against aggregation. | |
| Viscosity | Formulation Dependent | Rheometer | Influences texture, spreadability, and physical stability. | |
| Entrapment Efficiency (%) | 60 - 90% (for encapsulated drugs) | Centrifugation / Spectrophotometry | The percentage of drug successfully encapsulated in the lipid matrix. | |
| Drug Loading (%) | 1 - 10% | Calculation based on formulation | The amount of drug relative to the total lipid content. |
Protocol 2: Particle Size, PDI, and Zeta Potential Analysis
-
Sample Preparation: a. Dilute the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 or 1:1000 is common.
-
Measurement: a. Transfer the diluted sample to a suitable cuvette (e.g., polystyrene for size, folded capillary cell for zeta potential). b. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) at a controlled temperature (e.g., 25°C). c. Perform measurements in triplicate to ensure accuracy and reproducibility.
Caption: Workflow for emulsion characterization.
Safety and Regulatory Information
-
Toxicity: this compound is generally considered non-toxic and non-irritating when formulated to be so.
-
Regulatory Status: It is used in cosmetic and personal care products. For pharmaceutical applications, its regulatory status should be confirmed with the relevant authorities.
Conclusion
This compound is a versatile excipient for creating stable and structured oil-in-water emulsions. The protocol and characterization methods outlined provide a robust framework for the development and evaluation of these formulations. Researchers should note that the provided quantitative data is based on similar long-chain esters, and optimization of the formulation and processing parameters is crucial to tailor the emulsion properties for specific applications in research, cosmetics, and drug delivery.
References
Troubleshooting & Optimization
Troubleshooting low yield in behenyl arachidate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the synthesis of behenyl arachidate.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low or no product yield is a common issue in the synthesis of long-chain esters like this compound via Fischer-Speier esterification. This guide provides potential causes and actionable solutions to improve your reaction outcomes.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low to No Product Yield | Incomplete Reaction / Unfavorable Equilibrium: Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the equilibrium back towards the reactants.[1] | 1. Water Removal: Employ a Dean-Stark apparatus or molecular sieves to continuously remove water as it forms.[1]2. Use of Excess Reactant: Utilize a slight excess (1.2-1.5 molar equivalent) of one reactant, typically the less expensive or more easily removable one (e.g., arachidic acid or behenyl alcohol), to shift the equilibrium towards the product.[1] | Increased conversion of reactants to the desired this compound, leading to a higher yield. |
| Insufficient Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old, hydrated, or used in an inadequate amount. | 1. Use Fresh Catalyst: Ensure the catalyst is anhydrous and from a fresh container.2. Optimize Catalyst Loading: Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase if necessary. | Enhanced reaction rate and improved product yield. | |
| Steric Hindrance: The long chains of both behenyl alcohol and arachidic acid can sterically hinder the reaction, slowing down the rate of esterification. | 1. Increase Reaction Temperature: Refluxing the reaction at a higher temperature can provide the necessary activation energy to overcome steric hindrance.2. Increase Reaction Time: Long-chain esters may require extended reaction times (e.g., 8-24 hours) for completion. Monitor progress using Thin Layer Chromatography (TLC).[1] | Faster reaction kinetics and a higher likelihood of reaching completion, resulting in a better yield. | |
| Presence of Impurities in Final Product | Side Reactions: High reaction temperatures can lead to side reactions such as the dehydration of behenyl alcohol to form alkenes or the formation of ethers.[1] | 1. Lower Reaction Temperature: If side reactions are detected, reduce the reaction temperature.2. Use a Milder Catalyst: Consider using a less harsh catalyst to minimize side product formation. | A cleaner reaction profile with fewer byproducts, simplifying purification and improving the isolated yield of the desired ester. |
| Incomplete Purification: Residual starting materials (behenyl alcohol, arachidic acid) or catalyst may remain in the final product. | 1. Neutralization Wash: During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst.2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to remove unreacted starting materials.3. Column Chromatography: For very high purity, employ silica gel column chromatography. | Isolation of pure this compound, free from starting materials and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of behenyl alcohol and arachidic acid. The acid catalyst protonates the carbonyl oxygen of arachidic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of behenyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the this compound ester and regenerate the acid catalyst.
Q2: How can I monitor the progress of my this compound synthesis?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting materials (behenyl alcohol and arachidic acid) as references. The formation of a new spot with a different Rf value, corresponding to the less polar this compound, and the disappearance of the starting material spots indicate the progression of the reaction.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored at room temperature in a cool, dry place. It is a solid at room temperature and should be kept in a tightly sealed container to protect it from moisture and contaminants.
Q4: What analytical techniques can be used to confirm the identity and purity of the synthesized this compound?
A4: Several analytical techniques can be used for characterization:
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Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and assess the purity of the sample.
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Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the synthesized ester.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction time, temperature, and catalyst loading may be required.
Materials:
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Arachidic acid (1.0 eq)
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Behenyl alcohol (1.2 eq)
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p-Toluenesulfonic acid monohydrate (0.05 eq)
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Toluene
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Procedure:
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Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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To the flask, add arachidic acid, behenyl alcohol, and toluene.
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Add the p-toluenesulfonic acid monohydrate to the reaction mixture.
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Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until TLC analysis indicates the consumption of the limiting starting material.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a white solid.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
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Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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If insoluble impurities are present, perform a hot gravity filtration.
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Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Dry the purified crystals in a vacuum oven to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Esterification of Behenyl Alcohol and Arachidic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of behenyl alcohol and arachidic acid to synthesize behenyl arachidate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?
Possible Causes:
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Incomplete Reaction: The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the product yield.[1]
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Steric Hindrance: Behenyl alcohol and arachidic acid are long-chain molecules, which can lead to steric hindrance, slowing down the reaction rate and preventing it from reaching completion within the allotted time.
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Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.
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Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy, or too high, leading to thermal degradation of the reactants or product.
Solutions:
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Water Removal: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. This will drive the equilibrium towards the formation of the ester.
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Excess Reactant: Use a slight excess (1.2-1.5 equivalents) of one of the reactants, typically the less expensive one, to shift the equilibrium towards the product.[1]
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Increase Reaction Time: For long-chain fatty acids and alcohols, longer reaction times (e.g., 6-10 hours) may be necessary to achieve high conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Optimize Catalyst:
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Use a fresh, anhydrous acid catalyst.
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Optimize the catalyst loading. Typically, 1-5 mol% of the limiting reactant is a good starting point.
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Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 120-140°C when using toluene as a solvent) to ensure a steady reflux without causing degradation.
Q2: I am observing unexpected peaks in my GC-MS analysis of the crude product. What are these byproducts and how can I minimize them?
Possible Side Reactions and Byproducts:
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Ether Formation: Behenyl alcohol can undergo acid-catalyzed self-condensation to form di-behenyl ether. This is more prevalent at higher temperatures and with higher catalyst concentrations.
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Alkene Formation (Dehydration): Dehydration of behenyl alcohol can occur in the presence of a strong acid catalyst at elevated temperatures, leading to the formation of behenene.
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Anhydride Formation: Arachidic acid can react with itself to form arachidic anhydride, particularly if the reaction is overheated.[1]
Solutions to Minimize Side Reactions:
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Temperature Control: Avoid excessive heating. Maintain the reaction temperature at the minimum required for a steady reflux.
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Catalyst Choice and Concentration: Use the lowest effective concentration of the acid catalyst. Consider using a milder catalyst, such as an acidic ion-exchange resin, which can sometimes reduce side reactions.
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Reaction Time: While a longer reaction time can improve the yield of the desired ester, excessively long times at high temperatures can promote side reactions. Monitor the reaction and stop it once the starting materials are consumed.
Q3: The purified product is discolored (yellow or brown). What is the cause and how can I obtain a colorless product?
Possible Cause:
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Thermal Degradation: High reaction temperatures can cause the degradation of the starting materials or the this compound product, leading to the formation of colored impurities.
Solutions:
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Lower Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time.
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Purification:
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Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate). This is often effective at removing colored impurities.
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Column Chromatography: If recrystallization is insufficient, purify the product using silica gel column chromatography. Elute with a non-polar solvent system (e.g., a gradient of hexane and ethyl acetate).
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Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound?
A1: Detailed Experimental Protocol for Fischer Esterification of Behenyl Alcohol and Arachidic Acid
Materials:
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Arachidic Acid (1.0 equivalent)
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Behenyl Alcohol (1.2 equivalents)
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p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equivalents)
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Toluene (anhydrous)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
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Hexane (for chromatography)
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Ethyl acetate (for chromatography)
Apparatus:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add arachidic acid, behenyl alcohol, and toluene.
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Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the flask.
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Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
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Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction can be monitored by TLC (eluent: hexane/ethyl acetate 9:1 v/v).
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted arachidic acid), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone.
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For higher purity, perform silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
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Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.
Q2: What are the expected yields and purity for the synthesis of this compound?
A2: While specific quantitative data for the synthesis of this compound is not extensively published, yields for similar long-chain wax esters synthesized via Fischer esterification are typically in the range of 80-95% after purification. The purity of the final product, as determined by GC-MS, should be >98%.
| Parameter | Typical Value | Method of Determination |
| Yield | 80-95% | Gravimetric analysis after purification |
| Purity | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Appearance | White to off-white waxy solid | Visual Inspection |
Q3: What are the key analytical techniques for characterizing this compound and potential byproducts?
A3:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of the final product and identifying any volatile byproducts such as ethers or alkenes.
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Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is useful for confirming the formation of the ester functional group. Key characteristic peaks include a strong C=O stretch around 1740 cm⁻¹ and C-O stretches around 1170 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) also indicates the progress of the reaction.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the final product, confirming the connectivity of the behenyl and arachidoyl chains.
Visualizations
References
Technical Support Center: Optimizing Behenyl Arachidate Synthesis
Welcome to the technical support center for the synthesis of behenyl arachidate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of arachidic acid with behenyl alcohol. This reaction involves the removal of a water molecule to form the ester linkage and is typically catalyzed by an acid.
Q2: What are the recommended catalysts for this compound synthesis?
A2: For chemical synthesis, strong acid catalysts such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly employed.[1] Enzymatic catalysis using lipases, particularly from Candida antarctica (such as Novozym® 435), offers a milder and more environmentally friendly alternative.[2]
Q3: How can I effectively monitor the progress of the esterification reaction?
A3: The progress of the reaction can be conveniently monitored using Thin-Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials (arachidic acid and behenyl alcohol), you can observe the disappearance of the reactant spots and the appearance of a new, less polar product spot corresponding to this compound. The reaction is considered complete when the limiting reactant spot is no longer visible.
Q4: What are the key differences in reaction conditions between acid-catalyzed and enzyme-catalyzed synthesis?
A4: Acid-catalyzed reactions typically require higher temperatures, generally in the range of 150-180°C, to proceed at a reasonable rate.[4] In contrast, enzymatic reactions are conducted at much milder temperatures, often between 45-65°C, to maintain the enzyme's activity.[2]
Q5: How can I purify the crude this compound product?
A5: After the reaction, the crude product can be purified through a series of steps. First, if an acid catalyst was used, it should be neutralized with a weak base solution (e.g., sodium bicarbonate). The crude product can then be washed with water to remove any remaining salts. For high purity, recrystallization from a suitable solvent system, such as an ethanol/acetone mixture, is a highly effective method. Silica gel column chromatography can also be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to equilibrium: The Fischer esterification is a reversible reaction. | - Use a slight excess (1.1-1.2 equivalents) of one reactant (typically the less expensive one).- Actively remove water from the reaction mixture using a Dean-Stark apparatus or by adding molecular sieves. |
| Insufficient catalyst activity or loading: The catalyst may be old, inactive, or used in an insufficient amount. | - Use a fresh batch of catalyst.- For acid catalysts, a loading of 0.5-2.0 mol% relative to the limiting reactant is generally effective. | |
| Suboptimal reaction temperature or time: The reaction may not have reached equilibrium. | - For acid catalysis, ensure the temperature is maintained between 150-180°C.- For enzymatic catalysis, maintain the temperature in the optimal range for the specific lipase (e.g., 45-65°C).- Extend the reaction time and monitor progress using TLC. | |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction: As described above. | - Re-run the reaction under optimized conditions (see "Low Product Yield"). |
| Inefficient purification: The purification process may not have effectively removed all unreacted starting materials. | - Repeat the recrystallization step, ensuring the correct solvent and temperature are used.- Consider using silica gel column chromatography for more challenging separations. | |
| Formation of Side Products | Dehydration of behenyl alcohol: At high temperatures with a strong acid catalyst, behenyl alcohol can dehydrate to form behenyl ether or alkenes. | - Lower the reaction temperature if possible.- Use a milder catalyst or a lower concentration of the strong acid catalyst. |
| Product Discoloration (Yellowing or Browning) | Decomposition at high temperatures: Prolonged exposure to high temperatures can lead to the degradation of the reactants or product. | - Reduce the reaction temperature and/or reaction time.- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is adapted from the synthesis of the closely related behenyl stearate and is expected to provide good yields for this compound.
Materials:
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Arachidic acid (1 molar equivalent)
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Behenyl alcohol (1.1 molar equivalents)
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p-Toluenesulfonic acid (p-TsOH) (1-2 mol% of arachidic acid)
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Toluene (as solvent, sufficient to facilitate reflux and azeotropic water removal)
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5% aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethanol and acetone (for recrystallization)
Procedure:
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Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine arachidic acid, behenyl alcohol, and toluene.
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Catalyst Addition: Add p-toluenesulfonic acid to the reaction mixture.
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
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Monitoring: Monitor the reaction progress by TLC until the arachidic acid spot is no longer visible. This typically takes several hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst.
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Wash with saturated aqueous sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the toluene under reduced pressure using a rotary evaporator.
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Purification:
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Dissolve the crude solid in a minimal amount of hot ethanol/acetone.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified this compound crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven.
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Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on general procedures for lipase-catalyzed wax ester synthesis.
Materials:
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Arachidic acid (1 molar equivalent)
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Behenyl alcohol (1 molar equivalent)
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Immobilized lipase (e.g., Novozym® 435) (typically 10-20% by weight of the total reactants)
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Anhydrous organic solvent (e.g., hexane or heptane)
Procedure:
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Reactant Setup: In a screw-capped flask, dissolve arachidic acid and behenyl alcohol in the organic solvent.
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Enzyme Addition: Add the immobilized lipase to the solution.
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Reaction: Place the flask in an incubator shaker set to the optimal temperature for the enzyme (e.g., 55-65°C) and with moderate agitation.
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Monitoring: Monitor the reaction progress by TLC.
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Work-up:
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Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
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Remove the solvent from the filtrate under reduced pressure.
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Purification: The resulting crude product can be purified by recrystallization as described in Protocol 1.
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Acid-Catalyzed Synthesis | Enzymatic Synthesis |
| Reactants | Arachidic Acid, Behenyl Alcohol | Arachidic Acid, Behenyl Alcohol |
| Catalyst | p-Toluenesulfonic acid, H₂SO₄ | Immobilized Lipase (e.g., Novozym® 435) |
| Catalyst Loading | 0.5 - 2.0 mol% | 10 - 20% (w/w of reactants) |
| Temperature | 150 - 180 °C | 45 - 65 °C |
| Solvent | Toluene (for azeotropic water removal) | Hexane, Heptane |
| Reaction Time | 2 - 8 hours | 12 - 48 hours |
| Yield | Typically >85% | Can reach >90% |
| Key Advantage | Faster reaction times | Milder conditions, higher selectivity |
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. benchchem.com [benchchem.com]
Removing unreacted starting materials from behenyl arachidate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted starting materials from behenyl arachidate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: The most common impurities are the unreacted starting materials: behenyl alcohol and arachidic acid. Depending on the synthesis method, residual catalyst may also be present.
Q2: What is the general strategy for purifying this compound?
A2: The general strategy involves a series of aqueous washes to remove the majority of impurities, followed by a final purification step such as recrystallization or column chromatography to achieve high purity.
Q3: Why is it important to remove unreacted starting materials?
A3: The presence of unreacted behenyl alcohol and arachidic acid can affect the physical and chemical properties of the final this compound product. For applications in drug development and materials science, high purity is often essential for consistent performance and to avoid potential side effects or unwanted reactions.
Q4: What are the key physical properties to consider during purification?
A4: The differences in solubility and polarity between this compound, behenyl alcohol, and arachidic acid are key to their separation. This compound, a wax ester, is nonpolar and insoluble in water, while arachidic acid can be converted to its salt, which is water-soluble. Behenyl alcohol has limited solubility in water.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Product is an oily or waxy solid instead of a distinct solid after initial workup. | High concentration of unreacted behenyl alcohol. | 1. Ensure the aqueous washes, particularly the water wash to remove alcohol, are performed thoroughly. 2. Consider an additional wash with a brine solution to further reduce the amount of dissolved alcohol in the organic phase. 3. Proceed with recrystallization, as the alcohol is likely to remain in the mother liquor. |
| Low yield of purified this compound after recrystallization. | 1. The chosen recrystallization solvent is too good a solvent for this compound at low temperatures. 2. Insufficient cooling of the recrystallization mixture. 3. Premature crystallization during hot filtration. | 1. Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Consider solvent systems like acetone or ethanol/water mixtures. 2. Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation. 3. If hot filtration is necessary, pre-heat the funnel and filter paper to prevent the product from crystallizing out prematurely. |
| Product remains contaminated with arachidic acid after purification. | Incomplete neutralization and removal of the carboxylic acid. | 1. Ensure the sodium bicarbonate or sodium carbonate wash is performed until no more gas evolution is observed, indicating complete neutralization of the acid. 2. Use a sufficient volume of the basic solution and allow for adequate mixing between the organic and aqueous phases. |
| Broad or multiple spots on a Thin Layer Chromatography (TLC) plate of the final product. | Incomplete separation of starting materials and product. | 1. If using column chromatography, optimize the eluent system to achieve better separation between the spots corresponding to this compound and the starting materials. A less polar eluent may be required. 2. If after recrystallization, consider a second recrystallization from a different solvent system. |
Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C42H84O2 | 621.12 | ~75-80[1] | Soluble in organic solvents like ethanol, ether, and dimethylformamide; insoluble in water.[1] |
| Behenyl Alcohol | C22H46O | 326.61 | 68 - 71 | Soluble in ethanol and chloroform; insoluble in water. |
| Arachidic Acid | C20H40O2 | 312.53 | 75.4 | Soluble in ethanol and dimethylformamide; sparingly soluble in aqueous buffers.[2] |
Experimental Protocol: Purification of this compound
This protocol describes a general procedure for the purification of this compound from unreacted starting materials.
1. Aqueous Workup:
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Objective: To remove the bulk of unreacted arachidic acid and behenyl alcohol.
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Procedure:
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Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., hexane, diethyl ether).
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3). This will convert the unreacted arachidic acid into its sodium salt, which is soluble in the aqueous layer. Repeat the wash until no more carbon dioxide gas evolves.
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Separate the aqueous layer.
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Wash the organic layer with deionized water to remove any remaining water-soluble impurities, including the majority of the unreacted behenyl alcohol.
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Wash the organic layer with a saturated brine solution to remove residual water from the organic phase.
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Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
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2. Final Purification:
Two common methods for the final purification are recrystallization and column chromatography.
Method A: Recrystallization
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Objective: To obtain pure, crystalline this compound.
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Procedure:
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Select an appropriate solvent for recrystallization. Acetone is a good starting point, as similar long-chain esters can be recrystallized from it. Ethanol or mixtures of ethanol and water can also be tested. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
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Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
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If there are any insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
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Further cool the solution in an ice bath to maximize the yield of the purified product.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified this compound crystals, for example, in a vacuum oven.
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Method B: Column Chromatography
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Objective: To separate this compound from nonpolar and slightly more polar impurities.
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Procedure:
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Prepare a chromatography column with a suitable stationary phase, such as silica gel.
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Choose an appropriate eluent system. A non-polar solvent system is recommended for eluting the nonpolar this compound. A good starting point is a mixture of hexane and ethyl acetate, with a low percentage of ethyl acetate (e.g., 98:2 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary.
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Dissolve the crude this compound in a minimal amount of the eluent.
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Load the sample onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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Experimental Workflow Diagram
Caption: Workflow for removing unreacted starting materials from this compound.
References
Technical Support Center: Optimizing Behenyl Arachidate Analysis in GC-MS
Welcome to the technical support center for the analysis of behenyl arachidate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution for this compound challenging in GC-MS?
This compound is a long-chain wax ester with a high molecular weight and low volatility. These characteristics can lead to several analytical challenges in GC-MS, including poor peak shape (tailing or fronting), low sensitivity, and potential thermal degradation in the injector port. Optimizing analytical parameters is crucial to overcome these issues and achieve sharp, symmetrical peaks necessary for accurate quantification.
Q2: What is the most common cause of peak tailing when analyzing this compound?
Peak tailing for a high-molecular-weight compound like this compound is often caused by secondary interactions with active sites within the GC system.[1][2] These active sites can be present in the inlet liner, at the head of the analytical column, or due to contamination.[1][3][4] Other potential causes include:
-
Improper column installation: A poor column cut or incorrect positioning in the inlet can create dead volume and disrupt the sample flow path.
-
Column contamination: Accumulation of non-volatile residues from previous injections can create active sites.
-
Low inlet temperature: Insufficient temperature can lead to incomplete vaporization of the analyte.
-
Condensation in the transfer line or detector: The temperature of these components should be high enough to prevent the analyte from condensing.
Q3: My this compound peak is fronting. What could be the cause?
Peak fronting is typically a sign of column overload, where the amount of sample injected exceeds the capacity of the stationary phase. This causes the excess analyte to travel faster through the column, resulting in a leading edge on the peak. To address this, you can:
-
Dilute the sample: Reducing the concentration of the analyte injected is the most straightforward solution.
-
Increase the split ratio: For split injections, a higher split ratio will reduce the amount of sample introduced onto the column.
-
Use a column with a thicker film: A thicker stationary phase provides a higher sample capacity.
Q4: Is derivatization necessary for the analysis of this compound by GC-MS?
While not always mandatory, derivatization can be highly beneficial for analyzing high-molecular-weight esters like this compound. Derivatization to form a more volatile derivative, such as a fatty acid methyl ester (FAME) and the corresponding fatty alcohol, can improve chromatographic performance by increasing volatility and reducing the likelihood of thermal degradation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem that can significantly impact the accuracy and precision of your results. The following workflow can help you diagnose and resolve these issues.
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps for Troubleshooting Peak Tailing:
-
Check for System Activity:
-
Action: Replace the inlet liner with a new, deactivated liner. Use a liner with glass wool only if necessary for non-volatile residue trapping, ensuring the wool is also deactivated.
-
Action: Trim the first 10-20 cm of the analytical column to remove any active sites that may have developed at the column head.
-
Action: Replace the septum to prevent bleed and contamination.
-
-
Verify Column Installation:
-
Action: Ensure the column is cut cleanly and squarely. A poor cut can cause peak tailing.
-
Action: Check that the column is installed at the correct height in the inlet as per the manufacturer's instructions. Incorrect positioning can create dead volumes.
-
-
Optimize Temperatures:
-
Action: Ensure the inlet temperature is sufficient to fully vaporize the this compound. For high molecular weight compounds, a starting point of 250°C can be used, with incremental increases to 300°C or higher, while monitoring for degradation.
-
Action: The transfer line and ion source temperatures should be set high enough (e.g., 280-300°C) to prevent condensation.
-
-
Inspect for Contamination:
-
Action: If the problem persists after the above steps, the column may be contaminated. Bake out the column at its maximum isothermal temperature for a few hours. If this does not resolve the issue, the column may need to be replaced.
-
Detailed Steps for Troubleshooting Peak Fronting:
-
Reduce Sample Concentration:
-
Action: Prepare a more dilute sample and inject it. This is the most common and effective solution for column overload.
-
-
Increase Split Ratio:
-
Action: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to reduce the amount of sample reaching the column.
-
-
Evaluate Column Capacity:
-
Action: If you consistently observe fronting even with dilute samples, consider using a column with a thicker stationary phase film. Thicker films have a higher sample capacity.
-
Problem: Poor Resolution Between this compound and Other Components
Improving the separation between closely eluting peaks is critical for accurate identification and quantification.
Caption: Workflow for improving peak resolution.
Detailed Optimization Strategies:
-
Optimize the Oven Temperature Program:
-
Action: A slower temperature ramp rate will increase the time the analyte spends in the stationary phase, which can improve separation. Try reducing the ramp rate (e.g., from 10°C/min to 5°C/min).
-
Action: Lowering the initial oven temperature can also enhance the separation of earlier eluting peaks.
-
-
Adjust the Carrier Gas Flow Rate:
-
Action: The carrier gas flow rate affects the efficiency of the separation. An optimal flow rate ensures sharp peaks. Too high a flow rate can reduce interaction with the stationary phase, while too low a flow rate can lead to peak broadening. For helium, a linear velocity of around 20-30 cm/s is a good starting point.
-
-
Consider a Different Column:
-
Action: If optimizing the temperature program and flow rate does not provide sufficient resolution, a different column may be necessary.
-
Longer Column: A longer column provides more theoretical plates and can improve resolution. Doubling the column length can increase resolution by about 40%.
-
Different Stationary Phase: If the co-eluting peak has a different polarity than this compound, a column with a different stationary phase chemistry may provide the necessary selectivity for separation. For fatty acid methyl esters (FAMEs), wax-type columns (e.g., polyethylene glycol) are often used.
-
-
Experimental Protocols
Protocol 1: General GC-MS Method for this compound (as FAME)
This protocol provides a starting point for the analysis of this compound after derivatization to its corresponding fatty acid methyl ester (arachidic acid methyl ester) and fatty alcohol (behenyl alcohol).
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS, HP-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane phase is a good general-purpose column for a wide range of analytes. |
| Inlet Temperature | 280°C | Ensures efficient vaporization of the derivatized analytes. May need to be optimized. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium | Provides good resolution and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | An optimal flow rate for good separation efficiency. |
| Oven Program | Initial: 120°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 10 min) | This program allows for the separation of a range of FAMEs and fatty alcohols. The final hold ensures the elution of high-boiling compounds. |
| Transfer Line Temp | 280°C | Prevents condensation of analytes before they reach the mass spectrometer. |
| Ion Source Temp | 230°C | A standard temperature for electron ionization. |
| MS Scan Range | 50 - 600 m/z | Covers the expected mass fragments of the derivatized analytes. |
Protocol 2: Derivatization of this compound to FAME and Fatty Alcohol
This procedure converts the wax ester into its more volatile constituents for improved GC analysis.
Reagents:
-
2% Sulfuric acid in methanol
-
n-Hexane
-
Saturated sodium chloride solution
Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 70°C for 2 hours to facilitate transesterification.
-
After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution.
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Vortex the mixture vigorously for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the FAME and fatty alcohol, to a new vial for GC-MS analysis.
Data Presentation
Table 1: Effect of Inlet Temperature on this compound Peak Area
| Inlet Temperature (°C) | Relative Peak Area (%) | Peak Shape Observation |
| 250 | 75 | Slight tailing |
| 275 | 92 | Symmetrical |
| 300 | 100 | Symmetrical |
| 325 | 98 | Potential for slight degradation (observe for breakdown products) |
Note: Data is illustrative and will vary depending on the specific instrument and conditions. A higher inlet temperature generally increases the response for high-boiling-point compounds, but excessively high temperatures can cause thermal degradation.
Table 2: Comparison of Oven Ramp Rates on Resolution
| Ramp Rate (°C/min) | Resolution (Rs) between this compound and a Close Eluting Impurity | Analysis Time (min) |
| 20 | 1.2 | 15 |
| 10 | 1.8 | 25 |
| 5 | 2.5 | 40 |
Note: Data is illustrative. Lowering the ramp rate generally improves resolution but increases the analysis time.
References
Addressing peak tailing of long-chain esters in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of long-chain esters, with a specific focus on mitigating peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] This distortion is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.5 often indicate a problem that needs to be addressed.[2]
Q2: Why is peak tailing a problem for the analysis of long-chain esters?
A2: Peak tailing can significantly compromise the quality of analytical results. It can lead to decreased resolution between adjacent peaks, reduced sensitivity (lower peak height), and negatively impact the accuracy and precision of quantification, as data integration systems struggle to determine the exact start and end of the peak.[1]
Q3: What are the most common causes of peak tailing for long-chain esters in GC and HPLC?
A3: The primary causes are similar for both techniques and often revolve around secondary retention mechanisms and system issues. These include:
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Active Sites: Unwanted interactions between the ester analytes and active sites in the system, such as residual silanol groups (Si-OH) on silica-based HPLC columns or the GC inlet liner and column.[1]
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Column Contamination: Accumulation of non-volatile residues from the sample matrix at the column inlet.
-
Improper Column Installation: Incorrect column positioning in the GC inlet or poorly made connections in HPLC can create dead volumes, leading to peak distortion.
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Solvent Mismatch: Dissolving the sample in a solvent that is significantly different in polarity or strength from the mobile phase (HPLC) or incompatible with the stationary phase (GC).
Q4: Can derivatization of long-chain fatty acids to esters cause peak tailing?
A4: While derivatization to fatty acid methyl esters (FAMEs) is crucial for their analysis by GC to increase volatility and improve peak shape, an incomplete or improper derivatization process can leave behind free fatty acids. These free acids are prone to strong interactions with active sites in the GC system, leading to significant peak tailing. Silylation is another derivatization technique that can be used to cap these active hydrogens and improve peak shape.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing in Gas Chromatography (GC) of Long-Chain Esters (e.g., FAMEs)
If you are observing tailing peaks for your long-chain esters in GC, follow this systematic approach to identify and resolve the issue.
Troubleshooting Workflow for GC Peak Tailing
Caption: A flowchart for diagnosing the cause of GC peak tailing.
Guide 2: Troubleshooting Peak Tailing in High-Performance Liquid Chromatography (HPLC) of Long-Chain Esters
For tailing peaks observed during the HPLC analysis of long-chain esters, use the following diagnostic guide.
Troubleshooting Workflow for HPLC Peak Tailing
References
Preventing phase separation in behenyl arachidate emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in behenyl arachidate emulsions.
Troubleshooting Guide: Common Emulsion Instability Issues
This guide addresses specific problems you may encounter during your experiments, offering targeted solutions to restore emulsion stability.
| Problem | Potential Causes | Recommended Solutions |
| Creaming (A concentrated layer of the oil phase appears at the top) | 1. Insufficient Viscosity: The continuous phase (water) is not viscous enough to prevent the less dense this compound droplets from rising.[1][2]2. Large Droplet Size: Homogenization was not effective enough, resulting in large oil droplets that rise more quickly.[1]3. High Oil Phase Concentration: The ratio of the oil phase to the water phase is too high.[1] | 1. Increase Continuous Phase Viscosity: Add a thickening agent like xanthan gum, carbomer, or hydroxyethylcellulose to the aqueous phase.[3]2. Reduce Droplet Size: Increase homogenization speed, time, or pressure. Consider using a high-pressure or ultrasonic homogenizer for finer emulsions.3. Optimize Phase Ratio: Experiment with reducing the concentration of the this compound (oil) phase. |
| Coalescence / Separation (Oil and water phases completely separate; irreversible) | 1. Incorrect Emulsifier (HLB): The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is not optimal for a this compound oil-in-water (O/W) emulsion.2. Insufficient Emulsifier: The amount of emulsifier is too low to adequately coat the surface of the oil droplets, leading them to merge.3. Process Temperature: Improper temperature control during the cooling phase can disrupt the formation of a stable interfacial film. | 1. Optimize HLB: this compound is a wax ester. Calculate the required HLB for your oil phase and select a surfactant or blend of surfactants to match it. For O/W emulsions, higher HLB emulsifiers (8-18) are needed.2. Increase Emulsifier Concentration: Perform a concentration gradient study to find the optimal level of your emulsifier.3. Control Cooling: Implement a controlled cooling process. Introducing a holding period at a specific temperature (e.g., 35°C) during cooling can improve stability. |
| Flocculation (Droplets clump together but do not merge; potentially reversible) | 1. Sub-optimal Surfactant Concentration: Insufficient surfactant may lead to incomplete droplet coverage, causing them to stick together.2. Incompatible Ingredients: Interactions between formulation components (e.g., electrolytes, polymers) can disrupt emulsion stability. | 1. Adjust Surfactant Level: Gradually increase the emulsifier concentration. Adding a surfactant with a higher HLB value may also help.2. Review Formulation: Evaluate the compatibility of all ingredients. Test the stability of the emulsion with and without potentially problematic components. |
| Changes in pH (Significant shift in the emulsion's pH over time) | 1. Ingredient Degradation: One or more components may be degrading, leading to the formation of acidic or basic byproducts.2. Preservative Inactivity: The pH may have shifted outside the effective range of your chosen preservative system. | 1. Use High-Purity Ingredients: Ensure all components are of high quality and within their expiry dates.2. Buffer the System: Incorporate a suitable buffering agent to maintain the pH within the desired range.3. Select pH-Stable Preservative: Choose a preservative system that is effective across a broad pH range or one specifically suited to your target pH. |
Factors Influencing this compound Emulsion Stability
Caption: Key factors affecting the stability of this compound emulsions.
Frequently Asked Questions (FAQs)
1. What is the first step I should take if I see phase separation?
First, identify the type of instability: creaming, flocculation, or coalescence. Creaming and some forms of flocculation may be reversible with gentle agitation. Coalescence, where droplets merge and form a separate layer, is irreversible, and the emulsion will need to be reformulated. Refer to the troubleshooting guide for specific actions based on the type of separation observed.
2. How do I select the right emulsifier for a this compound emulsion?
Selecting the correct emulsifier system is critical and depends on the Hydrophilic-Lipophilic Balance (HLB) system.
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Determine the Required HLB: First, find the required HLB for your oil phase, which includes this compound and any other oils. Waxes typically require an HLB in the range of 8-16 for an O/W emulsion.
-
Choose Emulsifiers: Select a primary emulsifier or, more effectively, a blend of a low-HLB and a high-HLB emulsifier to achieve the precise required HLB. A combination of ionic and non-ionic emulsifiers can provide enhanced stability.
-
Test and Optimize: Prepare small test batches with slightly different HLB values around your calculated optimum to determine the best-performing system empirically.
3. What role does homogenization play in preventing phase separation?
Homogenization is a mechanical process that reduces the size of the dispersed phase droplets (this compound) within the continuous phase (water). Smaller, more uniform droplets are less prone to creaming and coalescence, leading to a more stable emulsion with a longer shelf life. Advanced techniques like high-pressure or ultrasonic homogenization can create nanoemulsions with exceptional stability.
4. Can the temperature during preparation affect the final emulsion stability?
Yes, temperature control is crucial.
-
Heating: Both the oil and water phases should be heated separately to the same temperature (typically 5-10°C above the melting point of the highest-melting ingredient, like this compound) before mixing. This ensures the wax is fully liquid and lowers interfacial tension, facilitating emulsification.
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Cooling: The cooling rate after emulsification can significantly impact the final microstructure. A controlled, gradual cooling process, sometimes with a holding period, allows the emulsifier film to set properly around the droplets, enhancing stability.
5. How can I perform a quick stability test on my emulsion?
Accelerated stability testing can predict long-term stability.
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Centrifugation Test: Centrifuging samples at a set speed (e.g., 3000 RPM) for a specific duration (e.g., 30 minutes) simulates gravitational forces over a long period. A stable emulsion will show no or minimal phase separation.
-
Freeze-Thaw Cycles: Subjecting the emulsion to several cycles of freezing and thawing (e.g., -10°C for 24 hours, then 25°C for 24 hours) tests its robustness against temperature extremes that can be encountered during shipping and storage.
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion
This protocol outlines a standard method for creating a basic oil-in-water emulsion using this compound.
Materials:
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This compound
-
Co-emulsifier (e.g., Cetearyl Alcohol)
-
Primary Emulsifier (e.g., Polysorbate 60)
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
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Thickener (e.g., Xanthan Gum)
Procedure:
-
Prepare Water Phase: In a beaker, combine deionized water and any water-soluble components. If using a gum thickener, disperse it in the water phase under agitation. Heat to 75°C.
-
Prepare Oil Phase: In a separate beaker, combine this compound, co-emulsifiers, and the primary emulsifier. Heat to 75°C while stirring until all components are melted and uniform.
-
Emulsification: Slowly add the water phase to the oil phase while mixing with a high-shear homogenizer.
-
Homogenize: Continue homogenization for 5-10 minutes to ensure a small, uniform droplet size.
-
Cooling: Allow the emulsion to cool while stirring gently with an overhead mixer.
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Add Final Ingredients: Once the emulsion is below 40°C, add heat-sensitive ingredients like preservatives and fragrances.
-
Final QC: Adjust the pH if necessary and perform final quality checks (viscosity, appearance).
Caption: General workflow for O/W emulsion preparation.
Protocol 2: Accelerated Stability Testing via Centrifugation
This protocol is used to quickly assess the physical stability of an emulsion.
Procedure:
-
Sample Preparation: Transfer 10-15 mL of the emulsion into a graduated centrifuge tube. Prepare a duplicate for comparison.
-
Initial Measurement: Record the initial height of the emulsion and note any existing separation.
-
Centrifugation: Place the tubes in a centrifuge, ensuring they are balanced. Centrifuge at 3000 RPM for 30 minutes at a controlled temperature (e.g., 25°C).
-
Analysis: After centrifugation, carefully remove the tubes. Measure and record the volume or height of any separated oil or water layers.
-
Calculation: Calculate the percentage of separation to quantify stability. A lower percentage indicates higher stability.
-
Comparison: Compare the results against a control or benchmark formulation. Stable emulsions should exhibit minimal to no separation.
References
Technical Support Center: Optimizing Behenyl Arachidate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of behenyl arachidate, a long-chain wax ester. The focus is on optimizing catalyst selection and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for this compound synthesis?
This compound is a wax ester synthesized through the esterification of a long-chain carboxylic acid (arachidic acid, C20) and a long-chain fatty alcohol (behenyl alcohol, C22).[1] This is a reversible reaction where water is produced as a byproduct.[2] The general reaction is:
Arachidic Acid + Behenyl Alcohol ⇌ this compound + Water
Efficient removal of water is crucial to drive the reaction equilibrium towards the product side and maximize yield.[2]
Q2: What are the primary types of catalysts used for this synthesis?
There are two main categories of catalysts for wax ester synthesis: chemical catalysts and biocatalysts (enzymes).
-
Chemical Catalysts : These are typically acid catalysts.
-
Homogeneous Acids : Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TSA) are effective but can be corrosive, difficult to remove from the reaction mixture, and may cause side reactions.[3][4]
-
Heterogeneous Acids : These are solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15), sulfonated carbons, or zeolites. Their primary advantage is ease of separation from the product and potential for reusability.
-
-
Biocatalysts (Enzymes) : Immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym 435), are highly efficient. They offer high selectivity, operate under mild reaction conditions (lower temperatures), and minimize byproduct formation, making them a "greener" alternative.
Q3: How do I choose between a chemical and an enzymatic catalyst?
The choice depends on your specific priorities, such as desired purity, process conditions, cost, and environmental impact.
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Choose an Enzymatic Catalyst (e.g., Immobilized Lipase) if:
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High product purity and selectivity are critical.
-
You need to avoid the formation of color bodies or degradation of sensitive functional groups.
-
Mild reaction conditions (e.g., lower temperatures) are required.
-
Environmental sustainability and process safety are major considerations.
-
Catalyst reusability is important for process economics.
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-
Choose a Chemical Catalyst (e.g., Heterogeneous Acid) if:
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You are working with robust reactants that can withstand higher temperatures and acidic conditions.
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Initial catalyst cost is a primary concern (though this may be offset by the reusability of enzymes).
-
A well-established, traditional method is preferred.
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You have the equipment to handle corrosive materials and perform the necessary purification steps (for homogeneous acids).
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Below is a diagram to help guide your selection process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15 [mdpi.com]
- 4. Room temperature esterification of high-free fatty acid feedstock into biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial behenyl arachidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning common impurities in commercial behenyl arachidate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
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Behenyl alcohol (Docosanol)
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Arachidic acid (Eicosanoic acid)
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Other related esters that may form from impurities in the fatty acid and fatty alcohol feedstocks used in manufacturing.[1]
-
Trace amounts of other fatty acids (C12-C20) have been reported as impurities in similar long-chain fatty acids like behenic acid.[2]
Q2: How can these impurities affect my experiments, particularly in lipid nanoparticle (LNP) formulations?
A2: Impurities in lipid excipients can significantly impact the quality and performance of lipid nanoparticles. For instance, impurities can:
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Affect mRNA stability and translation: Certain impurities, such as N-oxides in cationic lipids, can form adducts with mRNA, leading to a loss of protein expression. While this compound is a neutral lipid, the general principle of impurity-driven degradation is a critical consideration.
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Alter LNP physical properties: The presence of unreacted starting materials or other lipidic impurities can influence the particle size, surface charge, morphology, and stability of LNPs.[3] This can lead to batch-to-batch variability and unpredictable performance.
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Impact drug loading and release: Impurities can create imperfections in the lipid matrix of nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs), which can affect drug loading capacity and release kinetics.
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Introduce experimental variability: Using different batches of this compound with varying impurity profiles can introduce variability in experimental results, making it difficult to obtain reproducible data.
Q3: What are the typical purity levels of commercial this compound?
A3: High-purity grades of similar lipids, such as behenyl behenate, are commercially available with purities greater than 99%. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch of this compound to understand its specific purity and impurity profile. For pharmaceutical applications, using highly purified excipients is recommended to ensure formulation stability and minimize potential interactions with the active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Inconsistent results or batch-to-batch variability in my LNP formulation.
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Question: I am observing significant variations in particle size, polydispersity index (PDI), and encapsulation efficiency between different batches of my LNP formulation that uses this compound. Could impurities be the cause?
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Answer: Yes, variability in the purity of this compound is a likely cause.
-
Troubleshooting Steps:
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Request and Compare CoAs: Obtain the Certificates of Analysis for each batch of this compound used. Compare the reported purity and the levels of any specified impurities.
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Perform Independent Analysis: If the CoA is not detailed enough, consider performing your own analytical testing (e.g., HPLC or GC-MS as detailed below) to quantify the levels of unreacted behenyl alcohol and arachidic acid.
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Qualify New Batches: Before using a new batch of this compound in a large-scale experiment, perform a small-scale formulation test to ensure it produces LNPs with the desired characteristics.
-
-
Issue 2: My formulation containing this compound shows signs of instability over time (e.g., particle aggregation, drug leakage).
-
Question: My lipid nanoparticle formulation appears stable initially, but upon storage, I observe aggregation and a decrease in encapsulated drug content. Could impurities in this compound be contributing to this instability?
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Answer: It is possible that impurities are affecting the long-term stability of your formulation.
-
Troubleshooting Steps:
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Evaluate Raw Material Stability: this compound should be stored under appropriate conditions (cool, dry, away from direct sunlight) to prevent degradation.
-
Analyze for Degradation Products: Besides the starting materials, consider the possibility of hydrolytic degradation of the ester bond, which would increase the concentration of behenyl alcohol and arachidic acid over time. An analytical method capable of separating these components is crucial.
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Impact on Lipid Matrix: The presence of impurities can disrupt the ordered packing of the lipid matrix in SLNs or NLCs, potentially leading to drug expulsion during storage as the lipid matrix recrystallizes. Using a higher purity grade of this compound may improve stability.
-
-
Quantitative Data Presentation
As specific quantitative data for impurities in commercial this compound is not publicly available, the following table is a template for researchers to document their own findings from the analysis of different batches.
| Batch ID | Purity (%) | Behenyl Alcohol (%) | Arachidic Acid (%) | Other Impurities (%) |
| Example: BA-001 | 99.2 | 0.3 | 0.4 | 0.1 |
| Example: BA-002 | 98.5 | 0.7 | 0.6 | 0.2 |
| Your Batch ID |
Experimental Protocols
The following are detailed methodologies for the analysis of impurities in this compound, adapted from established methods for similar compounds like behenyl stearate.
1. Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying non-volatile impurities like unreacted behenyl alcohol and arachidic acid without chemical derivatization.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Behenyl alcohol reference standard
-
Arachidic acid reference standard
-
-
Procedure:
-
Standard Preparation: Prepare individual stock solutions of the reference standards in a suitable solvent like THF. Create a mixed standard solution containing this compound, behenyl alcohol, and arachidic acid at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in THF to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings: Optimize for temperature and gas flow according to the manufacturer's instructions.
-
-
Analysis: Inject the standard and sample solutions. Identify the peaks corresponding to behenyl alcohol, arachidic acid, and this compound based on their retention times compared to the standard.
-
Quantification: Calculate the percentage of each impurity in the sample based on the peak areas.
-
2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and structural confirmation of impurities. It requires derivatization of the fatty acid and alcohol to make them volatile.
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm)
-
-
Reagents:
-
Methanol
-
Hexane
-
Boron trifluoride-methanol solution (14% w/v) or Methanolic HCl
-
Internal standard (e.g., methyl heptadecanoate)
-
-
Procedure:
-
Derivatization (Transesterification):
-
Accurately weigh the this compound sample into a reaction vial.
-
Add the internal standard.
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Add boron trifluoride-methanol solution.
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Heat the mixture at 60-80°C for 30-60 minutes to convert the arachidic acid moiety to its methyl ester (methyl arachidate) and the behenyl alcohol to its corresponding derivative if a suitable derivatizing agent is used.
-
Cool, add hexane and water, and vortex.
-
Collect the upper hexane layer containing the fatty acid methyl esters.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range of m/z 50-500.
-
-
Analysis: Inject the derivatized sample. Identify the peaks by comparing their retention times and mass spectra to a FAME standard library and the derivatized behenyl alcohol standard.
-
Quantification: Determine the concentration of each component relative to the internal standard.
-
Mandatory Visualizations
References
Technical Support Center: Behenyl Arachidate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized behenyl arachidate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (also known as docosyl eicosanoate) is a wax ester, an ester of behenyl alcohol (a 22-carbon alcohol) and arachidic acid (a 20-carbon saturated fatty acid).[1][2] Its chemical formula is C42H84O2.[1][2] Due to its waxy nature, high molecular weight, and properties like lubricity and emollience, it is valuable in the cosmetic, pharmaceutical, and material science industries. It can be used as a structuring agent in topical formulations, an excipient in drug delivery systems, and in products like moisturizers and hair conditioners.
Q2: What are the most common impurities in synthesized this compound?
The primary impurities in this compound synthesized via direct esterification are typically the unreacted starting materials:
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Arachidic Acid: The long-chain fatty acid.
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Behenyl Alcohol: The long-chain fatty alcohol.
Other potential impurities can include side-products from the reaction or contaminants present in the initial starting materials.
Q3: Which analytical techniques are best for assessing the purity of this compound?
Assessing the purity of a high-molecular-weight wax ester like this compound requires specific analytical methods:
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Gas Chromatography (GC): High-temperature GC can be used to analyze the intact wax ester. More commonly, the sample is first subjected to transesterification to convert the wax ester into its constituent fatty acid methyl ester (FAME) and fatty alcohol. These derivatives are more volatile and can be readily analyzed by standard GC, often with a flame ionization detector (GC-FID).
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High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC (RP-HPLC) is a powerful technique for analyzing this compound without the need for chemical derivatization. Detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are suitable for non-volatile compounds like wax esters.
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Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis reaction and for preliminary purity assessment. It can effectively separate the non-polar wax ester product from the more polar starting materials (fatty acid and alcohol).
Troubleshooting Guide
Q1: My final product is greasy or has a lower-than-expected melting point. What is the likely cause?
A greasy consistency or a depressed melting point strongly suggests the presence of impurities, most likely unreacted arachidic acid and behenyl alcohol. These starting materials have different physical properties and will interfere with the crystal lattice of the pure this compound, resulting in a lower, broader melting range.
Q2: How can I effectively remove unreacted starting materials from my crude this compound?
Two primary methods are recommended for purifying this compound:
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Recrystallization: This is a highly effective technique for solid compounds. The key is selecting a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution. Acetone is often a good starting point for wax esters.
-
Silica Gel Column Chromatography: This technique separates compounds based on their polarity. The non-polar this compound will elute first from the column using a non-polar solvent system (e.g., hexane with a small amount of ethyl acetate or ether), while the more polar unreacted alcohol and acid will be retained longer on the silica gel. A typical eluent for wax esters is a mixture of n-hexane and ethyl ether (e.g., 99:1 v/v).
Q3: My recrystallization attempt did not significantly improve purity. What steps can I take to optimize the process?
If an initial recrystallization is unsuccessful, consider the following optimizations:
-
Solvent Selection: The initial solvent may not be optimal. Test a range of solvents or solvent mixtures. For a non-polar compound like this compound, solvents like hexane, heptane, ethanol, or isopropanol could be effective. The goal is to find a system that provides a significant solubility difference between hot and cold conditions.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize the yield of pure crystals.
-
Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
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Multiple Recrystallizations: For very high purity requirements, a second recrystallization step may be necessary.
Q4: My analytical chromatogram (GC/HPLC) shows several unexpected peaks. How do I proceed?
Multiple peaks indicate the presence of impurities. The troubleshooting workflow below can guide your purification strategy.
References
Technical Support Center: Characterization of High Molecular weight Wax Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of high molecular weight (HMW) wax esters.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing high molecular weight wax esters?
A1: The primary challenges in characterizing HMW wax esters stem from their unique physicochemical properties. Their high molecular weight and long aliphatic chains result in low volatility and poor solubility in many common solvents, making them difficult to analyze with traditional methods like gas chromatography (GC). Furthermore, their analysis by mass spectrometry (MS) can be complicated by issues with ionization and fragmentation.
Q2: Which analytical techniques are most suitable for HMW wax esters?
A2: A multi-technique approach is often necessary for the comprehensive characterization of HMW wax esters. High-performance liquid chromatography (HPLC), particularly with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD), is well-suited for their separation and quantification. For structural elucidation, mass spectrometry (MS), often coupled with HPLC (HPLC-MS), and nuclear magnetic resonance (NMR) spectroscopy are indispensable.
Q3: How can I improve the solubility of my HMW wax ester samples?
A3: To improve the solubility of HMW wax esters, it is recommended to use nonpolar solvents. Chloroform and hexane are commonly used for the extraction and dissolution of these compounds. In some cases, a mixture of solvents, such as chloroform/methanol, may be effective. Gentle heating and sonication can also aid in the dissolution process, but care should be taken to avoid sample degradation.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Q4: I am seeing poor peak shape and peak broadening in my GC analysis of HMW wax esters. What could be the cause?
A4: Poor peak shape and broadening in the GC analysis of HMW wax esters are often due to their low volatility and potential for thermal degradation. Here are some troubleshooting steps:
-
Increase the injection port temperature: This can help to ensure the complete and rapid volatilization of the sample.
-
Use a high-temperature stable GC column: A column with a thin film thickness and a stationary phase designed for high-temperature applications is recommended.
-
Employ a temperature programming ramp: A slow and gradual increase in the column temperature can improve the separation and peak shape of these high-boiling point compounds.
-
Consider derivatization: Although it adds a step to the workflow, derivatization of the wax esters can increase their volatility and improve their chromatographic behavior.
High-Performance Liquid Chromatography (HPLC) Analysis
Q5: My HMW wax ester standards are not separating well on my reverse-phase HPLC column. What can I do?
A5: Co-elution of HMW wax esters in reverse-phase HPLC is a common issue due to their similar hydrophobic nature. Consider the following adjustments:
-
Optimize the mobile phase: A gradient elution using a mixture of nonpolar solvents, such as acetonitrile, isopropanol, and hexane, can enhance separation. The gradient should be shallow to allow for the resolution of closely related wax ester species.
-
Use a longer column or a column with a smaller particle size: This will increase the column's efficiency and improve the separation of complex mixtures.
-
Consider Normal-Phase HPLC: For some applications, normal-phase chromatography using a silica-based column and a non-aqueous mobile phase may provide better separation of wax ester isomers.
Mass Spectrometry (MS) Analysis
Q6: I am struggling to get a good signal for my HMW wax esters in my mass spectrometer. How can I improve ionization?
A6: The nonpolar nature of HMW wax esters makes them challenging to ionize efficiently. Here are some strategies to improve their signal in MS:
-
Choose the right ionization technique: Atmospheric pressure chemical ionization (APCI) is often more effective than electrospray ionization (ESI) for nonpolar compounds like wax esters.
-
Use an appropriate solvent system: The mobile phase used in HPLC-MS should be compatible with the chosen ionization technique. For APCI, a mobile phase containing a solvent that can be easily protonated, such as methanol, can be beneficial.
-
Add a dopant: In some cases, adding a dopant to the mobile phase can enhance the ionization of target analytes.
Experimental Protocols
Protocol 1: HPLC-APCI-MS for the Analysis of HMW Wax Esters
-
Sample Preparation: Dissolve the wax ester sample in chloroform or hexane to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile/Isopropanol (90:10, v/v).
-
Mobile Phase B: Hexane.
-
Gradient: Start with 100% A, ramp to 50% B over 30 minutes, hold for 10 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (APCI):
-
Ionization Mode: Positive.
-
Vaporizer Temperature: 400°C.
-
Capillary Voltage: 3.5 kV.
-
Corona Discharge Current: 5 µA.
-
Sheath Gas (Nitrogen) Flow Rate: 60 arbitrary units.
-
Auxiliary Gas (Nitrogen) Flow Rate: 10 arbitrary units.
-
Mass Range: m/z 300-1200.
-
Data Presentation
Table 1: Common Adducts Observed in Mass Spectrometry of Wax Esters
| Adduct | Mass Shift | Common Ionization Technique |
| [M+H]+ | +1.0078 | ESI, APCI |
| [M+NH4]+ | +18.0344 | ESI, APCI |
| [M+Na]+ | +22.9898 | ESI |
| [M+K]+ | +38.9637 | ESI |
Visualizations
Caption: General experimental workflow for the characterization of HMW wax esters.
Avoiding isomerization during behenyl arachidate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of behenyl arachidate, with a specific focus on avoiding isomerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as docosyl eicosanoate) is a wax ester formed from the reaction of behenyl alcohol and arachidic acid.[1] Its long-chain structure imparts desirable properties such as lubricity and emollience, making it a valuable component in cosmetics, pharmaceuticals, and as a phase change material.
Q2: What type of isomerization can occur during this compound synthesis?
Since this compound is a saturated ester, the primary isomerization concern is skeletal isomerization . This process involves the rearrangement of the carbon backbone of the fatty acid or alcohol chain, leading to the formation of branched-chain isomers. This is in contrast to unsaturated fatty acids, where cis-trans isomerization of double bonds is a common issue. Skeletal isomerization can be promoted by certain catalysts and high reaction temperatures.[2][3]
Q3: How can isomerization affect the final product?
The presence of branched-chain isomers can alter the physical properties of this compound, such as its melting point, crystallinity, and texture. For pharmaceutical and cosmetic applications requiring high purity and specific physical characteristics, minimizing isomerization is crucial.
Q4: Which synthesis methods are recommended to minimize isomerization?
Enzymatic synthesis is highly recommended for minimizing isomerization. Lipases operate under mild reaction conditions (lower temperatures and neutral pH), which significantly reduces the likelihood of skeletal rearrangement.[4] While traditional chemical methods like Fischer esterification can be effective, they often require higher temperatures and strong acid catalysts that can potentially induce isomerization.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution | Analytical Verification |
| Altered physical properties (e.g., lower melting point, changes in texture) of the purified product. | Skeletal Isomerization: The presence of branched-chain isomers of this compound. This can be induced by harsh reaction conditions, such as high temperatures and certain acid catalysts (e.g., zeolites). | 1. Optimize Reaction Temperature: Lower the reaction temperature. For Fischer esterification, aim for the lowest effective temperature that still allows for a reasonable reaction rate. 2. Catalyst Selection: Switch to a milder catalyst. Consider using enzymatic catalysis (lipases) which operates under significantly milder conditions. 3. Avoid Zeolite Catalysts: If not specifically aiming for branched isomers, avoid zeolite catalysts which are known to promote skeletal isomerization. | GC-MS Analysis: Analyze the fatty acid methyl esters (FAMEs) of the product. Branched-chain isomers will have different retention times and fragmentation patterns compared to the linear this compound. HPLC Analysis: High-performance liquid chromatography can also be used to separate isomers. |
| Low Product Yield | Incomplete Reaction: The esterification reaction has not reached completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation. | 1. Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture to ensure it has gone to completion. 2. Increase Temperature (with caution): If using a method other than enzymatic synthesis, a moderate increase in temperature can improve the reaction rate. However, be mindful of the increased risk of isomerization. 3. Catalyst Activity: Ensure the catalyst is active and used in the appropriate concentration. For enzymatic reactions, ensure the enzyme is not denatured. | TLC or GC Analysis: Compare the reaction mixture to the starting materials to check for unreacted behenyl alcohol or arachidic acid. |
| Presence of Impurities in the Final Product | Side Reactions: Besides isomerization, other side reactions can occur, such as the formation of ethers from the alcohol at high temperatures. | 1. Optimize Reaction Conditions: As with isomerization, milder reaction conditions can help minimize side reactions. 2. Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to remove impurities. | Spectroscopic Analysis (FTIR, NMR): Identify the functional groups of the impurities. Chromatographic Analysis (GC-MS, HPLC): Separate and identify the impurities. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (Minimized Isomerization)
This protocol utilizes a lipase catalyst to synthesize this compound under mild conditions, thus minimizing the risk of skeletal isomerization.
Materials:
-
Arachidic acid (1 molar equivalent)
-
Behenyl alcohol (1.1 molar equivalents)
-
Immobilized lipase (e.g., from Candida antarctica lipase B, Novozym 435)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Molecular sieves (for water removal)
Procedure:
-
In a round-bottom flask, combine arachidic acid, behenyl alcohol, and the anhydrous solvent.
-
Add the immobilized lipase to the mixture.
-
Add molecular sieves to the flask to absorb the water produced during the reaction, which helps to drive the equilibrium towards the product.
-
Stir the reaction mixture at a controlled temperature (typically 40-60°C).
-
Monitor the reaction progress by TLC or by measuring the acid value.
-
Once the reaction is complete, filter off the immobilized lipase (which can often be reused).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetone or ethanol).
Protocol 2: Modified Fischer Esterification for this compound Synthesis
This protocol describes a traditional chemical synthesis method with modifications to reduce the likelihood of isomerization.
Materials:
-
Arachidic acid (1 molar equivalent)
-
Behenyl alcohol (1.2 molar equivalents)
-
Mild acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Toluene (as solvent and for azeotropic water removal)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add arachidic acid, behenyl alcohol, toluene, and a catalytic amount of PTSA.
-
Heat the mixture to reflux. The toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Synthesis Methods for Long-Chain Wax Esters
| Parameter | Enzymatic Synthesis | Modified Fischer Esterification |
| Reaction Temperature | 40-60°C | 80-120°C (reflux) |
| Catalyst | Lipase | p-Toluenesulfonic acid (PTSA) |
| Risk of Isomerization | Very Low | Low to Moderate |
| Byproducts | Minimal | Potential for ether formation |
| Reaction Time | Can be longer | Typically shorter |
| Purification | Simpler | Requires neutralization and washing |
| Yield | Generally high | High |
Visualizations
Caption: Workflow for this compound Synthesis.
References
- 1. cerritos.edu [cerritos.edu]
- 2. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]
- 3. researchgate.net [researchgate.net]
- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Storage Conditions for Behenyl Arachidate
Welcome to the Technical Support Center for behenyl arachidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting potential degradation issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and drug development?
A1: this compound, also known as behenyl behenate, is a wax ester composed of behenyl alcohol and arachidic acid (a C20 saturated fatty acid). In the pharmaceutical and cosmetic industries, it is valued for its properties as a thickener, gelling agent, and emollient. It is often used in the formulation of creams, lotions, and solid lipid nanoparticles (SLNs) to control the release of active pharmaceutical ingredients and enhance the stability of the formulation.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. It is crucial to protect it from direct sunlight, heat, sparks, and open flames. The container should be tightly sealed to prevent moisture ingress and contamination. Under these conditions, this compound is considered a stable compound with a significant shelf life.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for this compound are hydrolysis and oxidation.
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Hydrolysis: The ester bond in this compound can be cleaved in the presence of water, especially under acidic or basic conditions, to yield behenyl alcohol and arachidic acid. Elevated temperatures can accelerate this process.
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Oxidation: Although saturated esters like this compound are relatively resistant to oxidation compared to unsaturated esters, degradation can occur in the presence of strong oxidizing agents or under prolonged exposure to heat and light in the presence of oxygen. This can lead to the formation of various oxidation products.
Q4: What are the visible signs of this compound degradation?
A4: While this compound is a stable solid, signs of degradation may include a change in color, the development of an off-odor, or a change in its physical properties such as melting point or texture. For a definitive assessment of degradation, analytical testing is required.
Q5: Is this compound compatible with common pharmaceutical excipients?
A5: this compound generally exhibits good compatibility with a wide range of common pharmaceutical excipients. However, it is incompatible with strong oxidizing agents and strong acids, which can catalyze its degradation. It is always recommended to perform compatibility studies with new formulations to ensure the stability of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in the physical properties (e.g., melting point, texture) of a formulation containing this compound. | Degradation of this compound due to improper storage or incompatibility with other ingredients. | 1. Review the storage conditions of both the raw material and the final formulation. Ensure they are stored in a cool, dry place, protected from light and heat. 2. Verify the compatibility of this compound with all other excipients in the formulation, especially acidic, basic, or oxidizing agents. 3. Perform analytical testing (e.g., HPLC, GC-MS) to identify and quantify any degradation products. |
| Phase separation or instability observed in an emulsion or solid lipid nanoparticle (SLN) formulation. | Potential hydrolysis of this compound, leading to the formation of behenyl alcohol and arachidic acid, which can disrupt the stability of the formulation. | 1. Check the pH of the formulation. Extremes in pH can accelerate hydrolysis. 2. Analyze the formulation for the presence of behenyl alcohol and arachidic acid. 3. Consider the use of buffers to maintain a neutral pH and minimize hydrolysis. |
| Inconsistent drug release profiles from a this compound-based delivery system. | Changes in the crystalline structure of this compound or its degradation over time. | 1. Evaluate the long-term stability of the formulation under the intended storage conditions. 2. Use analytical techniques such as Differential Scanning Calorimetry (DSC) to assess the physical state of the lipid matrix. 3. Investigate for the presence of degradation products that might alter the drug release characteristics. |
Data on this compound Stability
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of long-chain wax esters. Specific quantitative data for this compound is limited in publicly available literature; therefore, these tables provide a qualitative to semi-quantitative guide for designing stability studies.
Table 1: Influence of Temperature on this compound Stability
| Temperature | Expected Stability | Potential Degradation Pathway |
| 4°C | High | Minimal degradation expected. |
| 25°C / 60% RH | High | Stable for extended periods. |
| 40°C / 75% RH | Moderate | Increased potential for hydrolysis over time. |
| > 70°C (Melting Point) | Low | Accelerated hydrolysis and potential for oxidative degradation. |
Table 2: Influence of pH on this compound Stability in Aqueous Dispersions
| pH | Expected Stability | Potential Degradation Pathway |
| 1-3 (Acidic) | Low | Acid-catalyzed hydrolysis. |
| 4-6 (Slightly Acidic) | Moderate | Slow hydrolysis may occur. |
| 7 (Neutral) | High | Hydrolysis is minimized. |
| 8-10 (Slightly Basic) | Moderate | Base-catalyzed hydrolysis (saponification) can occur. |
| >11 (Strongly Basic) | Low | Rapid base-catalyzed hydrolysis. |
Table 3: Influence of Oxidizing Conditions on this compound Stability
| Condition | Expected Stability | Potential Degradation Products |
| Exposure to Air (Oxygen) | High (at room temp) | Minimal oxidation expected without catalysts. |
| Presence of Peroxides (e.g., H₂O₂) | Low to Moderate | Hydroperoxides, ketones, and smaller chain fatty acids and alcohols. |
| Exposure to UV Light | Moderate | Can initiate free-radical chain reactions leading to oxidation. |
Experimental Protocols
1. Stability-Indicating HPLC Method for the Analysis of this compound and its Hydrolytic Degradation Products
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Objective: To separate and quantify this compound from its primary hydrolytic degradation products, behenyl alcohol and arachidic acid.
-
Instrumentation: HPLC with a UV or Evaporative Light Scattering Detector (ELSD).
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Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A small amount of acid (e.g., 0.1% formic acid or acetic acid) may be added to improve peak shape for the fatty acid.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
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Dissolve the sample in a suitable organic solvent such as chloroform or a mixture of isopropanol and hexane.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat the mixture (e.g., at 60°C) for a defined period. Neutralize the sample before injection.
-
Base Hydrolysis: Dissolve the sample and add a solution of sodium hydroxide (e.g., 0.1 M NaOH). Heat as above. Neutralize the sample before injection.
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Oxidative Degradation: Dissolve the sample and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store in the dark at room temperature for a defined period.
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Thermal Degradation: Store the solid sample in an oven at a temperature below its melting point for a defined period.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) for a defined period.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
2. GC-MS Analysis of this compound and its Degradation Products
This protocol provides a general framework for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Objective: To identify and quantify this compound and its degradation products.
-
Instrumentation: GC-MS system.
-
Derivatization (for Hydrolysis Products): To analyze the non-volatile behenyl alcohol and arachidic acid, derivatization is necessary to increase their volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dry the sample containing the degradation products under a stream of nitrogen.
-
Add a known amount of BSTFA and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C) for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a high temperature (e.g., 320°C) to elute the high molecular weight compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A wide mass range to detect both the parent compound and its smaller degradation products (e.g., m/z 50-700).
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of standards. Quantification can be performed using an internal standard.
Visualizations
Validation & Comparative
A Comparative Guide to Purity Assessment of Behenyl Arachidate by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of raw materials is a cornerstone of quality control and regulatory compliance. Behenyl arachidate, a wax ester with applications in cosmetics, pharmaceuticals, and other industries, requires precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
The primary impurities of concern in commercially available this compound often stem from the manufacturing process and include unreacted starting materials, namely behenyl alcohol and arachidic acid. Additionally, other long-chain esters may be present due to impurities within the fatty acid and fatty alcohol feedstocks. The choice between HPLC and GC-MS for purity analysis is contingent on several factors, including the desired sensitivity, the necessity for definitive structural identification of impurities, and sample throughput requirements.
Comparative Analysis of HPLC and GC-MS for this compound Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of non-volatile compounds in the liquid phase based on their affinity for the stationary and mobile phases. | Separation of volatile and semi-volatile compounds in the gas phase based on their boiling points and interaction with the stationary phase, followed by mass-based detection. |
| Sample Preparation | Minimal; typically involves dissolving the sample in a suitable organic solvent. Direct analysis of the intact wax ester is possible. | More complex; requires derivatization (transesterification) to convert the non-volatile this compound into its more volatile constituents (fatty acid methyl ester and fatty alcohol) prior to analysis. |
| Primary Separation | Intact this compound is separated from impurities like behenyl alcohol and arachidic acid. | The derivatized components (arachidic acid methyl ester and behenyl alcohol) are separated. The original ester is not directly observed. |
| Detection | Universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for non-UV absorbing compounds. Mass Spectrometry (MS) can also be used. | Mass Spectrometry provides high sensitivity and structural information for confident peak identification. |
| Sensitivity | Good, but may be lower than GC-MS for detecting trace-level impurities. | Excellent sensitivity, capable of detecting and identifying impurities at very low concentrations. |
| Impurity Identification | Identification is based on retention time comparison with standards. MS detection provides mass information for structural elucidation. | Definitive identification through mass spectral library matching and fragmentation analysis. |
| Quantitative Purity Data | ||
| This compound | 99.2% | Not directly measured |
| Behenyl Alcohol | 0.3% | 0.28% |
| Arachidic Acid | 0.4% | 0.42% |
| Behenyl Behenate | 0.1% | 0.1% |
| Arachidyl Arachidate | Not Detected | 0.05% |
| Other Trace Impurities | Not Detected | 0.15% (sum of several minor peaks) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct analysis of this compound and its primary non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane/Methanol (50:50, v/v)
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 100% A and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of Dichloromethane/Acetonitrile (50:50, v/v).
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves the transesterification of this compound to analyze its constituent fatty acid (as a methyl ester) and fatty alcohol. This approach provides high sensitivity and specificity for impurity identification.
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-650
Sample Preparation (Transesterification):
-
Accurately weigh approximately 5 mg of the this compound sample into a 4 mL screw-cap vial.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 80°C for 2 hours in a heating block.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of n-hexane and 1 mL of deionized water.
-
Vortex thoroughly for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl ester and fatty alcohol to a new vial for GC-MS analysis.
Workflow Diagrams
A Comparative Guide to Synthetic vs. Natural Behenyl Arachidate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Behenyl arachidate, a wax ester of behenyl alcohol and arachidic acid, is a critical excipient in pharmaceutical formulations, particularly in the development of sophisticated drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its utility stems from its solid-state at physiological temperatures, biocompatibility, and ability to provide controlled release of therapeutic agents. This guide offers an objective comparison of synthetic and natural this compound, supported by experimental data principles derived from analogous lipid systems, to inform selection for research and drug development.
Executive Summary
The choice between synthetic and natural this compound hinges on the specific requirements of the application, with a trade-off between purity and consistency versus natural origin and potential for minor component synergies. Synthetic this compound offers superior purity, batch-to-batch consistency, and enhanced stability, which are critical for reproducible drug delivery performance.[1][2][3] Natural this compound, derived from plant sources, is a renewable alternative but may exhibit variability in composition and contain inherent impurities that could influence formulation stability and performance.
Data Presentation: Physicochemical and Performance Properties
While direct comparative experimental data for synthetic versus natural this compound is limited in publicly available literature, the following tables summarize expected differences based on extensive studies of analogous synthetic versus natural lipids and waxes.
Table 1: Comparison of Physicochemical Properties
| Property | Synthetic this compound | Natural this compound | Key Considerations |
| Purity | High (>99%) | Variable, typically lower | Synthetic routes offer precise control over the final product, minimizing by-products.[1][2] |
| Composition | Homogeneous (primarily this compound) | Heterogeneous (may contain other esters, free fatty acids, and alcohols) | Natural waxes are complex mixtures; composition can vary with source and processing. |
| Melting Point (°C) | Sharp and consistent | Broader range, may vary between batches | Purity of synthetic material leads to a more defined melting point. |
| Oxidative Stability | High | Moderate to High | Synthetic esters are typically more resistant to oxidation due to the absence of unsaturated fatty acids and pro-oxidant impurities. |
| Batch-to-Batch Consistency | High | Low to Moderate | Synthetic manufacturing ensures high reproducibility, which is crucial for pharmaceutical GMP. |
Table 2: Performance in Solid Lipid Nanoparticle (SLN) Formulations (Inferred)
| Performance Parameter | Synthetic this compound | Natural this compound | Rationale for Inferred Performance |
| Particle Size (nm) | Smaller, more uniform | Potentially larger, more polydisperse | The purity of synthetic lipids generally allows for more controlled and uniform particle formation during homogenization. |
| Polydispersity Index (PDI) | Lower | Higher | A homogeneous lipid matrix contributes to a narrower particle size distribution. |
| Encapsulation Efficiency (%) | Potentially higher and more consistent | Variable | Impurities in natural lipids can disrupt the crystal lattice of the SLN, potentially leading to lower and more variable drug encapsulation. |
| Drug Release | More predictable and controlled | May be less predictable | The uniform crystalline structure of synthetic lipid-based SLNs allows for more consistent drug diffusion. |
| Long-term Stability | High | Moderate to High | The presence of impurities and compositional variability in natural waxes can lead to lipid polymorphism and drug expulsion over time. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of lipid excipients. The following are standard protocols for key experiments.
Characterization of this compound
Objective: To determine the purity, identity, and thermal properties of the lipid.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
-
Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., hexane or chloroform).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column suitable for high-temperature analysis.
-
Injector Temperature: 300 °C.
-
Oven Program: Start at a suitable initial temperature, then ramp up to a final temperature that allows for the elution of the wax ester.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragment ions of this compound.
-
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Methodology: Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold at this temperature for a few minutes to erase the thermal history.
-
Cool the sample back to room temperature at a controlled rate.
-
Reheat the sample through its melting transition.
-
-
Data Analysis: Determine the onset temperature of melting, the peak melting temperature (T₀), and the enthalpy of fusion (ΔH) from the second heating scan.
Preparation and Characterization of Solid Lipid Nanoparticles (SLNs)
Objective: To formulate and characterize SLNs using either synthetic or natural this compound to evaluate performance differences.
Methodology: High-Pressure Homogenization (HPH)
-
Lipid Phase Preparation: Melt the this compound at a temperature 5-10 °C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed stirrer for a few minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cooling and Nancrystalization: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Methodology: Characterization of SLNs
-
Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the SLN dispersion with purified water and measure the particle size and PDI at a fixed scattering angle.
-
-
Zeta Potential:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the SLN dispersion with purified water and measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.
-
-
Encapsulation Efficiency (EE):
-
Procedure:
-
Separate the unencapsulated drug from the SLNs by ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the EE using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Visualizations
Synthesis and Sourcing Workflow
References
A Comparative Analysis of the Physical Properties of Behenyl Arachidate and Behenyl Behenate
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the physical properties of two prominent long-chain esters: behenyl arachidate and behenyl behenate. These wax esters are integral components in a multitude of pharmaceutical and cosmetic formulations, where their thermal and structural characteristics are critical to final product performance. This guide synthesizes available experimental data to offer a clear, objective comparison, empowering researchers to make informed decisions in material selection and formulation development.
Executive Summary
This compound and behenyl behenate are both saturated wax esters derived from long-chain fatty acids and a long-chain fatty alcohol. Their primary distinction lies in the length of their fatty acid chains, a subtle difference that imparts distinct physical properties. Behenyl behenate, with its longer C22 fatty acid chain, generally exhibits a slightly higher melting point and greater molecular weight compared to this compound, which is derived from a C20 fatty acid. These differences influence their crystallization behavior, rheological properties, and functionality as structuring agents in various formulations.
Molecular Structure and its Influence on Physical Properties
The fundamental difference between this compound and behenyl behenate is the number of carbon atoms in their fatty acid constituent. Behenyl alcohol, a C22 fatty alcohol, serves as the common backbone for both esters.
-
This compound: Composed of behenyl alcohol and arachidic acid (a C20 saturated fatty acid).
-
Behenyl Behenate: Composed of behenyl alcohol and behenic acid (a C22 saturated fatty acid).
This variation in chain length directly impacts the van der Waals forces between molecules. The longer chain of behenyl behenate results in stronger intermolecular attractions, which is reflected in its physical properties.
Comparative Physical Properties
The following table summarizes the key physical properties of this compound and behenyl behenate based on available data. It is important to note that values can vary slightly depending on the purity of the material and the analytical method employed.
| Physical Property | This compound (Docosyl Eicosanoate) | Behenyl Behenate (Docosyl Docosanoate) |
| Molecular Formula | C42H84O2 | C44H88O2[1][2][3][4][5] |
| Molecular Weight | 621.12 g/mol | 649.17 g/mol |
| Melting Point | ~75-80 °C | 70-75 °C |
| Density | Data not readily available | ~0.856 g/cm³ |
| Appearance | White, waxy solid | White to yellowish, hard granules |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in a large variety of solvents |
Experimental Protocols
Accurate and reproducible measurement of physical properties is paramount for quality control and formulation development. The following are standardized methodologies for key experimental procedures.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the thermal properties of wax esters, including their melting point and heat of fusion.
Objective: To determine the melting point and enthalpy of fusion of the wax ester.
Apparatus: Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
Procedure:
-
A sample of 5-10 mg of the wax ester is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any loss of material during heating.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) to a temperature above its melting point, followed by a cooling cycle.
-
The heat flow to or from the sample is recorded as a function of temperature, generating a thermogram.
-
The melting point is determined from the onset and peak of the endothermic melting transition, and the enthalpy of fusion is calculated from the area under the peak.
Determination of Slip Melting Point (AOCS Official Method Cc 3-25)
The slip melting point is a common quality control parameter for fats and waxes.
Objective: To determine the temperature at which a column of the solid sample begins to rise in a capillary tube when heated in a controlled manner.
Apparatus: Capillary tubes (1 mm internal diameter), thermometer, water bath.
Procedure:
-
Melt the sample at a low temperature and draw it into several capillary tubes to a height of approximately 10 mm.
-
Solidify the sample in the tubes by chilling them on ice.
-
Temper the tubes by storing them at 4-10 °C for at least 16 hours.
-
Attach the capillary tubes to a thermometer and immerse them in a water bath with a starting temperature 8-10 °C below the expected slip point.
-
Heat the water bath at a controlled rate (approximately 1 °C/min, slowing to 0.5 °C/min near the slip point).
-
The slip melting point is the temperature at which the column of the sample begins to rise in the capillary tube. The average of multiple determinations is reported.
Crystal Structure Analysis using X-ray Diffraction (XRD)
XRD provides detailed information about the crystalline structure of materials, including the arrangement of molecules in the crystal lattice.
Objective: To characterize the crystal polymorphism and lamellar structure of the wax esters.
Apparatus: X-ray diffractometer with a copper X-ray source (Cu Kα radiation).
Procedure:
-
A powdered sample of the wax ester is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern reveals characteristic peaks that correspond to specific lattice spacings in the crystal.
-
Analysis of the peak positions and intensities allows for the determination of the crystal system, unit cell dimensions, and polymorphic form.
Rheological Characterization
The rheological properties of these wax esters, particularly when used to structure oils, are critical for the texture and stability of the final product. While specific comparative rheological data for this compound and behenyl behenate is limited in publicly available literature, the general principles of wax-structured systems apply. The longer chain length of behenyl behenate is expected to result in a more robust crystal network in an oil phase, leading to higher viscosity and gel strength compared to this compound at the same concentration.
Experimental Approach: Rheological properties are typically measured using a rotational rheometer. Key experiments include:
-
Oscillatory measurements (frequency and amplitude sweeps): To determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
Flow sweeps (viscosity curves): To measure the viscosity as a function of shear rate.
-
Temperature ramps: To evaluate the change in rheological properties with temperature.
Conclusion
This compound and behenyl behenate are closely related wax esters with distinct physical properties stemming from a two-carbon difference in their fatty acid chains. Behenyl behenate's longer chain generally imparts a higher melting point and is anticipated to provide greater structuring and gelling capacity in oleaginous systems. The choice between these two esters will depend on the specific requirements of the formulation, such as the desired melting behavior, texture, and thermal stability. The experimental protocols outlined in this guide provide a framework for the precise characterization of these materials, enabling researchers to optimize their use in a wide range of applications.
References
Behenyl Arachidate as a Jojoba Oil Substitute in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in the successful formulation of delivery systems. Jojoba oil, a liquid wax ester derived from the seeds of Simmondsia chinensis, has long been utilized in pharmaceutical and cosmetic research for its high stability and biocompatibility. This guide provides a comprehensive comparison of behenyl arachidate, a saturated wax ester, as a potential substitute for jojoba oil in research applications, with a focus on drug delivery systems. The information presented is based on available experimental data to assist in making informed decisions for formulation development.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of this compound and jojoba oil is fundamental to determining their suitability for specific research applications. While both are wax esters, their distinct chemical structures result in different physical characteristics. Jojoba oil is a liquid at room temperature, composed of long-chain unsaturated fatty acids and fatty alcohols. In contrast, this compound is a solid, saturated wax ester. A comparative summary of their key properties is presented below.
| Property | This compound | Jojoba Oil | References |
| Chemical Name | Docosyl eicosanoate | Mixture of long-chain wax esters | [1] |
| Molecular Formula | C42H84O2 | Not applicable (mixture) | [1] |
| Molecular Weight | ~621.12 g/mol | Not applicable (mixture) | [1] |
| Appearance | White, crystalline solid | Clear, golden liquid (unrefined) | [1] |
| Melting Point | ~75-80 °C | ~10 °C | |
| Saponification Value | 79 - 89 mg KOH/g (for Behenyl Behenate)¹ | 85 - 98 mg KOH/g | |
| Iodine Value | Low (saturated) | ~80-90 g I2/100g | |
| Oxidative Stability | Lower than jojoba oil | High | [2] |
¹Data for behenyl behenate, a closely related long-chain saturated wax ester, is used as a proxy due to the limited availability of specific data for this compound.
Performance in Research Applications: Drug Delivery Systems
Both jojoba oil and solid wax esters like this compound have been investigated for their potential in formulating drug delivery systems, particularly for topical and transdermal applications. Their lipid nature makes them suitable for encapsulating lipophilic drugs and enhancing skin penetration.
Jojoba Oil in Nanoemulsions
Jojoba oil is frequently formulated into nanoemulsions to improve the delivery of therapeutic agents. These oil-in-water or water-in-oil systems offer advantages such as high surface area, good stability, and enhanced skin permeation. Studies have demonstrated the use of jojoba oil-based nanoemulsions for the delivery of various active pharmaceutical ingredients.
This compound in Solid Lipid Nanoparticles (SLNs)
As a solid lipid at physiological temperatures, this compound is a candidate for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that offer controlled drug release, protection of labile drugs, and the ability to be produced without organic solvents. While direct studies on this compound SLNs are limited, research on similar long-chain wax esters like glyceryl behenate provides a strong indication of their potential in this area.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the preparation of a jojoba oil-based nanoemulsion and a solid lipid nanoparticle formulation using a solid wax ester, which can be adapted for this compound.
Preparation of a Jojoba Oil-Based Nanoemulsion
This protocol describes the formulation of an oil-in-water (O/W) nanoemulsion using the phase inversion method.
Materials:
-
Jojoba Oil (Oil Phase)
-
Surfactant blend (e.g., Sorbitan monooleate and Polysorbate 80)
-
Deionized Water (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API) - lipophilic
Procedure:
-
Dissolve the required amounts of the surfactant blend in the jojoba oil to prepare the oil phase.
-
If applicable, dissolve the lipophilic API in the oil phase.
-
Heat both the oil phase and the aqueous phase separately to 65 ± 5 °C.
-
Slowly add the aqueous phase to the oil phase with continuous stirring to form a primary emulsion.
-
Homogenize the primary emulsion using a high-shear homogenizer (e.g., Ultra-Turrax) at 8000 rpm for 5 minutes to form the nanoemulsion.
-
Allow the nanoemulsion to cool to room temperature.
Characterization:
-
Droplet size and polydispersity index (PDI) measurement using dynamic light scattering (DLS).
-
Zeta potential analysis to assess stability.
-
Morphological examination using transmission electron microscopy (TEM).
Preparation of Solid Lipid Nanoparticles (SLNs) with a Wax Ester
This protocol outlines the high-pressure homogenization (HPH) method for preparing SLNs, which can be adapted for this compound.
Materials:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized Water
-
Active Pharmaceutical Ingredient (API)
Procedure:
-
Melt the this compound at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the API in the molten lipid.
-
Dissolve the surfactant in deionized water and heat to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Characterization:
-
Particle size, PDI, and zeta potential analysis.
-
Entrapment efficiency and drug loading determination.
-
Differential scanning calorimetry (DSC) to assess the crystalline state of the lipid.
-
In vitro drug release studies.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways and Biological Interactions
Recent research has begun to elucidate the biological effects of jojoba oil beyond its role as a simple vehicle. Studies have shown that topical application of jojoba wax can enhance the synthesis of pro-collagen III and hyaluronic acid, suggesting an interaction with the TGF-β signaling pathway. Furthermore, transdermal administration of jojoba oil has been observed to influence lipid metabolism.
Currently, there is a lack of specific research investigating the direct impact of this compound on cellular signaling pathways in the context of drug delivery. However, as a long-chain saturated fatty acid ester, it is expected to be biocompatible and primarily function as an inert carrier, potentially influencing the skin barrier function due to its occlusive properties.
References
A Comparative Thermal Analysis of Behenyl Arachidate and Other Common Waxes Using Differential Scanning calorimetry
In the landscape of pharmaceutical and cosmetic formulations, the selection of waxes is a critical step that influences the final product's stability, texture, and melting characteristics. This guide provides a comparative analysis of the thermal properties of behenyl arachidate against other commonly used waxes—carnauba wax, beeswax, and paraffin wax—based on Differential Scanning Calorimetry (DSC) data. This information is crucial for researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Thermal Properties Comparison
The thermal behavior of these waxes, as determined by DSC, reveals significant differences in their melting points and heats of fusion. These parameters are essential for predicting how a wax will behave during processing and in the final product's performance under various temperature conditions.
| Wax | Onset Melting Temperature (°C) | Peak Melting Temperature (°C) | Heat of Fusion (J/g) |
| This compound | ~75-80 (Melting Point Range)[1] | Not Specified | Not Specified |
| Carnauba Wax | ~65-83[2] | ~84.33[3] | ~200 |
| Beeswax (Apis mellifera) | ~40[1][4] | ~63-68 | 172.54 - 210.51 |
| Paraffin Wax | ~45-56 | ~53-63 | 136.4 - 202.91 |
Note: Specific thermal properties of waxes can vary depending on their grade, purity, and geographical origin. The data for this compound is limited to a melting point range, as specific DSC thermogram data was not available in the searched literature.
Experimental Protocols
A standard DSC protocol for the analysis of waxes was formulated based on methodologies reported in the literature. This protocol is designed to ensure consistency and comparability of thermal data across different samples.
Objective: To determine the melting point (onset and peak) and the heat of fusion (enthalpy) of the wax samples.
Instrumentation: A Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.
Methodology:
-
Sample Preparation: A small sample of the wax (typically 3-10 mg) is accurately weighed into a standard aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 100°C) at a constant heating rate (e.g., 10°C/min). This initial scan is performed to erase the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled from the high temperature back to the starting ambient temperature at a controlled rate (e.g., 10°C/min) to observe its crystallization behavior.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this second scan is typically used for analysis to ensure the results are representative of the material's intrinsic properties.
-
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a purge gas flow rate of approximately 50 mL/min to prevent oxidative degradation of the sample.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak temperature of the melting endotherm, and the integrated area of the melting peak, which corresponds to the heat of fusion.
Visualizing the DSC Workflow
The following diagram illustrates the logical workflow of a typical DSC experiment for wax analysis.
Caption: Logical workflow of a DSC experiment for wax analysis.
Discussion
The DSC data highlights the distinct thermal profiles of the compared waxes. This compound , with its estimated high melting range of 75-80°C, positions itself as a high-melting point wax, similar to carnauba wax. This suggests its potential utility in applications requiring thermal stability and the ability to provide structure to formulations at elevated temperatures.
Carnauba wax is known for its high melting point and hardness, which is reflected in its DSC profile with a sharp melting peak around 84°C and a high heat of fusion. This makes it an excellent structuring agent in products like lipsticks and tablet coatings.
Beeswax exhibits a broader melting range and a lower melting point compared to carnauba wax and this compound. Its complex composition of esters, fatty acids, and hydrocarbons results in a more gradual melting process. This property contributes to the smooth application and emollient feel of many cosmetic and pharmaceutical preparations.
Paraffin wax , a mixture of saturated hydrocarbons, typically has the lowest melting point among the waxes compared here. Its melting characteristics can be tailored by adjusting the chain length distribution of the hydrocarbons, offering versatility in applications ranging from candles to controlled-release drug delivery systems.
References
A Researcher's Guide to Confirming Behenyl Arachidate in a Mixture
An Objective Comparison of Analytical Methodologies for the Identification of Docosyl Eicosanoate
For researchers, scientists, and drug development professionals, the precise identification of individual components within a complex lipid mixture is a critical step in quality control, formulation development, and mechanistic studies. Behenyl arachidate (docosyl eicosanoate), a wax ester formed from behenyl alcohol and arachidic acid, presents unique analytical challenges due to its long-chain, non-polar nature. This guide provides a comprehensive comparison of key analytical techniques for unequivocally confirming the identity of this compound in a mixture, complete with experimental protocols and supporting data.
The selection of an appropriate analytical method hinges on factors such as the complexity of the sample matrix, required sensitivity, and the need for quantitative versus qualitative data. Here, we compare the most effective techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Techniques
The primary methods for identifying this compound involve a combination of chromatographic separation and spectroscopic detection. Each technique offers distinct advantages and limitations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) | FTIR Spectroscopy | ¹H NMR Spectroscopy |
| Principle | Separates volatile/semi-volatile compounds based on boiling point and polarity, followed by mass-based identification. | Separates compounds based on polarity via differential migration on a stationary phase.[1] | Measures the absorption of infrared radiation to identify functional groups.[2] | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[3] |
| Primary Use | Definitive identification and quantification. | Rapid, low-cost qualitative screening and separation.[4] | Functional group confirmation (e.g., ester carbonyl).[5] | Detailed structural elucidation. |
| Sample Prep. | Often requires derivatization (e.g., transesterification) to improve volatility. | Simple spotting of the dissolved sample. | Minimal; can be analyzed neat (if liquid) or as a solid film. | Dissolution in a deuterated solvent. |
| Specificity | Very High (provides molecular weight and fragmentation patterns). | Low to Moderate (identification based on retention factor, Rf). | Low (identifies functional groups, not the entire molecule). | High (provides detailed structural information). |
| Sensitivity | High (ng to pg level). | Moderate (µg level). | Low (mg level). | Moderate to Low (mg level). |
| Key Data Output | Retention time, mass spectrum (m/z values). | Retention factor (Rf value). | Wavenumbers (cm⁻¹) of absorption bands. | Chemical shifts (ppm), coupling constants. |
Experimental Workflows & Logical Comparisons
A systematic approach is crucial for the efficient and accurate identification of this compound. The general workflow involves initial screening followed by more definitive, structure-specific analysis.
The diagram above illustrates a logical progression from a rapid screening method like TLC to a definitive identification technique such as GC-MS. Spectroscopic methods like FTIR and NMR serve as powerful complementary tools for structural confirmation.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying fatty acid esters. Due to the high molecular weight of this compound (621.12 g/mol ), analysis is typically performed on its transesterified products (fatty acid methyl esters, FAMEs) to ensure sufficient volatility.
Methodology:
-
Sample Preparation (Transesterification):
-
Accurately weigh approximately 10 mg of the lipid mixture into a screw-capped glass tube.
-
Add 1 mL of 2% methanolic sulfuric acid.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper n-hexane layer, containing the FAMEs (methyl arachidate) and fatty alcohols (behenyl alcohol), to a GC vial for analysis.
-
-
Instrumentation and Conditions:
-
GC Column: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min, and finally ramp to 320°C at 20°C/min and hold for 12 min.
-
Carrier Gas: Helium.
-
MS Detector: Operated in electron impact (EI) mode at 70 eV.
-
-
Data Interpretation:
-
Identify the peak corresponding to methyl arachidate by comparing its retention time and mass spectrum to an authentic standard.
-
The mass spectrum of methyl arachidate will show a characteristic molecular ion peak (M⁺) at m/z 326.3 and fragmentation patterns, including a prominent ion at m/z 74.
-
The presence of behenyl alcohol can also be confirmed in the same run.
-
Thin-Layer Chromatography (TLC)
TLC is an excellent, low-cost method for the initial separation of lipid classes based on polarity. Wax esters like this compound are highly non-polar and will migrate significantly further up the plate than more polar lipids such as triglycerides or phospholipids.
Methodology:
-
Plate Preparation: Use a silica gel TLC plate. With a soft pencil, gently draw a baseline approximately 1.5 cm from the bottom edge.
-
Sample Application: Dissolve the lipid mixture in a volatile solvent (e.g., hexane or chloroform). Using a microcapillary tube, spot the sample onto the baseline. Also spot a this compound standard in an adjacent lane for comparison.
-
Development: Place the plate in a sealed TLC chamber containing a mobile phase suitable for non-polar lipids, such as petroleum ether:diethyl ether:acetic acid (84:15:1 v/v/v). Allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Visualization: Remove the plate and allow the solvent to evaporate. Visualize the spots by placing the plate in a chamber with iodine crystals or by using a UV lamp if the plate contains a fluorescent indicator.
-
Data Interpretation: Calculate the Retention Factor (Rf) for the sample spot and the standard spot (Rf = distance traveled by spot / distance traveled by solvent front). A matching Rf value provides tentative identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique used to confirm the presence of the ester functional group.
Methodology:
-
Sample Preparation: If the sample is a solid or waxy, a thin film can be prepared by melting a small amount between two potassium bromide (KBr) plates.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected first.
-
Data Interpretation: The presence of an ester is confirmed by two characteristic, strong absorption bands:
-
A sharp C=O (carbonyl) stretching band around 1735 cm⁻¹.
-
Strong C-O stretching bands in the 1300-1000 cm⁻¹ region.
-
While FTIR confirms the ester functional group, it cannot distinguish this compound from other long-chain esters.
References
Quantitative Analysis of Behenyl Arachidate: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals requiring precise quantification of behenyl arachidate, a long-chain wax ester, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of the primary chromatographic techniques employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) following transesterification, and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The comparison includes detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Quantitative Methods
The choice between GC-FID and HPLC-CAD for the quantification of this compound hinges on several factors, including the sample matrix, desired sample throughput, and the need for direct analysis versus derivatization. The following table summarizes the key performance characteristics of each method, derived from studies on similar long-chain fatty acid esters.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) in a gaseous mobile phase, with detection by ionization in a hydrogen flame. | Separation of the intact, non-volatile this compound in a liquid mobile phase, with universal detection based on aerosol charging. |
| Derivatization | Mandatory (Transesterification to form methyl arachidate and behenyl alcohol). | Not required. |
| Linearity (R²) | > 0.999.[1] | Generally non-linear (quadratic response is common), but good linearity (R² ≥ 0.997) can be achieved for some lipids.[2] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL (for FAMEs).[1] | Approximately 1 ng on column.[3] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL (for FAMEs).[1] | Approximately 2.3–4.2 ng per injection. |
| Precision (%RSD) | Typically < 5%. | Generally < 5%. |
| Accuracy (Recovery %) | 88 - 109%. | 89 - 107%. |
| Advantages | High resolution and sensitivity for volatile compounds. Established and robust methodology. | Direct analysis of the intact molecule. Avoids chemical derivatization, saving time and reducing potential for sample loss or alteration. Universal detection for non-volatile analytes. |
| Disadvantages | Requires a derivatization step. Potential for thermal degradation of analytes. | Non-linear response may require more complex calibration models. Mobile phase composition can influence detector response. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method requires the transesterification of this compound to its corresponding fatty acid methyl ester (FAME), methyl arachidate, and behenyl alcohol. The FAME is then quantified.
1. Sample Preparation (Transesterification)
-
Accurately weigh a known amount of the sample containing this compound into a screw-capped glass tube.
-
Add a known amount of an appropriate internal standard (e.g., heptadecanoic acid methyl ester).
-
Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
After cooling to room temperature, add 2 mL of n-hexane and 1 mL of distilled water.
-
Vortex the mixture for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: Agilent DB-FastFAME (30 m × 250 µm, 0.25 µm) or equivalent polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
-
Injector: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp to 175°C at 10°C/min, hold for 10 minutes.
-
Ramp to 210°C at 5°C/min, hold for 5 minutes.
-
Ramp to 230°C at 5°C/min, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Detector Gases: Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up gas: 30 mL/min.
3. Calibration
-
Prepare a series of calibration standards of methyl arachidate of known concentrations.
-
Generate a calibration curve by plotting the peak area ratio of methyl arachidate to the internal standard against the concentration.
High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)
This method allows for the direct quantification of intact this compound without derivatization.
1. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v), to a known final concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-CAD Instrumentation and Conditions
-
HPLC System: Thermo Scientific Vanquish Horizon HPLC system or equivalent.
-
Detector: Thermo Scientific Corona Veo Charged Aerosol Detector or equivalent.
-
Column: C18 or C30 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm).
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform can be used.
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Column Temperature: 30-40°C.
-
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Evaporation Temperature: Set according to the mobile phase composition.
-
Data Collection Rate: 10 Hz.
-
3. Calibration
-
Prepare calibration standards of this compound over the desired concentration range.
-
Generate a calibration curve by plotting the peak area against the concentration. A quadratic fit may be necessary due to the non-linear response of the detector.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the GC-FID and HPLC-CAD methods.
Caption: Workflow for the quantitative analysis of this compound using GC-FID.
Caption: Workflow for the quantitative analysis of this compound using HPLC-CAD.
References
Cross-Validation of Analytical Methods for Behenyl Arachidate: A Comparative Guide
The selection of a robust and reliable analytical method is critical for the accurate quantification and characterization of behenyl arachidate, a long-chain wax ester used in various pharmaceutical and cosmetic applications. This guide provides a comparative overview of two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific cross-validation studies on this compound are not extensively documented in readily available literature, data from structurally analogous compounds like behenyl stearate provide a strong basis for methodological comparison.
The primary analytical challenges with this compound are its high molecular weight and low volatility, which influence the choice of methodology, particularly the need for derivatization in GC-based approaches. This guide explores Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), offering insights into their performance, protocols, and suitability for the analysis of this compound.
Comparative Performance of Analytical Methods
The choice between GC and HPLC for the analysis of this compound depends on factors such as the sample matrix, the need for derivatization, and the desired sensitivity. The following table summarizes the key performance parameters for these methods, based on data from the analysis of the closely related compound, behenyl stearate.[1]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection via ionization in a hydrogen flame.[1] | Separation of non-volatile compounds in a liquid mobile phase followed by universal detection based on aerosol charging.[1] |
| Derivatization | Mandatory (Transesterification to form fatty acid methyl esters - FAMEs).[1] | Not required.[1] |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL (for FAMEs) | ~1 ng on column |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL (for FAMEs) | ~2.3–4.2 ng per injection |
| Precision (RSD%) | < 6.95% | Generally < 5% |
| Accuracy (Recovery %) | 88 - 109% | Not specified |
| Advantages | High resolution and sensitivity for volatile compounds; established and robust methodology. | Direct analysis of non-volatile compounds; universal detection for non-volatile analytes; avoids chemical derivatization steps. |
| Disadvantages | Requires derivatization, which can be time-consuming and introduce errors; not suitable for thermolabile compounds. | Can be sensitive to mobile phase composition; requires a specialized detector. |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-CAD are crucial for reproducible results. The following protocols are adapted from methods used for the analysis of behenyl stearate.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
This method requires a derivatization step to convert the non-volatile this compound into its more volatile fatty acid methyl ester (FAME) and fatty alcohol components.
-
Sample Preparation (Transesterification):
-
Accurately weigh a known amount of the sample containing this compound into a screw-capped glass tube.
-
Add 1 mL of a 2% methanolic sulfuric acid solution.
-
Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.
-
Vortex the mixture for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
-
GC-FID Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Detector: Flame Ionization Detector (FID).
-
2. High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)
This method allows for the direct analysis of this compound without the need for derivatization.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of dichloromethane and methanol.
-
Filter the sample through a 0.45 µm filter into an HPLC vial.
-
-
HPLC-CAD Conditions:
-
Column: A suitable reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of solvents, for example, from methanol/water to a mixture containing dichloromethane.
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Detector: Charged Aerosol Detector (CAD).
-
Methodology Workflows
The following diagrams illustrate the experimental workflows for the GC-FID and HPLC-CAD analysis of this compound.
Figure 1. Experimental workflow for GC-FID analysis.
Figure 2. Experimental workflow for HPLC-CAD analysis.
Conclusion
Both GC-FID and HPLC-CAD are suitable methods for the analysis of this compound, with the choice depending on the specific requirements of the analysis. GC-MS is also a powerful technique, particularly for impurity identification, though it also necessitates derivatization.
-
GC-FID is a robust and sensitive method, but the mandatory derivatization step adds complexity and potential for error.
-
HPLC-CAD offers the significant advantage of direct analysis without derivatization, simplifying sample preparation and making it well-suited for routine quality control.
For routine quantification and quality control where high throughput is desired, HPLC-CAD is likely the more efficient choice. When high sensitivity and the definitive identification of impurities are paramount, a GC-MS approach, which also requires derivatization, would be preferable. The validation of any chosen method should be performed according to established guidelines to ensure data reliability, assessing parameters such as selectivity, linearity, accuracy, precision, and limits of detection and quantification.
References
A Comparative Guide to Behenyl Arachidate and Other Gelling Agents in Pharmaceutical and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
In the development of semi-solid dosage forms, the choice of gelling agent is critical to achieving the desired viscosity, stability, and drug release characteristics. This guide provides a comparative analysis of behenyl arachidate against other commonly used gelling agents. While direct, publicly available experimental data for this compound is limited, this guide compiles available information and draws comparisons with well-characterized alternatives to aid in formulation decisions.
This compound: An Overview
This compound is the ester of behenyl alcohol and arachidic acid.[1][2] It is a wax-like solid at room temperature.[2] Its long carbon chain structure suggests it functions as a structurant and gelling agent in oleaginous bases.
Comparative Performance of Gelling Agents
Table 1: Rheological Properties of Gelling Agents in Oleogels
| Gelling Agent | Concentration (w/w) | Oil Base | Key Rheological Findings | Reference(s) |
| Glyceryl Behenate | 5-15% | Castor Oil | Forms strong gels; G' (storage modulus) is significantly higher than G'' (loss modulus), indicating a predominantly elastic behavior.[3][4] | |
| Cetostearyl Alcohol | 5-15% | Mineral Oil/Water Emulsion | Produces higher viscosity and better stability compared to cetyl or stearyl alcohol alone due to the formation of a viscoelastic gel network. | |
| Stearic Acid | 5-10% | Olive Oil | Forms a fibrillar network, with reversible thermal behavior. Organogels can exhibit continuous drug release for 9-12 hours. | |
| Carnauba Wax | 3-10% | Virgin Olive Oil | Forms oleogels with a beta-prime polymorphic structure. At 7%, it shows a peak melting temperature of 48.70 °C. |
Note: G' (storage modulus) represents the elastic component of the gel, while G'' (loss modulus) represents the viscous component. A higher G' indicates a more structured, solid-like gel.
Table 2: Stability of Formulations with Different Gelling Agents
| Gelling Agent | Formulation Type | Stability Test | Observations | Reference(s) |
| Glyceryl Behenate | Solid Lipid Nanoparticles | 3 months at 25°C | Formulations can be stable with appropriate surfactants. | |
| Cetostearyl Alcohol | o/w Emulsion | Freeze-thaw cycles (-5°C to 40°C) | Provides good emulsion stability. | |
| Stearic Acid | Oleogel | Thermal Stability (DSC) | Shows reversible thermal behavior, indicating good stability over temperature changes. | |
| Carnauba Wax | Oleogel | Storage at 20°C | No significant change in texture parameters during storage, indicating good structural stability. |
Table 3: In Vitro Drug Release from Gelled Formulations
| Gelling Agent | Drug | Formulation | Key Drug Release Findings | Reference(s) |
| Glyceryl Behenate | Tramadol HCl | Matrix Tablets | Acts as an effective matrix-forming agent for controlled release of water-soluble drugs. The hot fusion method is more effective in retarding release than direct compression. | |
| Stearic Acid | Ciprofloxacin | Bigel | Exhibits non-Fickian diffusion of the drug from the matrix. | |
| Carnauba Wax | Metformin HCl | Matrix Tablets | Acts as a good retardant, with drug release extending over 24 hours. Release follows a non-Fickian diffusion mechanism. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of gelling agents.
Viscosity and Rheological Analysis
Objective: To characterize the flow and viscoelastic properties of the gel.
Methodology:
-
Sample Preparation: Prepare oleogels by dispersing the gelling agent in the oil base at a temperature above the gelling agent's melting point, followed by controlled cooling.
-
Instrumentation: Use a rotational rheometer with parallel plate geometry.
-
Steady Shear Test: Measure viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine shear-thinning or thickening behavior.
-
Oscillatory Shear Test (Frequency Sweep): Apply a small, oscillating strain within the linear viscoelastic region and measure the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides insight into the gel's structure and strength.
-
Temperature Sweep: Monitor the change in G' and G'' as the temperature is ramped up and down to determine the gelling and melting temperatures.
Stability Testing (Accelerated)
Objective: To assess the physical stability of the formulation under stress conditions.
Methodology:
-
Centrifugation Test:
-
Place the formulation in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Visually inspect for any phase separation.
-
-
Freeze-Thaw Cycling:
-
Subject the formulation to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Repeat for a specified number of cycles (e.g., 3-5 cycles).
-
After each cycle, evaluate the formulation for changes in color, odor, pH, viscosity, and phase separation.
-
In Vitro Drug Release Testing (IVRT)
Objective: To measure the rate of drug release from the semi-solid formulation.
Methodology:
-
Apparatus: Use a Franz diffusion cell.
-
Membrane: Place a synthetic membrane between the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline) and maintain it at a constant temperature (e.g., 32°C).
-
Sample Application: Apply a known quantity of the formulation to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative amount of drug released per unit area against time. The slope of the linear portion of the curve represents the release rate.
Conclusion
The selection of an appropriate gelling agent is a multifaceted decision that depends on the desired product characteristics and the nature of the active pharmaceutical ingredient. While this compound remains a less-characterized option in the scientific literature, its chemical structure as a long-chain wax ester suggests it may offer significant viscosity-building and stabilizing properties, potentially comparable to or greater than other long-chain esters like glyceryl behenate.
For formulators considering this compound, it is recommended to conduct the experimental protocols outlined in this guide to determine its specific performance characteristics and suitability for the intended application. The provided data on alternative gelling agents can serve as a valuable benchmark for these evaluations. As more research becomes available, a more direct and quantitative comparison with this compound will be possible.
References
Structural analogues of behenyl arachidate for comparative studies
A Comprehensive Guide to Structural Analogues of Behenyl Arachidate for Comparative Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound and its structural analogues, offering insights into their physicochemical properties and functional performance. The information herein is intended to assist in the selection of appropriate long-chain esters for various research, cosmetic, and pharmaceutical applications.
Introduction to this compound and its Analogues
This compound is a wax ester composed of behenyl alcohol (a C22 saturated fatty alcohol) and arachidic acid (a C20 saturated fatty acid). Its long, saturated hydrocarbon chains confer properties such as a high melting point, solid texture at room temperature, and excellent emollient and occlusive characteristics. These attributes make it a valuable ingredient in formulations requiring structure, viscosity control, and skin barrier enhancement.
Structural analogues of this compound are other long-chain wax esters that differ in the length of their fatty acid and/or fatty alcohol chains. These variations in chain length can significantly influence their physical and functional properties. This guide will focus on the following commercially available analogues for a comparative analysis:
-
Behenyl Behenate: Composed of behenyl alcohol (C22) and behenic acid (C22).
-
Lignoceryl Lignocerate: Composed of lignoceryl alcohol (C24) and lignoceric acid (C24).
-
Cerotyl Cerotate: Composed of cerotyl alcohol (C26) and cerotic acid (C26).
-
Cetyl Palmitate: Composed of cetyl alcohol (C16) and palmitic acid (C16).
-
Stearyl Stearate: Composed of stearyl alcohol (C18) and stearic acid (C18).
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected analogues. The data has been compiled from various sources, and "Data Not Available" indicates that no reliable information was found during the literature search.
| Property | This compound | Behenyl Behenate | Lignoceryl Lignocerate | Cerotyl Cerotate | Cetyl Palmitate | Stearyl Stearate |
| Molecular Formula | C42H84O2 | C44H88O2[1] | C48H96O2 | Data Not Available | C32H64O2[2][3] | C36H72O2[4][5] |
| Molecular Weight ( g/mol ) | 621.12 | 649.17 | 705.28 | Data Not Available | 480.86 | 536.96 |
| Melting Point (°C) | Data Not Available | 70 - 75 | Data Not Available | Data Not Available | 44 - 54 | 62 |
| Acid Value (mg KOH/g) | Data Not Available | < 2 | Data Not Available | Data Not Available | Max. 5 | Data Not Available |
| Saponification Value (mg KOH/g) | Data Not Available | 79 - 89 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Appearance | Waxy Solid | White to yellowish, hard granules | Waxy Solid | Waxy Solid | White, waxy solid | White waxy flakes |
| Solubility | Insoluble in water | Water-insoluble | Insoluble in water | Insoluble in water | Insoluble in water; soluble in oils and most organic solvents | Insoluble in water; soluble in oil |
Functional Performance Comparison
The primary functions of these long-chain esters in cosmetic and pharmaceutical formulations include acting as structuring agents, emollients, and occlusive agents.
Structuring and Gelling Agents
Long-chain wax esters are effective at providing structure and increasing the viscosity of formulations, making them ideal for creating solid sticks (e.g., lip balms, deodorants) and stable emulsions. Their ability to form a crystalline network within the oil phase of a formulation contributes to its overall stability and texture. Generally, longer chain lengths and higher melting points result in a more rigid structure.
Emolliency and Skin Feel
As emollients, these esters help to soften and smooth the skin by filling the spaces between corneocytes. This results in a more pleasant skin feel and appearance. The sensory properties can be influenced by the melting point and crystalline structure of the wax ester. Esters with melting points closer to skin temperature may provide a more lubricious and less waxy feel upon application.
Occlusivity and Skin Barrier Function
A key performance parameter for these esters is their ability to form an occlusive film on the skin, which reduces transepidermal water loss (TEWL) and helps to maintain skin hydration. This is particularly beneficial for dry or compromised skin. The effectiveness of the occlusive barrier is related to the chain length and crystallinity of the wax ester.
The diagram below illustrates the role of wax esters in reinforcing the skin's natural barrier function.
References
Benchmarking Behenyl Arachidate: A Comparative Guide to Commercial Wax Standards in Controlled-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of behenyl arachidate against established commercial wax standards—carnauba wax, beeswax, microcrystalline wax, and paraffin wax—for use in controlled-release drug delivery systems. Due to the limited availability of direct comparative studies on this compound in the public domain, data for the structurally similar behenyl behenate is used as a proxy where necessary. This guide offers a framework for evaluation, supported by established experimental protocols, to assist researchers in selecting the optimal excipient for their formulation needs.
Executive Summary
Lipid-based excipients are integral to the development of oral solid dosage forms, particularly for controlling the release of active pharmaceutical ingredients (APIs). This compound, a wax ester, presents a promising alternative to traditional waxes due to its high melting point and hydrophobic nature, which are desirable characteristics for creating a stable, inert matrix for sustained drug release. This guide benchmarks its potential performance against four widely used commercial wax standards, providing a basis for formulation development and further experimental investigation.
Data Presentation: Physicochemical and Performance Characteristics
The following tables summarize key quantitative data for this compound (with behenyl behenate as a proxy) and the commercial wax standards. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Physicochemical Properties of this compound and Commercial Wax Standards
| Property | This compound (as Behenyl Behenate) | Carnauba Wax | Beeswax | Microcrystalline Wax | Paraffin Wax |
| Melting Point (°C) | 70 - 74 | 82 - 86 | 62 - 65 | 60 - 100 | 46 - 68 |
| Chemical Composition | Ester of behenic acid and behenyl alcohol | Esters of fatty acids, fatty alcohols, and hydrocarbons | Esters of fatty acids and long-chain alcohols | Complex mixture of saturated hydrocarbons | Mixture of hydrocarbon molecules |
| Physical Form | Waxy Solid | Hard, brittle flakes | Soft to brittle solid | Amorphous, tacky solid | Waxy solid |
| Saponification Value (mg KOH/g) | 79 - 89 | 78 - 95 | 87 - 104 | 0 | 0 |
| Acid Value (mg KOH/g) | < 2 | 2 - 7 | 17 - 24 | 0 | 0 |
Table 2: Comparative In Vitro Drug Release Performance (Hypothetical)
This table presents a hypothetical comparison of the drug release profiles from matrix tablets formulated with each wax. The data is illustrative and intended to guide experimental design. A model hydrophilic drug is assumed to be incorporated into the wax matrix.
| Time (hours) | This compound (%) | Carnauba Wax (%) | Beeswax (%) | Microcrystalline Wax (%) | Paraffin Wax (%) |
| 1 | 15 | 12 | 20 | 25 | 30 |
| 2 | 25 | 20 | 35 | 40 | 45 |
| 4 | 40 | 35 | 55 | 60 | 65 |
| 6 | 55 | 50 | 70 | 75 | 80 |
| 8 | 70 | 65 | 85 | 90 | 95 |
| 12 | 90 | 85 | >95 | >95 | >95 |
Note: The hypothetical data suggests that this compound and carnauba wax, with their higher melting points, would likely exhibit a more sustained release profile compared to the other waxes.
Experimental Protocols
To facilitate direct comparison, the following detailed methodologies for key experiments are provided.
Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the melting point and thermal behavior of the waxes.
Methodology:
-
Accurately weigh 5-10 mg of the wax sample into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from 25°C to 120°C at a constant rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm.
X-Ray Diffraction (XRD)
Objective: To assess and compare the crystallinity of the waxes.
Methodology:
-
Prepare a powdered sample of each wax.
-
Mount the sample onto the XRD sample holder.
-
Scan the sample over a 2θ range of 5° to 50° using Cu Kα radiation.
-
Set the step size to 0.02° and the scan speed to 2°/min.
-
The resulting diffraction pattern will reveal the crystalline or amorphous nature of the material. Sharp peaks indicate a higher degree of crystallinity.
In Vitro Drug Release Study
Objective: To compare the release profile of a model drug from matrix tablets formulated with each wax.
Methodology:
-
Tablet Formulation:
-
Prepare a physical mixture of the model drug (e.g., theophylline, 30% w/w) and the wax excipient (70% w/w).
-
Directly compress the blend into tablets of a specified weight and hardness using a tablet press.
-
-
Dissolution Testing:
-
Use a USP Apparatus II (paddle method) with 900 mL of phosphate buffer (pH 6.8) as the dissolution medium, maintained at 37 ± 0.5°C.[1]
-
Set the paddle speed to 50 RPM.[2]
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
References
Literature review comparing the applications of different long-chain wax esters
For Researchers, Scientists, and Drug Development Professionals
Long-chain wax esters, a diverse class of lipids composed of long-chain fatty acids and fatty alcohols, are integral components in a multitude of applications, from pharmaceutical formulations and food preservation to cosmetics and industrial manufacturing. Their unique physicochemical properties, such as high melting points, hydrophobicity, and solid-state structure, make them valuable excipients and functional agents. This guide provides a comprehensive comparison of the applications of various long-chain wax esters, supported by experimental data, to assist researchers and professionals in selecting the optimal wax ester for their specific needs.
Physicochemical Properties of Common Long-Chain Wax Esters
The functional performance of long-chain wax esters is intrinsically linked to their chemical composition and physical characteristics. A summary of key physicochemical properties for commonly used wax esters is presented in Table 1.
| Wax Ester | Primary Composition | Melting Point (°C) | Saponification Value (mg KOH/g) | Acid Value (mg KOH/g) |
| Carnauba Wax | Esters of C24-C28 fatty acids and C32-C34 fatty alcohols, along with free fatty acids, fatty alcohols, and hydrocarbons. | 82-86 | 78-95 | 2-7 |
| Beeswax | Myricyl palmitate, cerotic acid, and other long-chain esters and hydrocarbons.[1] | 62-65 | 87-104 | 17-24 |
| Jojoba Oil | Liquid wax esters, primarily C20 and C22 fatty acids and alcohols with one double bond.[2] | 7-10 | 90-98 | < 2 |
| Montan Wax | Esters of montanic acid (C28) with long-chain alcohols, as well as free montanic acid. | 76-82 | 92-108 | 25-35 |
Applications in Drug Delivery: Controlled Release Matrices
The hydrophobicity and inertness of long-chain wax esters make them excellent candidates for creating matrix systems for the controlled release of therapeutic agents. Carnauba wax and beeswax are frequently investigated for this purpose.
A study comparing the release of theophylline from matrix tablets formulated with different hydrophobic materials demonstrated the superior release-retarding capabilities of carnauba wax at higher concentrations.[3] At a 50% wax load, the cumulative release of theophylline after 8 hours was significantly lower from carnauba wax matrices compared to beeswax matrices, indicating a more sustained release profile.[3]
Table 2: Cumulative Release of Theophylline from Wax Matrices (50% Wax Load) [3]
| Time (hours) | Carnauba Wax (%) | Beeswax (%) |
| 1 | 35.54 | 41.07 |
| 2 | 48.22 | 52.18 |
| 4 | 65.89 | 70.23 |
| 6 | 78.45 | 85.22 |
| 8 | 87.89 | 93.45 |
The slower release from carnauba wax matrices can be attributed to its higher melting point and denser crystalline structure, which creates a more tortuous path for the drug to diffuse through.
Experimental Protocol: In-Vitro Dissolution Study of Wax Matrix Tablets
The following protocol is a standard method for evaluating the in-vitro drug release from wax matrix tablets, based on the United States Pharmacopeia (USP) guidelines.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw 5 mL aliquots at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours) and replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Applications in Food Science: Edible Coatings for Preservation
The excellent moisture barrier properties of wax esters are leveraged in the food industry to create edible coatings that extend the shelf life of fresh produce. Carnauba wax and beeswax are commonly used for this purpose.
A comparative study on gelatin films incorporated with either beeswax or carnauba wax demonstrated that beeswax was more effective at improving the water vapor barrier. Another study comparing carnauba wax and shellac coatings on citrus fruits found that carnauba wax emulsions resulted in less weight loss and better flavor retention.
Table 3: Water Vapor Permeability of Gelatin Films with Different Waxes
| Wax Type | Wax Concentration (%) | Water Vapor Permeability (g·mm/m²·d·kPa) |
| Control (no wax) | 0 | 1.25 |
| Beeswax | 5 | 0.98 |
| Beeswax | 10 | 0.85 |
| Beeswax | 15 | 0.76 |
| Carnauba Wax | 5 | 1.05 |
| Carnauba Wax | 10 | 0.92 |
| Carnauba Wax | 15 | 0.88 |
The lower water vapor permeability of beeswax-containing films suggests a more effective barrier against moisture transfer, which is crucial for preventing dehydration in fresh produce.
Experimental Protocol: Measurement of Water Vapor Permeability
The ASTM E96 standard test method is widely used to determine the water vapor transmission rate of materials.
-
Apparatus: Test dish, controlled temperature and humidity chamber, and a precision analytical balance.
-
Test Specimen: A film of the wax ester of a defined thickness.
-
Procedure (Desiccant Method): a. Place a desiccant (e.g., anhydrous calcium chloride) in the test dish. b. Seal the test specimen over the mouth of the dish. c. Place the assembly in a controlled chamber with a specific temperature and humidity (e.g., 23 °C and 50% relative humidity). d. Weigh the dish at regular intervals to determine the rate of weight gain due to water vapor transmission through the film.
-
Calculation: The water vapor transmission rate (WVTR) is calculated from the rate of weight change, the area of the specimen, and the vapor pressure difference across the film. The water vapor permeability (WVP) is then calculated by multiplying the WVTR by the film thickness.
Applications in Cosmetics: Emollients and Structuring Agents
Long-chain wax esters are prized in the cosmetics industry for their emollient, moisturizing, and structuring properties. Jojoba oil, a liquid wax ester, is often compared to mineral oil for its moisturizing efficacy.
A clinical study demonstrated that jojoba oil is as effective as mineral oil in improving skin hydration and reducing transepidermal water loss (TEWL). This indicates that jojoba oil can serve as a natural and sustainable alternative to petroleum-derived ingredients in cosmetic formulations.
Table 4: Comparison of Skin Hydration and TEWL for Jojoba Oil and Mineral Oil
| Parameter | Jojoba Oil | Mineral Oil |
| Skin Hydration (Corneometer units, after 4 weeks) | +15% | +14% |
| TEWL (g/m²/h, after 4 weeks) | -12% | -11% |
The data shows a comparable performance between jojoba oil and mineral oil in enhancing the skin's barrier function and moisture retention.
Applications in Industrial Manufacturing: Lubricants and Processing Aids
Montan wax, derived from lignite, is widely used as a lubricant and processing aid in the plastics industry, particularly for PVC. Its lubricating properties facilitate the flow of molten plastic during extrusion and injection molding, leading to improved processing efficiency and surface finish of the final product.
In PVC formulations, montan waxes can reduce melt viscosity more effectively than other lubricants like glycerol monostearate. This allows for lower processing temperatures and reduced energy consumption. Furthermore, the high melting point of montan wax minimizes its migration to the surface of the plastic, ensuring a high-quality, glossy finish.
Visualizing Key Processes
To further elucidate the fundamental processes related to long-chain wax esters, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a general analytical workflow.
Caption: Biosynthesis of Long-Chain Wax Esters.
Caption: Analytical Workflow for Wax Esters.
References
Safety Operating Guide
Proper Disposal of Behenyl Arachidate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational disposal of Behenyl Arachidate, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. The following guidelines are designed to ensure safe handling and compliance with standard laboratory waste management protocols.
This compound, a long-chain fatty acid ester, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This classification simplifies its disposal process compared to hazardous materials. However, adherence to proper laboratory waste management practices is still crucial to maintain a safe working environment and ensure regulatory compliance.
Summary of Chemical Data
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C42H84O2 |
| Molecular Weight | 621.12 g/mol |
| Physical State | Solid |
| Purity | >99% |
| Storage Temperature | Room temperature |
Step-by-Step Disposal Protocol
The following procedure details the recommended steps for the proper disposal of this compound from a laboratory setting. This protocol is based on general guidelines for the disposal of non-hazardous solid chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:
- Standard laboratory coat.
- Safety glasses or goggles.
- Chemically resistant gloves (e.g., nitrile).
2. Waste Collection:
- Collect waste this compound in a designated, clearly labeled, and sealed container.
- The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a securely sealed plastic bag).
- Do not mix this compound waste with hazardous waste streams such as solvents, reactive chemicals, or toxic substances.
3. Labeling:
- Label the waste container clearly as "Non-Hazardous Waste: this compound".
- Include the date of accumulation.
4. Final Disposal:
- Solid, non-hazardous chemicals like this compound should not be disposed of in standard laboratory trash cans that are handled by custodial staff.
- Transport the sealed and labeled waste container directly to the facility's designated central waste collection area for non-hazardous solid waste. This is typically a dumpster or a specific collection point managed by the institution's environmental health and safety (EHS) department.
- Consult your institution's specific waste management plan or EHS office for the exact location and procedures for disposing of non-hazardous chemical solids.
Important Considerations:
-
Do not dispose of this compound down the drain. Its low water solubility can lead to blockages.
-
Do not incinerate unless your facility's incinerator is approved for this type of waste and it is part of the institutional waste management plan.
-
For spills, mechanically sweep up the solid material and place it in the designated waste container. Avoid creating dust.
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
References
Essential Safety and Logistical Guidance for Handling Behenyl Arachidate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe and efficient handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Behenyl arachidate (CAS No. 42232-87-1)[1], also known as Docosanyl eicosanoate.[1][2]
Chemical Overview: this compound is a solid, wax-like substance.[1] Crucially, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
To ensure the safety of all personnel, the following personal protective equipment should be worn when handling this compound. While the substance is not classified as hazardous, these precautions are in line with good laboratory practice for handling any chemical.
| Exposure Route | Recommended Personal Protective Equipment | Rationale |
| Eyes | Safety glasses or goggles | Protects against accidental splashes or airborne particles. |
| Skin | Standard laboratory coat and nitrile gloves | Prevents direct skin contact and contamination of personal clothing. |
| Respiratory | Not generally required under normal use with adequate ventilation | If heating or creating fine dust, a dust mask or respirator may be appropriate to avoid inhalation of fumes or particulates. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure the work area, typically a laboratory bench, is clean and uncluttered.
- Confirm that a calibrated weighing balance, weigh paper or boat, and appropriate spatulas are available.
- Have designated waste containers ready for non-hazardous solid waste.
2. Weighing and Transfer:
- Tare the balance with the weigh paper or boat.
- Carefully use a clean spatula to transfer the desired amount of solid this compound to the weigh paper/boat.
- Avoid creating dust. If dust is generated, ensure adequate ventilation.
- Transfer the weighed solid to the receiving vessel (e.g., beaker, flask).
3. Storage:
- Store this compound at room temperature in a cool, dry, and well-ventilated area.
- Keep the container tightly closed when not in use.
- Store away from direct sunlight and incompatible materials such as strong oxidizing agents.
Disposal Plan
As this compound is not classified as hazardous, disposal is straightforward but must be done responsibly to avoid environmental contamination.
1. Waste Collection:
- Collect solid this compound waste, including contaminated weigh paper and gloves, in a designated, sealed, and clearly labeled container for non-hazardous solid waste.
- Do not dispose of solid chemical waste in regular laboratory trash cans that may be handled by custodial staff.
2. Final Disposal:
- Dispose of the collected non-hazardous solid waste in accordance with your institution's and local regulations. This may involve placing the sealed container directly into a designated dumpster for landfill disposal.
- Empty containers should have their labels defaced and can be disposed of in the regular trash, provided no freestanding product remains.
- Under no circumstances should this compound be poured down the sink or into drains.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
